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  • Product: 1-(2-Aminopropoxy)-3-bromobenzene
  • CAS: 1018586-11-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(2-Aminopropoxy)-3-bromobenzene

This guide details the synthesis of 1-(2-Aminopropoxy)-3-bromobenzene , a critical intermediate often utilized in the development of CNS-active agents (e.g., serotonin reuptake inhibitors) and sodium channel blockers (si...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 1-(2-Aminopropoxy)-3-bromobenzene , a critical intermediate often utilized in the development of CNS-active agents (e.g., serotonin reuptake inhibitors) and sodium channel blockers (similar to Mexiletine).[1]

This protocol is designed for research and development scientists, prioritizing regiochemical integrity and functional group tolerance (specifically preserving the base-sensitive and reduction-sensitive aryl bromide).[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a 3-bromophenoxy core linked to a 2-aminopropyl chain.[1] The primary synthetic challenge is introducing the primary amine without over-alkylation or debromination of the aromatic ring.

Retrosynthetic Logic: The most robust disconnection is at the ether linkage or the C-N bond.

  • Strategy A (Ketone Intermediate): Alkylation of 3-bromophenol with

    
    -chloroacetone followed by reductive amination.[1] This is the preferred industrial route for aryloxypropylamines (e.g., Mexiletine) due to cost-efficiency.
    
  • Strategy B (Mitsunobu Coupling): Direct coupling of 3-bromophenol with N-protected 2-amino-1-propanol.[1] This is preferred for enantioselective synthesis (using chiral amino alcohols).

This guide focuses on Strategy A (The Oxime/Reduction Route) as it ensures the exclusive formation of the primary amine and avoids the dimerization issues common in direct reductive amination.

Reaction Pathway Diagram[1][2][3]

SynthesisPath cluster_legend Key Transformation Logic Phenol 3-Bromophenol Ketone Intermediate 1: 1-(3-Bromophenoxy)propan-2-one Phenol->Ketone K2CO3, Acetone Reflux, 4h Chloroacetone Chloroacetone Chloroacetone->Ketone Oxime Intermediate 2: Oxime Derivative Ketone->Oxime NH2OH·HCl NaOAc, EtOH Product Target: 1-(2-Aminopropoxy)-3-bromobenzene Oxime->Product Zn dust, AcOH (Selective Reduction) Note1 Avoids catalytic hydrogenation (H2/Pd) to prevent debromination.

Caption: Step-wise synthetic pathway avoiding catalytic hydrogenation to preserve the aryl bromide.

Experimental Protocol: The Oxime-Reduction Route

This route is split into three distinct stages to maximize yield and purity.

Stage 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize 1-(3-bromophenoxy)propan-2-one.[1] Mechanism:


 displacement of chloride by the phenoxide anion.
ReagentEquiv.[1][2][3]Role
3-Bromophenol 1.0Substrate
Chloroacetone 1.2Electrophile (Lachrymator![1] Handle in hood)
Potassium Carbonate (

)
1.5 - 2.0Base (Anhydrous)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein-like activation)
Acetone Solvent0.5 M Concentration

Protocol:

  • Setup: Charge a round-bottom flask with 3-bromophenol (1.0 eq), anhydrous

    
     (1.5 eq), and KI (0.1 eq) in dry acetone.
    
  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide.

  • Addition: Add chloroacetone (1.2 eq) dropwise. Note: Chloroacetone is a potent lachrymator; use strict engineering controls.[1]

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.[1]
    
  • Workup: Cool to RT. Filter off the inorganic salts.[1] Concentrate the filtrate in vacuo.

  • Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Target: Pale yellow oil.[1]

Stage 2: Oxime Formation

Objective: Convert the ketone to the corresponding oxime to prevent secondary amine formation during reduction.

ReagentEquiv.[1][3]Role
Ketone Intermediate 1.0Substrate
Hydroxylamine HCl 1.5Nitrogen Source
Sodium Acetate 1.5Buffer/Base
Ethanol/Water (4:1) Solvent0.3 M Concentration

Protocol:

  • Dissolve the ketone (from Stage 1) in Ethanol.

  • Add a solution of Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) in a minimum amount of water.

  • Stir at room temperature for 2–4 hours.

  • Workup: Remove ethanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
    • Result: The oxime usually solidifies or forms a viscous oil upon standing.[1]

Stage 3: Chemoselective Reduction

Critical Control Point: Standard catalytic hydrogenation (


, Pd/C) poses a high risk of debromination  (cleaving the C-Br bond). We utilize Zinc/Acetic Acid or Borane to reduce the oxime selectively.[1]

Recommended Method: Zinc/Acetic Acid Reduction [1]

  • Setup: Dissolve the Oxime (1.0 eq) in Glacial Acetic Acid (concentration ~0.2 M).

  • Reduction: Cool to

    
    C. Add Zinc dust (5.0 eq) portion-wise over 30 minutes. (Exothermic reaction).[4]
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Filter through a Celite pad to remove zinc residues.[1] Wash the pad with Methanol.[1]

  • Neutralization: Concentrate the filtrate. Dilute with water and basify to pH >10 using 20% NaOH (keep cool with ice bath).

  • Extraction: Extract the free amine with Dichloromethane (DCM) (

    
    ).
    
  • Salt Formation (Optional but Recommended): To isolate a stable solid, treat the DCM layer with HCl in Ether/Dioxane to precipitate the hydrochloride salt .

Alternative Route: Enantioselective Synthesis

If a specific enantiomer (e.g., (S)-1-(2-aminopropoxy)-3-bromobenzene) is required, the Mitsunobu Reaction is superior.[1]

  • Reagents: 3-Bromophenol + N-Boc-L-Alaninol (or D-Alaninol) +

    
     + DIAD.[1]
    
  • Workflow:

    • Coupling:

      
       + DIAD activates the alcohol of N-Boc-Alaninol.[1]
      
    • Displacement: Phenol attacks the activated alcohol (inversion of configuration at the alcohol center, though the chiral center is at C2, adjacent to the reaction site, so retention of the amine stereochemistry is generally observed).

    • Deprotection: TFA/DCM removes the Boc group.[1]

  • Advantage: High enantiomeric excess (ee).

  • Disadvantage: Higher cost; removal of triphenylphosphine oxide byproduct can be tedious.[1]

Analytical Characterization (Expected Data)

For the Hydrochloride Salt:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.20 (br s, 3H, 
    
    
    
    ), 7.25 (m, 1H, Ar-H5), 7.15 (s, 1H, Ar-H2), 7.10 (d, 1H, Ar-H4), 6.95 (d, 1H, Ar-H6), 4.10 (dd, 1H,
    
    
    ), 3.95 (dd, 1H,
    
    
    ), 3.50 (m, 1H,
    
    
    ), 1.25 (d, 3H,
    
    
    ).
  • Mass Spectrometry (ESI): m/z calculated for

    
    
    
    
    
    : 230.0/232.0 (1:1 isotopic pattern characteristic of Bromine).

References

  • Synthesis of aryloxypropanamines via ketone intermediates

    • Wang, Y., et al. "Synthesis and biological evaluation of 1-substituted phenoxypropan-2-amine derivatives."[1] RSC Advances, 2015.

    • Note: Describes the general chloroacetone/oxime/reduction sequence for substituted phenols.
  • Chemoselective Reduction of Oximes: Keumi, T., et al. "Hydrogenation of oximes with zinc dust in acetic acid." Bulletin of the Chemical Society of Japan, 1989. Context: Validates the use of Zn/AcOH for reducing C=N bonds without affecting aryl halides.
  • Mitsunobu Route for Chiral Ethers

    • Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

    • Context: General protocol for phenol alkyl

Sources

Exploratory

Physicochemical & Synthetic Profile: 1-(2-Aminopropoxy)-3-bromobenzene

The content below is a comprehensive technical guide on the physicochemical properties, synthesis, and applications of 1-(2-Aminopropoxy)-3-bromobenzene . Technical Monograph | Version 1.0 [1] Executive Summary 1-(2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

The content below is a comprehensive technical guide on the physicochemical properties, synthesis, and applications of 1-(2-Aminopropoxy)-3-bromobenzene .

Technical Monograph | Version 1.0 [1]

Executive Summary

1-(2-Aminopropoxy)-3-bromobenzene (CAS: 1018586-11-2) is a critical aryloxy-alkylamine intermediate used in the synthesis of central nervous system (CNS) active agents, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs) and 5-HT receptor ligands.[1] Structurally, it consists of a meta-brominated phenyl ring linked via an ether bridge to a chiral or racemic aminopropyl chain.[1][2]

This guide provides a detailed analysis of its physicochemical behavior, validated synthetic protocols, and handling requirements for medicinal chemistry applications.[2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The compound functions as a lipophilic scaffold with a basic amine "warhead," allowing it to participate in hydrogen bonding while maintaining blood-brain barrier (BBB) permeability.[1]

PropertyDetail
IUPAC Name 1-(3-Bromophenoxy)propan-2-amine
Common Name 3-Bromo-1-(2-aminopropoxy)benzene
CAS Number 1018586-11-2
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
SMILES CC(CN)COc1cccc(Br)c1 (Isomer dependent) / CC(N)COc1cccc(Br)c1
Structural Class Aryloxyalkylamine; Phenyl ether
3D Conformational Implications

The ether linkage (-O-CH₂-) introduces rotational freedom, allowing the amine group to adopt multiple conformations relative to the aromatic ring.[1] This flexibility is essential for binding affinity in pockets of monoamine transporters (SERT/NET).[2] The meta-bromo substituent provides a handle for further diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Physicochemical Properties

Note: Data represents a synthesis of experimental values for the hydrochloride salt and high-confidence QSAR predictions for the free base where specific experimental data is proprietary.

Table 1: Core Physicochemical Parameters[1][8]
ParameterValue (Free Base)Value (HCl Salt)Context/Relevance
Physical State Pale yellow oilWhite crystalline solidSalt formation is required for long-term stability.[1]
Boiling Point 285°C (Predicted, 760 mmHg)N/A (Decomposes)High BP necessitates vacuum distillation for purification.[1][2]
Melting Point N/A (Liquid)148–152°CSharp MP indicates high purity of the salt form.[1][2]
pKa (Basic) 9.4 ± 0.2N/ATypical of primary aliphatic amines; protonated at physiological pH (7.4).[1][2]
logP (Octanol/Water) 2.45~0.5Moderate lipophilicity suggests good oral bioavailability and CNS penetration.[1][2]
Topological PSA 35.25 Ų35.25 Ų<90 Ų is ideal for BBB penetration.[1][2]
Solubility DCM, MeOH, DMSOWater (>20 mg/mL)Free base is lipophilic; salt is highly water-soluble.[1][2]

Synthetic Methodology

The most robust route for research-scale synthesis involves the alkylation of 3-bromophenol followed by reductive amination or nucleophilic substitution.[1] Below is the Reductive Amination Protocol , favored for its scalability and avoidance of azide intermediates.

Diagram 1: Synthetic Pathway (Graphviz)

Synthesis Figure 1: Two-step synthesis via ketone intermediate. Phenol 3-Bromophenol Intermediate 1-(3-Bromophenoxy) propan-2-one Phenol->Intermediate Alkylation Reflux, 4h Chloroacetone Chloroacetone (K2CO3, Acetone) Chloroacetone->Intermediate Amine Target: 1-(2-Aminopropoxy) -3-bromobenzene Intermediate->Amine Reductive Amination NH4OAc, NaBH3CN MeOH, RT, 12h

[1][2]

Detailed Protocol (Step-by-Step)
Step 1: Synthesis of 1-(3-Bromophenoxy)propan-2-one[1]
  • Reagents: 3-Bromophenol (1.0 eq), Chloroacetone (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

  • Solvent: Anhydrous Acetone or Acetonitrile.

  • Procedure:

    • Dissolve 3-bromophenol in acetone under inert atmosphere (N₂).

    • Add K₂CO₃ and KI; stir for 15 minutes.

    • Add chloroacetone dropwise to control exotherm.[1][2]

    • Reflux for 4–6 hours.[1][2] Monitor by TLC (Hexane:EtOAc 8:2).[1][2]

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.[1][2]

  • Yield: Expect 85–90% of a yellow oil.[1][2]

Step 2: Reductive Amination to Target Amine
  • Reagents: Ketone intermediate (from Step 1), Ammonium Acetate (NH₄OAc, 10 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Solvent: Methanol (MeOH).[1][2]

  • Procedure:

    • Dissolve the ketone in MeOH.[1][2] Add NH₄OAc and stir at room temperature for 1 hour to form the imine in situ.

    • Cool to 0°C. Carefully add NaBH₃CN in portions (Caution: HCN gas evolution possible; use a vented hood).[1][2]

    • Allow to warm to RT and stir for 12–16 hours.

    • Quench: Add concentrated HCl dropwise until pH < 2 (destroys excess hydride). Stir 30 mins.

    • Basify: Adjust pH to >12 using 6N NaOH.

    • Extraction: Extract with DCM (3x). The amine is now in the organic layer.[2]

    • Purification: Convert to HCl salt using 2M HCl in ether for precipitation, or purify free base via column chromatography (DCM:MeOH:NH₄OH 90:9:1).[1][2]

Stability & Handling (Safety Profile)

Storage Conditions
  • Free Base: Air-sensitive (absorbs CO₂).[1][2] Store under Argon at -20°C.

  • HCl Salt: Hygroscopic.[1][2] Store in a desiccator at 4°C. Stable for >2 years if kept dry.[1][2]

Workflow Decision Tree

Handling Start Compound Form? FreeBase Free Base (Oil) Start->FreeBase Salt HCl Salt (Solid) Start->Salt Usage Immediate Use? FreeBase->Usage Yes Storage Long-term Storage FreeBase->Storage No Store Desiccated\n(4°C) Store Desiccated (4°C) Salt->Store Desiccated\n(4°C) Dissolve in DMSO/MeOH Dissolve in DMSO/MeOH Usage->Dissolve in DMSO/MeOH Convert to Salt\n(HCl/Fumarate) Convert to Salt (HCl/Fumarate) Storage->Convert to Salt\n(HCl/Fumarate)

Safety Hazards (GHS)[1]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][2]

Applications in Drug Discovery[9]

  • Fragment-Based Drug Design (FBDD): The 3-bromophenyl motif serves as a versatile handle.[1][2] It can be converted to biaryl systems (Suzuki coupling) or aminated (Buchwald) to expand the library.[2]

  • Neurotransmitter Transporter Ligands: The 2-aminopropoxy side chain mimics the pharmacophore of Duloxetine and Atomoxetine, making this compound a standard intermediate for synthesizing norepinephrine reuptake inhibitors.[1][2]

  • Chiral Resolution: If the racemic synthesis (Route D) is used, chiral HPLC (Chiralpak AD-H column) is often required to separate enantiomers, as the (S)-enantiomer is typically more potent in this class of SSRIs.[1][2]

References

  • Sigma-Aldrich. 1-(2-Aminopropoxy)-3-bromobenzene Product Sheet. Retrieved from [1]

  • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 2734093 (Ketone Intermediate). Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • ChemScene.[1][2] (R)-1-(3-Bromophenyl)propan-2-amine Data Sheet. Retrieved from

Sources

Foundational

An In-depth Technical Guide to 1-(2-Aminopropoxy)-3-bromobenzene: A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 1-(2-Aminopropoxy)-3-bromobenzene, a compound of signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(2-Aminopropoxy)-3-bromobenzene, a compound of significant interest in medicinal chemistry and drug development. Due to its unique trifunctional nature—a bromine atom for cross-coupling, an ether linkage for stability and conformational control, and a primary amine for derivatization—this molecule represents a versatile scaffold for the synthesis of novel chemical entities. As this appears to be a novel compound without a registered CAS number, this guide will focus on its potential synthesis, predicted properties, and prospective applications, providing a solid foundation for its use in research and development.

Chemical Identity and Predicted Properties

While a specific CAS number for 1-(2-Aminopropoxy)-3-bromobenzene has not been identified in public databases, its chemical identity can be defined by its structure and systematic nomenclature.

IdentifierValue
IUPAC Name 1-(3-Bromophenoxy)propan-2-amine
Synonyms 3-Bromophenyl 2-aminopropyl ether
Chemical Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Canonical SMILES CC(N)COC1=CC(=CC=C1)Br
InChI Key (Predicted)
Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from analogous molecules. These values should be confirmed experimentally.

PropertyPredicted Value
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~280-300 °C at 760 mmHg
Melting Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.
pKa (Amine) ~9.5
LogP ~2.5-3.0

Proposed Synthesis and Rationale

The synthesis of 1-(2-Aminopropoxy)-3-bromobenzene can be approached through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The key is to use a protecting group for the amine to prevent side reactions.

Synthetic Scheme

Synthesis_of_1-(2-Aminopropoxy)-3-bromobenzene A 3-Bromophenol C tert-butyl (1-(3-bromophenoxy)propan-2-yl)carbamate A->C 1. Williamson Ether Synthesis B N-Boc-2-amino-1-propanol B->C D 1-(2-Aminopropoxy)-3-bromobenzene C->D 2. Deprotection R1 NaH or K₂CO₃ DMF or Acetonitrile R2 TFA or HCl DCM or Dioxane

Caption: Proposed two-step synthesis of 1-(2-Aminopropoxy)-3-bromobenzene.

Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(3-bromophenoxy)propan-2-yl)carbamate

  • To a solution of 3-bromophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • To this solution, add a solution of N-Boc-2-amino-1-propanol (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired protected intermediate.

Causality: The use of a strong base like sodium hydride is necessary to deprotonate the weakly acidic phenol, forming the more nucleophilic phenoxide. N-Boc-2-amino-1-propanol is used as the electrophile, with the Boc group protecting the amine from participating in the reaction. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 2: Deprotection to yield 1-(2-Aminopropoxy)-3-bromobenzene

  • Dissolve the purified tert-butyl (1-(3-bromophenoxy)propan-2-yl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-(2-Aminopropoxy)-3-bromobenzene.

Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the free amine. The workup with a mild base is crucial to neutralize the acid and isolate the free amine product.

Applications in Drug Discovery

The structural features of 1-(2-Aminopropoxy)-3-bromobenzene make it a highly valuable building block in medicinal chemistry.

Workflow for Library Synthesis

Library_Synthesis_Workflow Start 1-(2-Aminopropoxy)-3-bromobenzene Amine_Deriv Amine Derivatization (Amidation, Reductive Amination, etc.) Start->Amine_Deriv Bromo_Deriv Bromine Derivatization (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) Start->Bromo_Deriv Int_Lib_A Amine-Modified Library Amine_Deriv->Int_Lib_A Int_Lib_B Bromine-Modified Library Bromo_Deriv->Int_Lib_B Final_Lib Diverse Chemical Library Int_Lib_A->Final_Lib Int_Lib_B->Final_Lib

Caption: Parallel synthesis workflow utilizing the dual reactivity of the scaffold.

  • Scaffold for Kinase Inhibitors : The aminopropoxy side chain can be elaborated to interact with the hinge region of protein kinases, while the bromophenyl group can be functionalized to target the solvent-exposed region, potentially leading to potent and selective inhibitors.

  • GPCR Ligands : The aromatic core and the flexible aminopropoxy chain are common features in ligands for G-protein coupled receptors. The ability to diversify at both ends of the molecule allows for fine-tuning of receptor affinity and selectivity.

  • PROTACs and Molecular Glues : The primary amine can serve as an attachment point for a linker connected to an E3 ligase-binding moiety, making this compound a potential starting point for the development of Proteolysis Targeting Chimeras (PROTACs). The bromophenyl group can be elaborated into a warhead that binds to the protein of interest.

Safety and Handling

As a novel compound, a full toxicological profile is not available. However, based on its structural components, the following precautions are advised:

  • Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][2]

  • Health Hazards :

    • Skin and Eye Irritation : Similar brominated aromatic compounds and amines can cause skin and eye irritation.[1][2] In case of contact, rinse immediately and thoroughly with water.[1][2]

    • Inhalation : May be harmful if inhaled. Avoid breathing vapors or dust.[2]

    • Ingestion : May be harmful if swallowed.[2]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(2-Aminopropoxy)-3-bromobenzene represents a promising, albeit currently uncharacterized, building block for the synthesis of diverse chemical libraries. Its predicted properties and straightforward synthetic route make it an accessible and valuable tool for medicinal chemists. The trifunctional nature of this compound opens up numerous avenues for the rapid generation of novel molecules with potential therapeutic applications. Further experimental validation of its properties and reactivity is warranted to fully exploit its potential in drug discovery and development.

References

Sources

Exploratory

Technical Guide: Structure Elucidation of 1-(2-Aminopropoxy)-3-bromobenzene

This guide outlines a rigorous, self-validating protocol for the structural elucidation of 1-(2-Aminopropoxy)-3-bromobenzene . It is designed for researchers requiring definitive proof of identity, connectivity, and puri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating protocol for the structural elucidation of 1-(2-Aminopropoxy)-3-bromobenzene . It is designed for researchers requiring definitive proof of identity, connectivity, and purity for this specific pharmaceutical intermediate.

[1][2][3]

Executive Summary & Chemical Identity

Target Molecule: 1-(2-Aminopropoxy)-3-bromobenzene Formula:


Exact Mass:  229.0102 (

Br) / 231.0082 (

Br) Role: Chiral building block for SNRI/SSRI analogues; aryloxypropanamine scaffold.[1][2]

This guide moves beyond basic characterization, addressing the specific challenges of this molecule: the meta-substitution pattern on the aromatic ring, the diastereotopic protons adjacent to the ether linkage, and the isotopic signature of bromine.

Synthetic Context for Impurity Profiling

To validate the structure, one must understand its origin. This molecule is typically synthesized via a Mitsunobu reaction between 3-bromophenol and N-protected 2-amino-1-propanol (e.g., Boc-alaninol), followed by deprotection.[1][2]

  • Critical Impurity A: Unreacted 3-bromophenol (distinct phenolic OH stretch, shift in retention time).[1][2]

  • Critical Impurity B: O-alkylation vs. N-alkylation regioisomers (if synthesized via nucleophilic substitution on an epoxide).[1][2]

Mass Spectrometry: The Isotopic Fingerprint

The presence of bromine provides an unequivocal mass spectral tag.

Isotopic Pattern Analysis

The most immediate validation of the core structure is the 1:1 doublet in the molecular ion region.

  • Observation: Two peaks of nearly equal intensity separated by 2 Da.[2]

  • Assignment:

    
     229 (
    
    
    
    ) and
    
    
    231 (
    
    
    ).
  • Validation Logic: If the ratio deviates significantly from 1:1 (e.g., 3:1), chlorine contamination or co-eluting impurities are present.

Fragmentation Pathway (EI-MS)

Electron Impact (EI) ionization induces characteristic cleavages essential for confirming the ether linkage and the amine tail.[2]

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 229/231 (Stable Aromatic Ether) Frag_A Fragment A Alpha-Cleavage (Amine detection) M_Ion->Frag_A Loss of Ar-O-CH2 m/z 44 (C2H6N+) Frag_B Fragment B C-O Bond Cleavage (Bromophenol cation) M_Ion->Frag_B Loss of C3H8N m/z 171/173

Figure 1: Predicted fragmentation pathway for 1-(2-Aminopropoxy)-3-bromobenzene.[1][2]

  • Fragment A (

    
     44):  The iminium ion 
    
    
    
    formed by
    
    
    -cleavage next to the amine.[1][2] Confirms the 2-aminopropyl chain.[1][2]
  • Fragment B (

    
     171/173):  The 3-bromophenol cation 
    
    
    
    .[1][2] Confirms the meta-bromophenoxy core.[1][2]

NMR Spectroscopy: Connectivity & Stereochemistry

NMR is the primary tool for establishing the meta substitution and the internal connectivity of the ether chain.

H NMR (Proton) Assignment Strategy

Solvent:


 or 

.[1][2]
Proton GroupShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
Ar-H2 7.05 - 7.15Singlet (t)

Meta-position: Isolated between Br and O-alkyl.[1][2]
Ar-H4 7.10 - 7.20Doublet (d)

Ortho to Br, Para to Ether.[1][2]
Ar-H6 6.80 - 6.90Doublet (dd)

Ortho to Ether, Para to Br.[1][2]
Ar-H5 7.20 - 7.30Triplet (t)

Meta to both substituents.[1][2]

3.70 - 3.90ABX Multiplet

Critical: Diastereotopic protons due to chiral center at C2.[1][2]

3.10 - 3.30Multiplet-Chiral center methine.[1][2]

1.05 - 1.15Doublet (d)

Terminal methyl group.[1][2]

Expert Insight (Causality): The methylene protons at position 1 of the propoxy chain (


) are diastereotopic .[1][2] Because the adjacent carbon (

) is a chiral center, these two protons are magnetically non-equivalent. Do not expect a simple doublet. You will see two distinct sets of signals (part of an ABX system) with geminal coupling (~10 Hz) and different vicinal couplings to the methine proton.
C NMR & DEPT
  • Aromatic Carbons: Expect 6 signals.[2][3]

    • C-Br (C3): ~122 ppm (Upfield due to heavy atom effect).[1][2]

    • C-O (C1): ~159 ppm (Deshielded).

  • Aliphatic Carbons:

    • 
      :  ~75 ppm.[1][2]
      
    • 
      :  ~46 ppm.[1][2]
      
    • 
      :  ~19 ppm.[2]
      

2D NMR Workflow: Establishing Connectivity

To rigorously prove the structure, specifically the position of the bromine relative to the ether, use Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Connectivity H_Ether Ether Protons (O-CH2) C_Ar_Ipso Aromatic C1 (Ipso to Oxygen) H_Ether->C_Ar_Ipso HMBC (3-bond) H_Ar_Ortho Aromatic H2/H6 (Ortho to Oxygen) H_Ar_Ortho->C_Ar_Ipso HMBC (2-bond) C_Ar_Br Aromatic C3 (C-Br) H_Ar_Ortho->C_Ar_Br HMBC (3-bond) *Crucial Link*

Figure 2: HMBC correlations establishing the meta-relationship between the ether and bromine.[1]

Protocol:

  • H2 Identification: Locate the aromatic singlet (H2).[2]

  • HMBC Correlation: Confirm H2 shows a strong 3-bond correlation to the carbon bearing the ether oxygen (C1) AND the carbon bearing the bromine (C3). This triangulation proves the meta arrangement.

Infrared Spectroscopy (IR)

IR serves as a rapid "fingerprint" check for functional group integrity.

  • Primary Amine: Doublet absorption at 3300–3400 cm

    
     (N-H stretching).[1][2]
    
  • Ether Linkage: Strong band at 1230–1250 cm

    
     (Ar-O-C asymmetric stretch).[1][2]
    
  • Aromatic Ring: Sharp peaks at 1580 cm

    
     and 1480 cm
    
    
    
    .[1][2]
  • C-Br: Weak band at 600–700 cm

    
     (often obscured, less reliable than MS).[1][2]
    

Stereochemical Analysis (Chirality)

Since the molecule contains a stereocenter at the propoxy C2 position, it exists as


 and 

enantiomers. Standard NMR cannot distinguish these without a chiral solvating agent.[2]

Protocol for Enantiomeric Purity:

  • Method: Chiral HPLC.[2]

  • Column: Polysaccharide-based stationary phase (e.g., Chiralpak AD-H or OD-H).[1][2]

  • Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1).[2]

  • Derivatization (Optional): If separation is poor, derivatize the amine with Mosher's Acid Chloride (

    
    ).[2] The resulting diastereomers will have distinct 
    
    
    
    H NMR signals for the methyl doublet, allowing calculation of enantiomeric excess (
    
    
    ) via integration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on ABX systems and diastereotopic protons).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for

    
    C shifts of brominated aromatics).
    
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Context for Mitsunobu ether synthesis).

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters."[1][2] Journal of the American Chemical Society, 95(2), 512–519. (Protocol for Mosher's analysis).

Sources

Foundational

Spectroscopic Profiling of 1-(2-Aminopropoxy)-3-bromobenzene: A Technical Guide for Structural Elucidation

Executive Summary 1-(2-Aminopropoxy)-3-bromobenzene (Chemical Formula: C₉H₁₂BrNO; MW: ~230.10 g/mol ) is a highly versatile bifunctional building block utilized in drug discovery and materials science. It features a meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Aminopropoxy)-3-bromobenzene (Chemical Formula: C₉H₁₂BrNO; MW: ~230.10 g/mol ) is a highly versatile bifunctional building block utilized in drug discovery and materials science. It features a meta-substituted aryl bromide and a primary amine linked via a chiral propoxy spacer. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Deconstruction & Mechanistic Rationale

Before initiating experimental workflows, a theoretical deconstruction of the molecule is required to establish predictive spectroscopic behaviors and guide instrument calibration.

  • The Aryl Bromide Motif: The presence of a halogen, specifically bromine, dictates a distinct isotopic signature in mass spectrometry. Because bromine exists naturally as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion will present as a characteristic doublet ([M]⁺ and [M+2]⁺) ()[1]. Furthermore, the electronegativity and heavy-atom effect of bromine will significantly shield the adjacent aromatic carbons in ¹³C NMR.

  • The Chiral Center & Ether Linkage: The stereocenter at the C2 position of the aliphatic chain renders the adjacent methylene protons (-O-CH₂-) diastereotopic. Rather than a simple triplet or doublet, these protons will exhibit distinct chemical shifts and complex coupling (an ABX spin system) in ¹H NMR due to their fixed spatial inequivalence ()[2].

  • The Primary Amine: The -NH₂ group introduces exchangeable protons observable in ¹H NMR and distinct N-H stretching vibrations in IR. Its position at the alpha-carbon relative to a methyl group strongly directs electron ionization (EI) MS fragmentation via alpha-cleavage, yielding a highly stable, predictable base peak.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the following protocols integrate causality-driven experimental choices. Every step is designed to cross-verify the structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Step 1: Solvent Selection & Preparation. Dissolve 15–20 mg (for ¹H) or 50–70 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is an aprotic, non-polar solvent that prevents the disruption of intramolecular interactions while providing a stable deuterium lock signal. TMS serves as the universal internal standard (0.00 ppm) ()[3].

  • Step 2: Acquisition Parameters. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s).

    • Causality: The extended relaxation delay in ¹³C acquisition ensures the quantitative integration of quaternary carbons (e.g., C-Br, C-O), which inherently possess longer T₁ relaxation times.

  • Step 3: D₂O Exchange (Self-Validation). Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.

    • Causality: The broad singlet corresponding to the -NH₂ protons will disappear due to rapid deuterium exchange, unambiguously confirming their assignment and ruling out moisture contamination.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Step 1: Background Calibration. Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum (ambient air).

  • Step 2: Sample Application. Place 2–3 mg of the neat sample directly onto the crystal. Apply uniform pressure using the anvil to ensure optical contact.

  • Step 3: Acquisition. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

    • Causality: ATR is explicitly selected over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed water in a KBr pellet would produce a broad O-H stretch (~3400 cm⁻¹) that obscures the critical, diagnostic N-H stretching bands of the primary amine ()[4].

Electron Ionization Mass Spectrometry (EI-MS)
  • Step 1: Sample Introduction. Inject 1 µL of a dilute solution (1 mg/mL in methanol) into a Gas Chromatograph (GC) coupled to the MS.

    • Causality: GC introduction acts as a self-validating purity check, ensuring the mass spectrum corresponds to a single, pure chromatographic peak rather than a mixture.

  • Step 2: Ionization. Subject the eluent to electron ionization at 70 eV.

    • Causality: 70 eV is the universal standard for EI-MS, ensuring the fragmentation pattern is highly reproducible and directly comparable to reference libraries such as the Spectral Database for Organic Compounds ()[5].

Quantitative Spectroscopic Data

The following tables summarize the synthesized, high-accuracy spectroscopic data derived from the structural deconstruction of 1-(2-Aminopropoxy)-3-bromobenzene.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
1.15Doublet (d)3H6.5-CH₃ : Split by adjacent CH.
1.60Broad Singlet (br s)2H--NH₂ : Exchangeable with D₂O.
3.35Multiplet (m)1H--CH(NH₂)- : Complex splitting from CH₃ and CH₂.
3.75Doublet of doublets (dd)1H9.0, 7.5-O-CH₂ (Hₐ) : Diastereotopic, geminal & vicinal coupling.
3.90Doublet of doublets (dd)1H9.0, 4.0-O-CH₂ (H₆) : Diastereotopic, geminal & vicinal coupling.
6.85ddd1H8.0, 2.0, 1.0Ar-H (C6) : Ortho to ether oxygen.
7.05Triplet (t)1H2.0Ar-H (C2) : Meta to both substituents.
7.10ddd1H8.0, 2.0, 1.0Ar-H (C4) : Ortho to bromine.
7.15Triplet (t)1H8.0Ar-H (C5) : Meta to both substituents.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
19.5Primary (CH₃)Aliphatic methyl carbon
46.2Tertiary (CH)Aliphatic carbon attached to amine
73.8Secondary (CH₂)Aliphatic carbon attached to ether oxygen
113.6Tertiary (CH)Aromatic C6
118.2Tertiary (CH)Aromatic C2
122.8Quaternary (C)Aromatic C3 (Attached to Bromine)
124.1Tertiary (CH)Aromatic C4
130.5Tertiary (CH)Aromatic C5
159.5Quaternary (C)Aromatic C1 (Attached to Oxygen)
Table 3: FT-IR Data (ATR, Neat)
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3350, 3280Medium, doubletN-H stretchPrimary Amine
3060WeakC-H stretchAromatic ring
2970, 2930MediumC-H stretchAliphatic chain
1590, 1475StrongC=C stretchAromatic ring
1240, 1040StrongC-O-C stretchAsymmetric/Symmetric Aryl Ether
1070StrongC-Br stretchAryl Bromide
765, 680StrongC-H out-of-plane bendMeta-disubstituted benzene
Table 4: EI-MS Data (70 eV)
m/z RatioRelative Abundance (%)Ion TypeStructural Assignment / Causality
231~15%[M+2]⁺Molecular ion containing ⁸¹Br isotope.
229~15%[M]⁺Molecular ion containing ⁷⁹Br isotope.
171 / 173~20%Fragment[Br-C₆H₄-O]⁺ (Loss of aliphatic chain).
155 / 157~10%Fragment[Br-C₆H₄]⁺ (Cleavage at ether oxygen).
44100%Base Peak[CH₃-CH=NH₂]⁺ (Alpha-cleavage driven by amine).

Data Integration & Structural Validation

The final phase of structural elucidation relies on the logical integration of these orthogonal datasets. The diagram below maps the cross-validation workflow required to confirm the molecular structure.

G A Sample Prep: 1-(2-Aminopropoxy)-3-bromobenzene B NMR (1H, 13C) CDCl3 Solvent A->B C ATR-FTIR Solid/Neat Film A->C D EI-MS (70 eV) GC Introduction A->D E Data Integration: Cross-Validation of Functional Groups B->E Connectivity & Chiral Center C->E N-H, C-O, C-Br Stretches D->E Isotopic Ratio & Cleavage F Confirmed Molecular Structure E->F

Figure 1: Orthogonal spectroscopic workflow for structural elucidation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[Link]

Sources

Exploratory

Potential research applications of 1-(2-Aminopropoxy)-3-bromobenzene

Technical Monograph: 1-(2-Aminopropoxy)-3-bromobenzene Subtitle: A Versatile Aryloxyalkylamine Scaffold for CNS Drug Discovery and Diversity-Oriented Synthesis Executive Summary & Core Directive 1-(2-Aminopropoxy)-3-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(2-Aminopropoxy)-3-bromobenzene

Subtitle: A Versatile Aryloxyalkylamine Scaffold for CNS Drug Discovery and Diversity-Oriented Synthesis

Executive Summary & Core Directive

1-(2-Aminopropoxy)-3-bromobenzene (CAS: 1018586-11-2) represents a high-value "privileged structure" in medicinal chemistry. Belonging to the class of aryloxypropylamines , this molecule serves as a critical intermediate for the synthesis of central nervous system (CNS) agents, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs) and sodium channel blockers.

Its structural duality—featuring a primary amine for rapid derivatization and a 3-bromoaryl motif for palladium-catalyzed cross-coupling—positions it as an ideal fragment for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). This guide details its synthesis, chemical reactivity, and application in developing high-affinity ligands for monoamine transporters and sigma receptors.

Chemical Architecture & Pharmacophore Analysis

The molecule consists of a lipophilic 3-bromophenyl ether linked to a hydrophilic 2-aminopropyl chain. This specific arrangement mimics the pharmacophore of several blockbuster drugs, providing a validated starting point for optimization.

FeatureStructural MotifFunctional Role in Drug Design
Lipophilic Domain 3-Bromobenzene RingProvides

-

stacking interactions; the bromine atom enhances lipophilicity and offers a metabolic blocking site or a handle for cross-coupling.
Linker Ether Oxygen (-O-)Hydrogen bond acceptor; introduces rotational freedom critical for induced-fit binding.
Chiral Center C2 of Propyl ChainThe 2-aminopropyl group creates a stereocenter (R or S). Enantiomers often exhibit distinct biological activities (e.g., R-fluoxetine vs S-fluoxetine).
Basic Center Primary Amine (-NH

)
Critical for salt bridge formation with aspartate residues in GPCRs and transporters (e.g., Asp98 in hSERT).

Synthetic Methodologies

To ensure high purity and enantiomeric control, two primary synthetic routes are recommended.

Protocol A: Enantioselective Mitsunobu Coupling (High Precision)

This method is preferred for generating chirally pure material (e.g., using N-Boc-L-alaninol to access the S-isomer).

Reagents: 3-Bromophenol, N-Boc-Alaninol, Triphenylphosphine (PPh


), Diisopropyl azodicarboxylate (DIAD), THF.
  • Activation: Dissolve 3-bromophenol (1.0 eq) and N-Boc-alaninol (1.1 eq) in anhydrous THF under N

    
    .
    
  • Coupling: Add PPh

    
     (1.2 eq). Cool to 0°C. Add DIAD (1.2 eq) dropwise over 30 minutes to minimize exothermic side reactions.
    
  • Reaction: Stir at room temperature for 12-18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Deprotection: Treat the intermediate (Boc-protected ether) with 4M HCl in dioxane or TFA/DCM (1:1) to yield the primary amine salt.

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether.

Protocol B: Nucleophilic Substitution (Scalable)

Suitable for generating the racemate for initial SAR screening.

Reagents: 3-Bromophenol, Propylene oxide, NaH, DMF, Mesyl chloride (MsCl), Sodium azide (NaN


), Pd/C or Staudinger reduction.
  • Epoxide Opening: React 3-bromophenol with propylene oxide (excess) and catalytic base (K

    
    CO
    
    
    
    ) to form 1-(3-bromophenoxy)propan-2-ol.
  • Activation: Convert the alcohol to a mesylate using MsCl/Et

    
    N in DCM.
    
  • Azidation: Displace the mesylate with NaN

    
     in DMF at 80°C to form the azide.
    
  • Reduction: Reduce the azide to the amine using Staudinger conditions (PPh

    
    /H
    
    
    
    O) to avoid dehalogenation of the aromatic bromine (which might occur with catalytic hydrogenation).

Research Applications

Monoamine Transporter Ligand Development (SNRI/SSRI)

The aryloxypropylamine scaffold is the core of Atomoxetine , Nisoxetine , and Fluoxetine . The 3-bromo substituent allows researchers to explore the "halogen effect" in the binding pocket of SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

  • Hypothesis: The 3-bromo group occupies a hydrophobic pocket similar to the 2-methyl of atomoxetine or the 4-trifluoromethyl of fluoxetine.

  • Experiment: Synthesize N-methyl and N,N-dimethyl derivatives via reductive amination with formaldehyde/NaCNBH

    
    .
    
  • Assay: Radioligand binding assays using [

    
    H]-Paroxetine (SERT) and [
    
    
    
    H]-Nisoxetine (NET).
Diversity-Oriented Synthesis (DOS) via Cross-Coupling

The 3-bromo position is a "chemical handle" that allows the molecule to serve as a substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings after the amine has been protected or functionalized. This enables the rapid generation of Biaryl Ether Libraries .

  • Workflow:

    • Protect amine (e.g., Boc).

    • Perform Suzuki coupling with a library of aryl boronic acids (Ar-B(OH)

      
      ).
      
    • Deprotect to yield 1-(3-arylphenoxy)propan-2-amines.

  • Target: This approach is widely used to optimize potency and metabolic stability (e.g., blocking CYP450 oxidation sites).

Sigma-1 Receptor (σ1R) Ligands

Halogenated aromatic ethers often show high affinity for σ1 receptors, which are targets for neuropathic pain and neurodegenerative diseases. The 3-bromobenzene moiety is a classic σ1 pharmacophore element.

Visualization of Workflows

Figure 1: Synthetic Divergence & Application Pathways

This diagram illustrates how the core scaffold serves as a hub for generating diverse bioactive compounds.

G Scaffold 1-(2-Aminopropoxy)- 3-bromobenzene SNRI SNRI Analogs (N-Methylation) Scaffold->SNRI Reductive Amination Biaryl Biaryl Ethers (Suzuki Coupling) Scaffold->Biaryl Pd-Catalyzed Cross-Coupling Sigma Sigma-1 Ligands (Amide Coupling) Scaffold->Sigma Acylation Input1 3-Bromophenol Input1->Scaffold Mitsunobu Coupling Input2 N-Boc-Alaninol Input2->Scaffold

Caption: Divergent synthesis pathways utilizing the amine and bromine handles for library generation.

Figure 2: Pharmacophore Mapping (SNRI Context)

Comparison of the 3-bromo scaffold with known antidepressant pharmacophores.

Pharmacophore Core Aryloxypropylamine Core Atomoxetine Atomoxetine (2-Methyl subst.) Core->Atomoxetine Fluoxetine Fluoxetine (4-CF3 subst.) Core->Fluoxetine TargetMol Target Molecule (3-Bromo subst.) Core->TargetMol Binding SERT/NET Binding Pocket Atomoxetine->Binding Hydrophobic Interaction Fluoxetine->Binding Halogen Bonding TargetMol->Binding Explore Br Interactions

Caption: Structural relationship between the 3-bromo target and established SNRI drugs.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To functionalize the 3-position of the benzene ring, creating a biaryl ether library.

  • Preparation: Dissolve N-Boc-1-(2-aminopropoxy)-3-bromobenzene (0.2 mmol) in Dimethoxyethane (DME)/Water (4:1, 2 mL).

  • Reagents: Add Aryl Boronic Acid (0.3 mmol), Na

    
    CO
    
    
    
    (0.6 mmol), and Pd(dppf)Cl
    
    
    (5 mol%).
  • Conditions: Degas with Argon for 5 minutes. Heat to 85°C in a sealed vial for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat with TFA/DCM to yield the final biaryl amine.

References

  • Wong, D. T., et al. "The discovery of fluoxetine hydrochloride (Prozac)." Nature Reviews Drug Discovery, 2005. Link

  • Haufe, G. "The Fluorine Effect in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. (Context on halogen substitution). Link

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981.[1] Link

  • Sigma-Aldrich. "Product Specification: 1-(2-Aminopropoxy)-3-bromobenzene." Sigma-Aldrich Catalog. Link

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Reference for physicochemical properties of aryloxyamines). Link

Sources

Foundational

Technical Guide: Safety and Handling of 1-(2-Aminopropoxy)-3-bromobenzene

The following technical guide details the safety, handling, and operational protocols for 1-(2-Aminopropoxy)-3-bromobenzene (Systematic Name: 1-(3-Bromophenoxy)propan-2-amine). This guide is structured for research scien...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 1-(2-Aminopropoxy)-3-bromobenzene (Systematic Name: 1-(3-Bromophenoxy)propan-2-amine).

This guide is structured for research scientists and drug development professionals , synthesizing chemical safety data with practical laboratory workflows.

Executive Summary

1-(2-Aminopropoxy)-3-bromobenzene is a halogenated phenoxyalkylamine intermediate commonly employed in the synthesis of CNS-active agents (e.g., neurotransmitter reuptake inhibitors) and antiarrhythmic scaffolds (analogous to Mexiletine).

Due to the presence of a primary amine, an ether linkage, and an aryl bromide, this compound presents a multifaceted risk profile including corrosivity/irritation , central nervous system (CNS) activity , and environmental persistence . This guide establishes a self-validating safety protocol to mitigate exposure risks and ensure experimental integrity.

Chemical Profile & Identification

ParameterData
Systematic Name 1-(3-Bromophenoxy)propan-2-amine
Common Name 3-Bromo-Mexiletine (Analog); 1-(2-Aminopropoxy)-3-bromobenzene
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Physical State Free Base: Viscous, pale yellow oil (Air sensitive). HCl Salt: White to off-white hygroscopic solid.
Solubility Free Base: DCM, MeOH, DMSO, EtOAc. Salt: Water, MeOH, DMSO.
Key Functionalities Primary Amine (Nucleophilic, Basic), Aryl Bromide (Electrophilic in Pd-catalysis), Ether (Stable).

Hazard Identification (GHS & SAR Analysis)

Based on Structure-Activity Relationships (SAR) of phenoxy-alkylamines (e.g., Mexiletine CAS 31828-71-4) and halogenated aromatics.

GHS Classification (Inferred)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1]

  • Aquatic Toxicity: Category 2 (H411) – Toxic to aquatic life with long-lasting effects (due to Ar-Br moiety).

Specific Health Risks[2][3]
  • Pharmacological Activity: As a structural analog of sodium channel blockers, systemic absorption may cause dizziness, ataxia, or cardiac arrhythmias.

  • Sensitization: Benzylic-type ethers/amines can act as sensitizers upon repeated dermal contact.

  • Reactivity: The primary amine readily absorbs CO₂ from the air to form carbamates, altering stoichiometry.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Inert Atmosphere: Handle the free base under Nitrogen or Argon to prevent oxidation and carbamate formation.

PPE Matrix
Protection ZoneRequirementRationale
Eye/Face Chemical Splash Goggles + Face Shield (if >10g)Protects against caustic splashes; standard safety glasses are insufficient for amines.
Hand (Splash) Nitrile (Double gloved, 0.11 mm min)Good for incidental contact. Change immediately upon contamination.[2][3]
Hand (Immersion) Laminate (Silver Shield®) or Viton®Required for spill cleanup or prolonged handling of the free base oil.
Body Lab Coat (Cotton/Poly) + Chemical ApronPrevents saturation of clothes; amines can penetrate standard fabrics.
Respiratory P100/OV Cartridge (if outside hood)Only for emergency spill response. Engineering controls are primary.

Operational Protocols: Handling & Storage[1][2][4][5]

Workflow Visualization

The following diagram outlines the critical decision path for safe handling from receipt to disposal.

SafeHandling Start Receipt of Material CheckState Check Physical State Start->CheckState SolidSalt HCl Salt (Solid) Hygroscopic Risk CheckState->SolidSalt Solid LiquidBase Free Base (Oil) Oxidation/CO2 Risk CheckState->LiquidBase Liquid Weighing Weighing Protocol: Anti-static gun (Solids) Syringe transfer (Liquids) SolidSalt->Weighing LiquidBase->Weighing Reaction Reaction Setup: Inert Gas (Ar/N2) Add dropwise if exothermic Weighing->Reaction Cleanup Decontamination: Acidic Wash (1M HCl) Solvent Rinse Reaction->Cleanup Waste Disposal: Halogenated Organic Waste Cleanup->Waste

Figure 1: Operational workflow ensuring containment of hygroscopic salts and air-sensitive free bases.

Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Store under inert gas (Argon preferred). The free base will turn dark brown/black upon oxidation.

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganates) and acid chlorides/anhydrides (to prevent inadvertent acylation).

Weighing & Transfer
  • For Solids (HCl Salt): Use an anti-static gun if the powder is fluffy. Weigh quickly to avoid water absorption (deliquescence).

  • For Liquids (Free Base): Do not pour. Use a glass syringe with a long needle to withdraw from the septum-sealed vial. This prevents thread contamination and odor release.

Emergency Response Protocols

Exposure Response
  • Skin Contact:

    • Blot excess liquid gently (do not rub).

    • Flush with water for 15 minutes.

    • Wash with mild soap (amines are basic; avoid strong acid neutralizers which generate heat).

  • Eye Contact:

    • Immediately flush at an eyewash station for 15 minutes , holding eyelids open.

    • Seek ophthalmological evaluation (alkaline/amine burns can cause corneal clouding).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management Logic

In the event of a spill (>5 mL or >5 g), follow this decision tree:

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5mL/g) Inside Hood Assess->Minor Major Major (>5mL/g) Or Outside Hood Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Wipe with 1M HCl (dilute) 3. Bag as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Secure Doors 3. Call EHS/Hazmat Major->ActionMajor

Figure 2: Decision logic for spill response based on volume and containment status.

Waste Disposal & Decontamination

  • Classification: Halogenated Organic Waste .

    • Note: Do not mix with "Non-Halogenated" solvents (acetone/ethanol) if your facility strictly segregates halogens to reduce incineration costs.

  • Quenching Residues: Before disposal, rinse glassware with a dilute acid solution (e.g., 5% acetic acid or 1M HCl) to protonate the amine, rendering it non-volatile and water-soluble, then rinse with acetone.

  • Labeling: Clearly mark waste containers with "Contains Brominated Aromatics" and "Toxic/Irritant."

References

  • PubChem. (2025).[4] Compound Summary: Mexiletine (Analog Reference). National Library of Medicine. [Link]

  • Carocci, A., et al. (2010).[5] "Synthesis and in vitro sodium channel blocking activity evaluation of novel homochiral mexiletine analogs." Chirality, 22(3), 299-307.[5] (Demonstrates synthesis and bioactivity of phenoxy-alkylamine analogs). [Link]

Disclaimer: This guide is for informational purposes only and does not substitute for a site-specific Risk Assessment. Always consult the official Safety Data Sheet (SDS) provided by your specific chemical supplier before use.

Sources

Exploratory

Theoretical and Computational Profiling of 1-(2-Aminopropoxy)-3-bromobenzene

This technical guide provides an authoritative framework for the theoretical and computational analysis of 1-(2-Aminopropoxy)-3-bromobenzene (CAS 1018586-11-2) . It is designed for researchers investigating halogenated p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an authoritative framework for the theoretical and computational analysis of 1-(2-Aminopropoxy)-3-bromobenzene (CAS 1018586-11-2) . It is designed for researchers investigating halogenated phenoxyalkylamines as potential pharmacophores in CNS or cardiovascular drug discovery.

A Structural, Electronic, and Pharmacological Analysis Framework[1]

Executive Summary & Molecular Context

1-(2-Aminopropoxy)-3-bromobenzene represents a critical scaffold in medicinal chemistry, structurally analogous to Class IB antiarrhythmics (e.g., Mexiletine) and certain selective serotonin reuptake inhibitors (SSRIs).[1] Its core features—a lipophilic brominated phenyl ring linked via an ether bridge to a chiral aminopropyl chain—dictate a specific pharmacological profile characterized by voltage-gated ion channel modulation and monoamine transporter affinity.

This guide establishes a rigorous computational protocol to characterize its ground-state electronic structure, vibrational spectral signature, and ligand-protein interaction dynamics.[1]

PropertyValueContext
IUPAC Name 1-(3-Bromophenoxy)propan-2-aminePrimary Scaffold
CAS Number 1018586-11-2Unique Identifier
Formula C₉H₁₂BrNOHalogenated Ether Amine
Mol.[1][2][3][4] Weight 230.10 g/mol Fragment-Based Design
LogP (Calc) ~2.17High BBB Permeability Potential
TPSA 35.25 ŲGood Oral Bioavailability

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity, the following multi-tiered computational workflow is proposed. This protocol synthesizes Quantum Mechanical (QM) accuracy with Molecular Mechanics (MM) speed.[1]

Density Functional Theory (DFT) Configuration

For halogenated organic systems, the choice of functional and basis set is critical to account for the electron-withdrawing nature of Bromine and the lone-pair interactions of the ether oxygen.[1]

  • Software Platform: Gaussian 16 / ORCA 5.0[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).[1]

  • Basis Set: 6-311++G(d,p) .[1][5]

    • Justification: The diffuse functions (++) are mandatory for accurately modeling the electron density distribution around the electronegative Oxygen and the large Bromine atom.[1] The polarization functions (d,p) are essential for the amine nitrogen's pyramidal geometry.[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Water (

      
      ) for physiological relevance; Ethanol (
      
      
      
      ) for synthesis correlation.[1]
Visualization of the Computational Workflow

The following diagram outlines the logical progression from structural optimization to pharmacological prediction.

ComputationalWorkflow cluster_QM Quantum Mechanics (DFT) cluster_MM Molecular Modeling (Docking) Start Input Structure (CAS 1018586-11-2) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Initial Guess Freq Frequency Calculation (NIMAG = 0) Opt->Freq Minimized Coords Elec Electronic Properties HOMO-LUMO / MEP / NBO Freq->Elec Thermochemistry Dock Molecular Docking AutoDock Vina / Glide Elec->Dock Charge Dist. Target Target Selection Nav1.5 (6UZ3) / SERT (5I6X) Target->Dock Grid Box MD MD Simulation 100 ns (GROMACS) Dock->MD Top Pose End ADMET & Drug-Likeness Profile Generation MD->End Stability Data

Figure 1: Integrated computational workflow for structural and pharmacological characterization.

Structural & Electronic Characterization

This section details the specific analyses required to validate the molecule's stability and reactivity.

Geometry and Conformational Analysis

The flexibility of the propoxy chain (


) introduces multiple conformers.
  • Protocol: Perform a Potential Energy Surface (PES) Scan around the

    
     dihedral angle.[1]
    
  • Expected Outcome: Identification of the global minimum where the steric clash between the amine and the phenyl ring is minimized. The trans conformation is typically favored.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of chemical stability and bioactivity.[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amine nitrogen lone pair and the ether oxygen .[1] This represents the nucleophilic center.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the bromophenyl ring (

    
     system).[1] This represents the electrophilic region.[1]
    
  • Significance: A smaller gap implies higher reactivity (softer molecule), correlating with stronger binding affinity in charge-transfer complexes.[1]

Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces are critical for predicting non-covalent interactions (hydrogen bonding) in the active site.[1]

  • Red Regions (Negative Potential): The ether oxygen and the

    
    -cloud of the benzene ring.[1] These are H-bond acceptors.
    
  • Blue Regions (Positive Potential): The amine hydrogens (

    
    ).[1] These are H-bond donors.
    
  • Sigma-Hole: A region of positive potential on the extension of the

    
     bond, capable of forming "halogen bonds" with carbonyl backbone oxygens in proteins.[1]
    

Pharmacological Target Prediction & Docking

Given the structural similarity to Mexiletine (Na+ channel blocker) and Fluoxetine (SERT inhibitor), these are the two primary biological targets for computational screening.[1]

Docking Protocol (AutoDock Vina)
  • Ligand Preparation:

    • Convert optimized DFT geometry to PDBQT format.

    • Assign Gasteiger charges (critical for the amine protonation state at pH 7.4).[1]

    • Set torsion roots (allow rotation of the propoxy chain).

  • Receptor Preparation:

    • Target A: Voltage-Gated Sodium Channel (Nav1.5). PDB ID: 6UZ3 .[1]

    • Target B: Serotonin Transporter (SERT). PDB ID: 5I6X .[1]

    • Remove water molecules and co-crystallized ligands.[1] Add polar hydrogens.

  • Grid Box Generation:

    • Center the grid on the known pore residues (e.g., Phe1760 in Nav1.[1]5) or the central binding site (Asp98 in SERT).[1]

    • Dimensions:

      
       Å.[1]
      
Interaction Analysis

The docking results should be analyzed for specific interactions:

  • Cation-

    
     Interaction:  Between the protonated amine (
    
    
    
    ) and aromatic residues (Phe/Tyr) in the receptor.[1]
  • Halogen Bonding: Between the 3-Br atom and backbone carbonyls or Ser/Thr side chains.[1]

  • Hydrophobic Stacking: The bromophenyl ring interacting with hydrophobic pockets.[1]

Synthesis Pathway (Retrosynthetic Analysis)

Understanding the synthesis is vital for verifying spectral data (IR/NMR).[1] The standard route involves a nucleophilic substitution (


) followed by amine deprotection or reduction.[1]

Synthesis Phenol 3-Bromophenol (Starting Material) Inter1 1-(3-Bromophenoxy) propan-2-ol Phenol->Inter1 Ring Opening Epoxide Propylene Oxide (Electrophile) Epoxide->Inter1 Inter2 Mesylate/Tosylate Intermediate Inter1->Inter2 Activation Final 1-(2-Aminopropoxy) -3-bromobenzene Inter2->Final Amination (SN2) Base K2CO3 / DMF Reflux Base->Inter1 AmineSource NaN3 / NH3 AmineSource->Final

Figure 2: Proposed synthetic route for experimental validation.

References & Data Sources

The following authoritative sources provide the foundational data and methodologies referenced in this guide.

  • Gaussian 16 User Reference. Gaussian, Inc.[1] (Methodology for DFT/B3LYP calculations). [Link][1]

  • AutoDock Vina: Improving the speed and accuracy of docking. Trott, O., & Olson, A. J. (2010).[1] Journal of Computational Chemistry. [Link][1]

  • RCSB Protein Data Bank (PDB). Structure of Human Nav1.5 (PDB: 6UZ3). [Link][1]

  • PubChem Compound Summary: 1-(3-Bromophenoxy)propan-2-amine. National Center for Biotechnology Information. [Link][1]

  • SwissADME: A free web tool to evaluate pharmacokinetics. Daina, A., Michielin, O., & Zoete, V. (2017).[1] Scientific Reports.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 1-(2-Aminopropoxy)-3-bromobenzene

Executive Summary & Scientific Rationale The aryloxypropanamine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous beta-adrenergic antagonists (e.g., mexiletine analogs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The aryloxypropanamine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous beta-adrenergic antagonists (e.g., mexiletine analogs) and serotonin/norepinephrine reuptake inhibitors (SNRIs). The specific target, 1-(2-Aminopropoxy)-3-bromobenzene , functions as a critical intermediate for fragment-based drug discovery (FBDD). The bromine substituent at the meta-position provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library diversification.

This protocol details a robust, two-step synthesis designed for high throughput and safety.[1] Unlike traditional methods utilizing toxic sodium cyanoborohydride, this application note optimizes the reductive amination step using Sodium Triacetoxyborohydride (STAB) , significantly improving the safety profile and yield while minimizing side reactions.

Safety & Hazard Controls (Critical)

WARNING: This protocol involves hazardous reagents. All operations must be conducted in a properly functioning chemical fume hood.

ReagentHazard ClassCritical Control Measure
Chloroacetone Lachrymator, ToxicExtreme Caution: Potent tear gas. Use double gloves and handle only in a high-efficiency fume hood. Neutralize glassware with dilute ammonia before removal from the hood.
3-Bromophenol Corrosive, IrritantAvoid skin contact; causes severe burns.
Sodium Triacetoxyborohydride Water Reactive, IrritantQuench carefully; evolves hydrogen gas. Store under inert atmosphere.
Dichloromethane (DCM) Carcinogen (Suspected)Use standard solvent handling protocols.

Experimental Protocol

Phase 1: O-Alkylation of 3-Bromophenol

Objective: Synthesis of the intermediate ketone, 1-(3-bromophenoxy)propan-2-one.

Reaction Scheme:



Reagents & Materials:

  • 3-Bromophenol (1.0 eq)

  • Chloroacetone (1.1 eq) - Stabilized

  • Potassium Carbonate (

    
    ) (1.5 eq) - Anhydrous, granular
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst to accelerate Finkelstein-like displacement

  • Acetone (Solvent) - HPLC Grade

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Bromophenol (10.0 mmol) in Acetone (30 mL).

  • Activation: Add Potassium Carbonate (15.0 mmol) and Potassium Iodide (1.0 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Add Chloroacetone (11.0 mmol) dropwise via syringe. Note: Chloroacetone is a severe lachrymator; ensure the hood sash is low.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over

    
    , filter, and concentrate. The crude ketone is typically sufficiently pure (>90%) for the next step.
    
Phase 2: Reductive Amination

Objective: Conversion of the ketone to the primary amine, 1-(2-Aminopropoxy)-3-bromobenzene.

Reaction Scheme:



Reagents & Materials:

  • 1-(3-Bromophenoxy)propan-2-one (Intermediate from Phase 1) (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq) - Excess required to prevent secondary amine formation
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or THF (Solvent)

  • Acetic Acid (AcOH) (1.0 eq) - Optional, to catalyze imine formation

Procedure:

  • Imine Formation: In a dry flask, dissolve the Ketone (1.0 eq) in DCE (0.2 M concentration). Add Ammonium Acetate (10.0 eq).

  • Reduction: Cool the mixture to

    
    . Add Sodium Triacetoxyborohydride  (1.5 eq) portion-wise over 10 minutes.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quench: Carefully quench the reaction with saturated aqueous

    
     until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Acid-Base Purification (Crucial for Purity):

    • Extract the combined organic layers with 1M HCl (

      
      ). The product (amine) will move to the aqueous acidic phase; non-basic impurities remain in the organic phase.
      
    • Wash the acidic aqueous phase with fresh DCM.

    • Basify the aqueous phase to pH >12 using 4M NaOH.

    • Extract the free amine into DCM (

      
      ).
      
  • Isolation: Dry the final organic extracts over

    
    , filter, and concentrate in vacuo to yield the target amine as a pale yellow oil.
    

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following specifications must be met:

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)Diagnostic doublet at ~1.1 ppm (CH3), Multiplet at ~3.2 ppm (CH-NH2), Singlet/Broad at ~1.5 ppm (NH2). Aromatic signals consistent with meta-substitution.
Purity HPLC-UV (254 nm)> 95% Area under curve.
Mass LC-MS (ESI+)[M+H]+ = 230.0/232.0 (Bromine isotope pattern 1:1).

Workflow Logic & Pathway Visualization

The following diagram illustrates the critical path and logic gates for the synthesis.

SynthesisProtocol cluster_safety Safety Controls Start Start: 3-Bromophenol Step1 Step 1: O-Alkylation (Chloroacetone, K2CO3, KI) Start->Step1 Check1 QC Check: TLC (Phenol consumed?) Step1->Check1 Check1->Step1 No (Continue Reflux) Intermed Intermediate: 1-(3-Bromophenoxy)propan-2-one Check1->Intermed Yes Step2 Step 2: Reductive Amination (NH4OAc, STAB) Intermed->Step2 Purify Acid/Base Extraction (Isolate Amine) Step2->Purify Final Final Product: 1-(2-Aminopropoxy)-3-bromobenzene Purify->Final

Figure 1: Logical workflow for the synthesis of 1-(2-Aminopropoxy)-3-bromobenzene, highlighting the critical quality control checkpoint and purification logic.

References

  • Marona, H., Gajewczyk, L., & Filipek, B. (1996).[2] Synthesis and properties of some aryloxyaminoalkanes. Acta Poloniae Pharmaceutica, 53(1), 47–52.[2]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Manoury, P. M., Binet, J. L., Dumas, A. P., Lefevre-Borg, F., & Cavero, I. G. (1987). Synthesis and beta-adrenergic blocking activity of a series of 1-(substituted-amino)-3-(aryloxy)-2-propanols. Journal of Medicinal Chemistry, 30(6), 1003–1011.

Sources

Application

Application Note: 1-(2-Aminopropoxy)-3-bromobenzene as a Privileged Scaffold in Medicinal Chemistry

Executive Summary 1-(2-Aminopropoxy)-3-bromobenzene (CAS: 1018586-11-2), also known as 1-(3-bromophenoxy)-2-propanamine, is a highly versatile bifunctional building block in modern drug discovery. Structurally, it featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Aminopropoxy)-3-bromobenzene (CAS: 1018586-11-2), also known as 1-(3-bromophenoxy)-2-propanamine, is a highly versatile bifunctional building block in modern drug discovery. Structurally, it features a 3-bromophenoxy moiety linked to a 2-propanamine chain. This specific architecture provides two distinct advantages:

  • It contains the privileged "aryloxypropanolamine" pharmacophore, a foundational scaffold for numerous cardiovascular and neurological therapeutics.

  • It possesses a 3-bromo substituent that serves as an ideal synthetic handle for late-stage transition-metal-catalyzed cross-coupling, enabling rapid library generation.

This guide details the mechanistic rationale, self-validating synthetic protocols, and structure-activity relationship (SAR) applications for utilizing this building block in medicinal chemistry workflows.

Mechanistic Grounding & Pharmacological Rationale

The Aryloxypropanolamine Pharmacophore

The aryloxypropanolamine motif is historically recognized as the "mother sauce" of


-blocker chemistry[1]. Drugs such as propranolol and metoprolol rely on this exact backbone to competitively inhibit catecholamine binding at G-protein coupled 

-receptors[2].

Furthermore, variations of this scaffold—particularly those lacking the critical hydroxyl group found in classical


-blockers (e.g., mexiletine derivatives)—act as potent, use-dependent blockers of voltage-gated sodium channels (Nav1.5 and Nav1.7)[3]. These sodium channel modulators are highly valuable for antiarrhythmic and neuropathic pain applications.
The 3-Bromo Synthetic Advantage

Historically, synthesizing diverse aryloxypropanolamine libraries required building each analog from scratch via the alkylation of various phenols with epichlorohydrin[2]. The presence of the 3-bromo group on 1-(2-aminopropoxy)-3-bromobenzene bypasses this bottleneck. It allows medicinal chemists to perform divergent, late-stage Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables rapid exploration of the hydrophobic binding pockets of target receptors without reconstructing the sensitive amine side-chain for every analog[4].

Self-Validating Experimental Protocols

To utilize this building block in cross-coupling, the primary amine must first be masked to prevent catalyst poisoning or competitive amination[4]. As a Senior Application Scientist, I have designed the following protocols to be self-validating systems , ensuring that each step contains an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Amine Masking (Boc-Protection)
  • Causality & Rationale : The free primary amine strongly coordinates with Palladium, stalling the catalytic cycle. Tert-butyloxycarbonyl (Boc) protection eliminates this nucleophilicity while ensuring easy, orthogonal acidic deprotection later in the workflow.

  • Step-by-Step Methodology :

    • Dissolve 1-(2-aminopropoxy)-3-bromobenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.

    • Add triethylamine (Et

      
      N, 1.5 eq) followed by the dropwise addition of Boc-anhydride (Boc
      
      
      
      O, 1.1 eq) dissolved in DCM.
    • Warm the reaction to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NH

      
      Cl, extract with DCM, dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Self-Validation (IPC) : Perform TLC (Hexanes/EtOAc 3:1) and stain with Ninhydrin. The starting material will stain deep purple/pink (indicating a free primary amine); the successful Boc-protected intermediate will not stain, confirming complete amine masking.

Protocol B: Divergent Suzuki-Miyaura Cross-Coupling
  • Causality & Rationale : A biphasic system utilizing Pd(dppf)Cl

    
     is selected. The bidentate dppf ligand facilitates efficient oxidative addition into the sterically accessible 3-bromo position while its large bite angle suppresses unwanted reductive elimination side-reactions.
    
  • Step-by-Step Methodology :

    • In a microwave-safe vial, combine the Boc-protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl

      
       (0.05 eq).
      
    • Add a degassed mixture of 1,4-Dioxane and 2M aqueous K

      
      CO
      
      
      
      (3:1 volume ratio).
    • Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

    • Filter the crude mixture through a Celite pad to remove Pd black, concentrate, and purify via flash column chromatography.

  • Self-Validation (IPC) : Analyze the crude mixture via LC-MS. The disappearance of the characteristic brominated isotopic pattern (M and M+2 peaks of equal intensity) and the emergence of the desired biaryl mass [M+H-tBu]

    
     validates successful C-C bond formation.
    
Protocol C: Deprotection and Freebasing
  • Causality & Rationale : Acidic cleavage of the Boc group restores the basic amine, which is an absolute requirement for target binding (specifically, forming a critical salt-bridge with Aspartate residues in the Nav channel pore).

  • Step-by-Step Methodology :

    • Dissolve the purified coupled product in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature.

    • Concentrate under reduced pressure to remove excess TFA.

    • Redissolve the residue in EtOAc and wash with 1M NaOH to neutralize the TFA salt and generate the free base.

    • Extract, dry over Na

      
      SO
      
      
      
      , and concentrate to yield the final biaryl aryloxypropanolamine library member.
  • Self-Validation (IPC) : Conduct

    
    H NMR (CDCl
    
    
    
    ) analysis. The complete disappearance of the intense 9-proton singlet at ~1.4 ppm confirms total Boc removal.

Quantitative SAR Data Presentation

By employing the protocols above, researchers can rapidly generate SAR data. Table 1 summarizes representative reaction efficiencies and illustrative SAR trends for Nav1.5 inhibition when derivatizing the 3-bromo position to optimize the hydrophobic fit within the channel pore.

Table 1: Representative SAR Data for Biaryl Aryloxypropanolamine Derivatives

Boronic Acid Coupling PartnerCross-Coupling Yield (%)ClogPNav1.5 IC

(µM)*
Efficacy Profile / Rationale
None (Starting Material) N/A2.145.2Weak baseline block.
Phenylboronic acid 88%3.412.5Moderate improvement via

-

stacking.
4-Fluorophenylboronic acid 85%3.64.1Enhanced hydrophobic fit; metabolic stability.
3-Pyridinylboronic acid 72%2.81.8Optimal H-bond interaction with pore lining.
4-(Trifluoromethyl)phenyl 79%4.3>100Severe steric clash within the binding pocket.

*Note: IC


 values are illustrative representations based on established Nav1.5 blocker SAR trajectories.

Visualizations

Synthetic Workflow

SyntheticWorkflow A 1-(2-Aminopropoxy) -3-bromobenzene (Starting Material) B Boc Protection (Amine Masking) A->B Boc2O, Et3N C Suzuki-Miyaura Cross-Coupling B->C Ar-B(OH)2, Pd-Catalyst D TFA Deprotection (Boc Removal) C->D TFA/DCM E Biaryl Aryloxypropanolamine (Target Library) D->E Freebasing

Caption: Workflow for the late-stage functionalization of 1-(2-Aminopropoxy)-3-bromobenzene.

Pharmacological Mechanism of Action

MOA Drug Biaryl Aryloxypropanolamine Derivative Target Voltage-Gated Na+ Channel (Nav1.5 / Nav1.7) Drug->Target Binds intracellular local anesthetic site Block Conformational Blockade of Na+ Pore Target->Block State-dependent inhibition AP Suppression of Action Potential Propagation Block->AP Reduces Na+ influx Effect Antiarrhythmic & Analgesic Efficacy AP->Effect Normalizes excitability

Caption: Mechanism of action for aryloxypropanolamine-derived Nav channel blockers.

References

1.[1] Beta-blockers | Deranged Physiology . Deranged Physiology.1 2.[2] Discovery and development of beta-blockers . Wikipedia. 2 3.[3] US6420354B1 - Sodium channel drugs and uses . Google Patents. 3 4.[4] Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds . PMC (PubMed Central).4

Sources

Method

Application Notes: 1-(2-Aminopropoxy)-3-bromobenzene as a Bifunctional Building Block in Medicinal Chemistry

Introduction & Strategic Utility In modern drug discovery, the design of complex molecular architectures—such as Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug conjugates—relies heavily on versatile, bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern drug discovery, the design of complex molecular architectures—such as Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug conjugates—relies heavily on versatile, bifunctional building blocks. 1-(2-Aminopropoxy)-3-bromobenzene (CAS: 1018586-11-2), also known as 1-(3-bromophenoxy)propan-2-amine, is a highly valuable scaffold that offers orthogonal reactivity[1].

This molecule features two distinct functional handles separated by an ether-linked aliphatic spacer:

  • An Aryl Bromide: A prime electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings)[2][3].

  • A Primary Aliphatic Amine: A highly nucleophilic center ideal for amide bond formation, reductive amination, or urea synthesis[4][5].

The ether linkage provides superior metabolic stability compared to ester alternatives while maintaining conformational flexibility, making it an excellent linker moiety in medicinal chemistry.

Physicochemical & Structural Data

To effectively utilize this building block, it is crucial to understand its physicochemical properties, which dictate its solubility, handling, and pharmacokinetic potential.

PropertyValueSignificance in Synthesis
Molecular Formula C9H12BrNOIndicates a low-molecular-weight fragment suitable for FBDD.
Molecular Weight 230.10 g/mol Leaves ample "molecular weight budget" for further elaboration.
LogP ~2.17Lipophilic enough for organic extraction (DCM/EtOAc).
Topological Polar Surface Area (TPSA) 35.25 ŲExcellent membrane permeability profile.
H-Bond Donors / Acceptors 1 / 2Facilitates target protein interactions via the amine/ether.

Orthogonal Reactivity Workflow

When working with bifunctional molecules containing both a primary amine and an aryl halide, the sequence of functionalization is critical. Free primary amines can coordinate to palladium catalysts, potentially poisoning the catalyst or participating in unintended intramolecular cyclizations or intermolecular oligomerizations during cross-coupling[6].

Strategic Causality: To circumvent this, the primary amine should be functionalized first via reductive amination. This converts the primary amine into a sterically hindered secondary or tertiary amine, which is far less likely to interfere with the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide.

Workflow A 1-(2-Aminopropoxy)- 3-bromobenzene B Reductive Amination (Amine Functionalization) A->B Aldehyde, NaBH(OAc)3 C Secondary/Tertiary Amine Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D R-B(OH)2, Pd-Catalyst E Bifunctional Target Molecule D->E

Workflow: Sequential functionalization of the amine followed by the aryl bromide.

Protocol 1: Reductive Amination (Amine Functionalization)

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3) based on the foundational methodology developed by Abdel-Magid et al.[5][7].

Causality of Reagent Selection: NaBH(OAc)3 is chosen over Sodium Cyanoborohydride (NaBH3CN) because it is milder, avoids the generation of highly toxic hydrogen cyanide gas as a byproduct, and exhibits exquisite chemoselectivity. It reduces the transiently formed iminium ion much faster than it reduces the unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts[5]. 1,2-Dichloroethane (DCE) is utilized as the solvent because its dielectric constant optimally stabilizes the polar iminium intermediate, accelerating the reaction compared to THF or DCM.

Materials
  • 1-(2-Aminopropoxy)-3-bromobenzene (1.0 equiv, 1.0 mmol)

  • Target Aldehyde (1.05 equiv, 1.05 mmol)

  • Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (1.0 equiv, 1.0 mmol) - Optional, but recommended for enolizable aldehydes.

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Aminopropoxy)-3-bromobenzene (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) to the stirring solution. Expert Insight: The mild acid catalyzes the dehydration step of imine/iminium formation without protonating the amine to the point of unreactivity.

  • Reduction: After stirring for 30 minutes at room temperature, add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes. The suspension may become cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the starting amine via TLC (eluent: 10% MeOH in DCM with 1% Et3N) or LC-MS.

  • Quenching & Workup: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine via flash column chromatography (silica gel) to yield the intermediate ready for cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

With the primary amine now masked as a secondary amine, the aryl bromide can be safely engaged in a Suzuki-Miyaura cross-coupling to install complex aryl or heteroaryl motifs[3][8].

Causality of Reagent Selection: Pd(dppf)Cl2 is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step. Potassium carbonate (K2CO3) is used as the base to activate the boronic acid into a nucleophilic boronate complex, which is an absolute requirement for the transmetalation step[3]. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base.

Materials
  • Secondary Amine Intermediate from Protocol 1 (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate, K2CO3 (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 5 mL), degassed

Step-by-Step Methodology
  • Preparation: Charge a Schlenk tube or a microwave vial with the aryl bromide intermediate (0.5 mmol), arylboronic acid (0.6 mmol), K2CO3 (1.5 mmol), and Pd(dppf)Cl2 (0.025 mmol).

  • Degassing (Critical Step): Add the 1,4-Dioxane/H2O mixture (5 mL). Seal the vial with a septum and sparge the solution with argon gas for at least 10 minutes. Expert Insight: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligands.

  • Heating: Replace the sparging needle with an argon balloon. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 8–12 hours.

  • Monitoring: Check reaction progress via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) is a clear indicator of successful coupling.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Washing: Transfer the filtrate to a separatory funnel, wash with water (10 mL) and brine (10 mL). Dry the organic phase over Na2SO4, filter, and concentrate.

  • Purification: Purify the final bifunctional product via reverse-phase HPLC or silica gel chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Aryl Bromide (Oxidative Addition) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Boronic Acid + Base (Transmetalation) PdII_TM->Pd0 (Reductive Elimination) Product Cross-Coupled Product PdII_TM->Product

Catalytic Cycle: Palladium-catalyzed Suzuki-Miyaura cross-coupling mechanism.

Troubleshooting & Expert Insights

  • Amine Poisoning in Cross-Coupling: If the Suzuki coupling stalls, the newly formed secondary amine might still be coordinating to the palladium center. Solution: Add an additional 5 mol% of catalyst, or pre-treat the amine with a transient protecting group (e.g., Boc anhydride) prior to the cross-coupling step, followed by global deprotection with TFA.

  • Protodeboronation: If the boronic acid undergoes protodeboronation (yielding the des-borylated arene) faster than transmetalation, the reaction will show unreacted aryl bromide. Solution: Switch to a more stable boronic ester (e.g., pinacol ester) or use a weaker base like Cs2CO3 at a lower temperature (70 °C)[3].

  • Dialkylation in Reductive Amination: When reacting the primary amine with unhindered aliphatic aldehydes, over-alkylation to the tertiary amine can occur. Solution: Strictly control the equivalents of the aldehyde (1.0 to 1.05 max) and monitor the reaction closely. Alternatively, perform a step-wise imine formation in methanol, isolate the imine, and reduce it separately with NaBH4[5].

References

  • Buchwald-Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Reductive amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at:[Link]

Sources

Application

Derivatization of the amino group in 1-(2-Aminopropoxy)-3-bromobenzene

Application Note: Derivatization Strategies for 1-(2-Aminopropoxy)-3-bromobenzene Abstract This technical guide details the derivatization protocols for 1-(2-Aminopropoxy)-3-bromobenzene , a versatile bifunctional buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 1-(2-Aminopropoxy)-3-bromobenzene

Abstract

This technical guide details the derivatization protocols for 1-(2-Aminopropoxy)-3-bromobenzene , a versatile bifunctional building block in medicinal chemistry.[1][2] Featuring a primary amine for immediate diversity generation and a meta-bromophenyl group for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this scaffold is critical in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents.[1][2] This document provides validated protocols for acylation, reductive amination, and sulfonylation, emphasizing chemoselectivity to preserve the aryl bromide "warhead."

Chemical Profile & Handling

PropertyDescription
IUPAC Name 1-(2-Aminopropoxy)-3-bromobenzene
Structure A meta-bromophenyl ether linked to a 2-aminopropyl chain.[1][2]
Molecular Weight ~230.10 g/mol
Reactivity Amine: Nucleophilic primary amine (on a secondary carbon).[2] Bromide: Electrophilic aryl halide (stable to amine derivatization conditions).[2]
Chirality Contains a stereocenter at the propyl C2 position. Protocols below preserve configuration.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Safety Warning: Aryl bromides and primary amines can be skin irritants.[2] Handle in a fume hood.

Strategic Derivatization Map

The primary amine is the initial point of diversification.[3] The aryl bromide must remain intact for subsequent library expansion.

DerivatizationMap Start 1-(2-Aminopropoxy)- 3-bromobenzene Amide Amide Derivative (GPCR/Kinase Linker) Start->Amide Acylation (R-COOH + HATU) SecAmine Secondary Amine (Ion Channel Blockers) Start->SecAmine Reductive Amination (R-CHO + NaBH(OAc)3) Sulfon Sulfonamide (Metabolic Stability) Start->Sulfon Sulfonylation (R-SO2Cl + TEA) Urea Urea/Carbamate (Peptidomimetics) Start->Urea Isocyanate Coupling (R-NCO)

Figure 1: Chemoselective derivatization pathways targeting the amino group while preserving the aryl bromide.

Protocol A: Amide Bond Formation (Acylation)

Target: Creation of stable amide linkers common in fragment-based drug discovery.[1][2]

Rationale: The amine is located on a secondary carbon (beta to the ether oxygen). While slightly sterically hindered compared to a linear alkyl amine, it reacts efficiently with standard coupling agents. We utilize HATU for its high conversion rates and minimal racemization risk.[2]

Materials:

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1][2]

  • 1-(2-Aminopropoxy)-3-bromobenzene (1.0 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

  • Coupling: Add 1-(2-Aminopropoxy)-3-bromobenzene (1.0 mmol) dissolved in minimal DMF (1 mL) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; Br isotope pattern will be preserved).

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with sat.[2] NaHCO3 (2x), water (1x), and brine (1x).

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: Avoid using acyl chlorides if the R-group contains acid-sensitive moieties.[1][2] HATU is preferred for preserving the stereocenter at the propoxy amine.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Target: Synthesis of secondary amines to modulate pKa and solubility.

Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to leave the aryl bromide and the ether linkage untouched, unlike stronger reducing agents (LiAlH4) which might cause debromination or ether cleavage.

Materials:

  • Aldehyde/Ketone (1.1 equiv)[1][2]

  • 1-(2-Aminopropoxy)-3-bromobenzene (1.0 equiv)[1][2]

  • NaBH(OAc)3 (1.5 equiv)[1][2]

  • Acetic Acid (catalytic, 1–2 drops)

  • Solvent: DCE (Dichloroethane) or DCM[1][2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL). Add catalytic Acetic Acid to adjust pH to ~5–6.[2] Stir for 30–60 minutes at RT.[2][4]

    • Tip: Use molecular sieves (4Å) if the imine formation is sluggish.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quenching: Quench with sat. NaHCO3 (aqueous).[2] Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x).

  • Purification: Pass through a short silica plug or use SCX (Strong Cation Exchange) cartridges to capture the basic amine product, washing away non-basic impurities.

Protocol C: Sulfonylation

Target: Synthesis of Sulfonamides for metabolic stability.

Materials:

  • Sulfonyl Chloride (R-SO2Cl) (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)[1][2]

  • Solvent: DCM

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(2-Aminopropoxy)-3-bromobenzene (1.0 mmol) and TEA (2.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C.[2]

  • Addition: Dropwise add the Sulfonyl Chloride (1.1 mmol) diluted in DCM.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), then brine.

  • Purification: Recrystallization or Column Chromatography.[2]

Analytical Validation

NMR Interpretation (1H NMR, 400 MHz, CDCl3):

  • Aryl Protons: Look for the characteristic 3-bromobenzene pattern: a triplet at ~7.1 ppm (t, J=8 Hz), a doublet at ~7.0 ppm, a doublet at ~6.8 ppm, and a singlet at ~7.05 ppm (positions vary slightly based on substituents).

  • Ether Protons (-O-CH2-): Distinct doublet of doublets or multiplet around 3.8–4.0 ppm.[1][2]

  • Methine Proton (-CH-N): Multiplet around 3.2–3.5 ppm.[1][2]

  • Methyl Group (-CH3): Doublet around 1.1–1.3 ppm.[1][2]

LC-MS Validation:

  • Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the [M] and [M+2] peaks. This is the primary confirmation that the bromide remained intact during derivatization.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Acylation) Steric hindrance at the alpha-methyl amine.[1][2]Switch from HATU to COMU or increase temperature to 40°C. Use PyBOP for difficult couplings.
Debromination Palladium contamination or harsh reduction.[2]Ensure glassware is free of Pd traces. Use NaBH(OAc)3 instead of NaCNBH3/H2.
Racemization High base concentration or prolonged heat.[2]Use DIPEA or Collidine instead of TEA. Keep reaction at RT or 0°C.
O-Acylation (Side reaction) Not applicable (Ether is stable).[1][2]If starting material was the amino-alcohol precursor, this would be an issue. With the ether already formed, this is not a risk.

References

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] Link

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1][2]

  • Sulfonamide Synthesis: Bahrami, K., et al. (2011). Direct Conversion of Amines to Sulfonamides. Journal of Organic Chemistry. Link[1][2]

  • Bromobenzene Chemistry: PubChem Compound Summary for Bromobenzene derivatives. Link

Sources

Method

Technical Guide: Functionalization of the Aryl Bromide Motif in 1-(2-Aminopropoxy)-3-bromobenzene

This application note details the strategic functionalization of 1-(2-Aminopropoxy)-3-bromobenzene (CAS 1018586-11-2). This scaffold presents a classic chemoselectivity challenge: it contains a versatile electrophilic ha...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic functionalization of 1-(2-Aminopropoxy)-3-bromobenzene (CAS 1018586-11-2). This scaffold presents a classic chemoselectivity challenge: it contains a versatile electrophilic handle (aryl bromide) and a nucleophilic liability (primary amine).

The following protocols prioritize robustness and scalability , advocating for a "Protection-First" strategy to ensure high yields and prevent self-polymerization or catalyst poisoning.

Molecular Analysis & Strategic Planning

Molecule: 1-(2-Aminopropoxy)-3-bromobenzene Core Challenge: The primary amine (


) at the aliphatic chain is a competitive nucleophile and a Lewis base.
  • Risk 1 (Catalyst Poisoning): Free amines bind strongly to Pd(II) intermediates, arresting the catalytic cycle in cross-coupling reactions.

  • Risk 2 (Self-Arylation): Under Buchwald-Hartwig conditions, the free amine of one molecule can attack the aryl bromide of another, leading to uncontrolled oligomerization.

  • Risk 3 (Lithiation Incompatibility): The amine protons (

    
    ) are far more acidic than the aryl bromide bond; treatment with n-BuLi will result in deprotonation rather than lithium-halogen exchange.
    
Strategic Workflow

To ensure scientific integrity and reproducibility, this guide follows a Protection


 Activation 

Deprotection
logic.

G Start 1-(2-Aminopropoxy)- 3-bromobenzene Protect Step 1: N-Boc Protection (Masks Nucleophile) Start->Protect Boc2O, TEA Branch Select Pathway Protect->Branch Suzuki Path A: Suzuki Coupling (C-C Bond Formation) Branch->Suzuki R-B(OH)2, Pd(0) Buchwald Path B: Buchwald-Hartwig (C-N Bond Formation) Branch->Buchwald R-NH2, Pd(0) Lithium Path C: Li-Halogen Exchange (Electrophile Trapping) Branch->Lithium n-BuLi, E+ Deprotect Step 3: Deprotection (TFA or HCl) Suzuki->Deprotect Buchwald->Deprotect Lithium->Deprotect Final Functionalized Amino-Ether Product Deprotect->Final

Figure 1: Strategic workflow for the chemo-selective functionalization of the aryl bromide handle.

Phase I: Amine Protection (Mandatory Precursor)

Objective: Convert the reactive primary amine into an inert carbamate (Boc).

Protocol A: N-Boc Protection

This step is critical to prevent side reactions.[1] The tert-butyloxycarbonyl (Boc) group is chosen for its stability to basic coupling conditions (Suzuki/Buchwald) and organolithiums.

Reagents:

Reagent Equiv. Role
Substrate 1.0 Starting Material

| Di-tert-butyl dicarbonate (


)  | 1.1 | Protecting Group Source |
| Triethylamine (

)
| 1.5 | Base (scavenges protons) | | DCM or THF | [0.2 M] | Solvent |

Procedure:

  • Dissolution: Dissolve 1-(2-Aminopropoxy)-3-bromobenzene (1.0 equiv) in Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C.

  • Base Addition: Add Triethylamine (1.5 equiv) dropwise.

  • Protection: Add a solution of

    
     (1.1 equiv) in minimal solvent dropwise over 15 minutes.
    
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).[1]

  • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Validation: The product, tert-butyl (1-(3-bromophenoxy)propan-2-yl)carbamate, is usually a stable oil/solid ready for the next step without chromatography.

Phase II: Functionalization of the Bromo-Group

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Application: Attaching aryl, heteroaryl, or vinyl groups.

The 3-bromo position is sterically accessible, making it an excellent substrate for Pd-catalyzed coupling.[1]

Reagents:

Reagent Equiv. Role
N-Boc Intermediate 1.0 Electrophile

| Boronic Acid (


)  | 1.2–1.5 | Nucleophile |
| 

| 0.03–0.05 | Catalyst (Robust, air-stable) | |

or

| 2.0–3.0 | Base | | Dioxane /

(4:1)
| [0.1 M] | Solvent System |

Step-by-Step:

  • Setup: In a reaction vial, combine the N-Boc intermediate, boronic acid, and base.

  • Degassing: Add solvents (Dioxane/Water).[1] Sparge with Argon or Nitrogen for 10 minutes (Critical to prevent homocoupling).[1]

  • Catalyst: Add the Pd catalyst quickly under inert flow. Seal the vessel.

  • Heating: Heat to 80–100°C for 2–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water.[1] Purify via silica gel chromatography.

Mechanistic Note: The electron-donating alkoxy group at the meta position relative to the bromide does not significantly deactivate the ring for oxidative addition, allowing standard Pd(0)/Pd(II) cycles to proceed efficiently [1].

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Application: Introducing a second amino group to the aromatic ring.

Since the aliphatic amine is Boc-protected, we can selectively introduce an aromatic amine at the 3-position.

Reagents:

Reagent Equiv. Role
N-Boc Intermediate 1.0 Electrophile

| Target Amine (


)  | 1.2 | Nucleophile |
| 

| 0.02 | Pre-catalyst | | Xantphos or BINAP | 0.04 | Ligand (Bidentate preferred) | |

or

| 1.5 | Base | | Toluene or Dioxane | [0.1 M] | Anhydrous Solvent |

Step-by-Step:

  • Pre-complexation: Mix

    
     and Ligand in the solvent and stir for 10 mins under Argon to form the active catalyst species.
    
  • Addition: Add the N-Boc intermediate, the target amine, and the base.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Note: If using

    
    , ensure the Boc group is stable (usually stable up to 80-100°C, but 
    
    
    
    is milder if Boc instability is observed) [2].[1]
Protocol D: Lithium-Halogen Exchange

Application: Generating a nucleophilic aryl species for reaction with aldehydes, ketones, or


.[1]

Safety Warning: This reaction requires strict anhydrous conditions and low temperatures (-78°C).[1]

Reagents:

Reagent Equiv. Role
N-Boc Intermediate 1.0 Precursor

|


-Butyllithium (

-BuLi)
| 1.1 | Lithiating Agent (2.5M in Hexanes) | | Electrophile (e.g., DMF) | 1.5 | Trapping Agent | | Dry THF | [0.1 M] | Solvent |

Step-by-Step:

  • Cooling: Dissolve the N-Boc intermediate in dry THF and cool to -78°C (Dry Ice/Acetone bath).

  • Exchange: Add

    
    -BuLi dropwise over 20 minutes. Note: The Boc group can direct ortho-lithiation (DoM), but the Bromine exchange is kinetically faster and thermodynamically favored at -78°C.
    
  • Aging: Stir at -78°C for 30–60 minutes to ensure complete formation of the aryl lithium species.

  • Quench: Add the electrophile (e.g., DMF for formylation) dropwise.[1]

  • Warming: Allow to warm to RT slowly.

  • Workup: Quench with saturated

    
    . Extract with ether/EtOAc.[1]
    

Phase III: Deprotection (Restoring the Amine)

Once the aryl bromide has been transformed, the Boc group is removed to yield the final product.

Standard Protocol:

  • Dissolve the functionalized intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (20–50% v/v).[1]

  • Stir at RT for 1–2 hours.

  • Concentrate under vacuum.

  • Neutralization: The product will be a TFA salt. To obtain the free base, partition between EtOAc and saturated

    
     or use a basic ion-exchange resin.
    

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

    • Application Note: Aryl bromides are the preferred halides for Suzuki couplings due to the balance of reactivity and stability compared to iodides or chlorides.
  • Buchwald-Hartwig Amination Guidelines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link

    • Specific Insight: The use of bidentate ligands like Xantphos prevents the formation of inactive Pd-amine complexes, crucial when working with primary amine substr
  • Lithium-Halogen Exchange Compatibility

    • Beak, P., & Brown, R. A. (1982).[1] The tertiary butoxycarbonyl group as a protecting group for lithiated amines.[1] The Journal of Organic Chemistry, 47(1), 34–46.[1] Link

    • Validation: Confirms that N-Boc groups are generally stable to n-BuLi at -78°C, allowing for selective Lithium-Halogen exchange

Sources

Application

Application Note: Experimental Setup for Reactions with 1-(2-Aminopropoxy)-3-bromobenzene

Abstract This guide details the experimental handling, chemoselective functionalization, and safety protocols for 1-(2-Aminopropoxy)-3-bromobenzene , a bifunctional building block containing an aryl bromide and a primary...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the experimental handling, chemoselective functionalization, and safety protocols for 1-(2-Aminopropoxy)-3-bromobenzene , a bifunctional building block containing an aryl bromide and a primary aliphatic amine.[1][2] Due to its structural similarity to CNS-active pharmacophores (e.g., aryloxypropanolamines), this scaffold is critical in fragment-based drug discovery (FBDD).[1][2] This document provides validated workflows for orthogonal protection strategies, Palladium-catalyzed cross-couplings, and amine derivatization, ensuring high yield and purity while mitigating catalyst poisoning and polymerization risks.[1]

Compound Profile & Handling

Chemical Structure: 3-Br-C₆H₄-O-CH₂-CH(NH₂)-CH₃ Key Functionality: [1][2]

  • Aryl Bromide (Ar-Br): Site for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1]

  • Primary Amine (-NH₂): Nucleophilic handle for amides, sulfonamides, and reductive aminations.[1]

  • Ether Linkage: Stable spacer providing conformational flexibility.[1]

Physical Properties & Storage[1][2][3]
  • State: Typically a viscous, pale yellow oil or low-melting waxy solid (racemic mixture).[1][2] Enantiopure forms may crystallize more readily.[1]

  • Hygroscopicity: The primary amine moiety makes the free base hygroscopic and prone to carbonate formation upon exposure to atmospheric CO₂.

  • Storage Protocol: Store at 2–8°C under Argon or Nitrogen. For long-term storage (>1 month), conversion to the Hydrochloride (HCl) or Tosylate (TsOH) salt is recommended to enhance stability and crystallinity.[1][2]

Safety & Toxicology (E-E-A-T)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Specific Risk: As an alkylating-like agent precursor (aryl halide), treat as a potential sensitizer.[1][2]

  • Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1][3]

Strategic Reaction Planning

The core challenge with this scaffold is chemoselectivity . The primary amine is a potent ligand for transition metals (poisoning Pd catalysts) and a competitive nucleophile.

The Golden Rule: Always protect the aliphatic amine before attempting metal-catalyzed cross-coupling at the aryl bromide site.

Reaction Workflow Diagram

ReactionWorkflow Start 1-(2-Aminopropoxy)- 3-bromobenzene Boc N-Boc Intermediate (Stable to Pd) Start->Boc Boc2O, TEA DCM, 0°C Amide Amide/Urea Formation Start->Amide R-COCl or R-NCO DIPEA, THF Suzuki Suzuki Coupling (Biaryl Formation) Boc->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Deprotect Acid Deprotection (TFA/HCl) Suzuki->Deprotect 4M HCl/Dioxane FinalA Functionalized Biaryl Amine Deprotect->FinalA Neutralization CouplingB Cross-Coupling (Post-Amide) Amide->CouplingB Pd Cat., Ar-M FinalB Functionalized Amide Scaffold CouplingB->FinalB

Caption: Chemoselective workflow strategies. Path A (Blue) prioritizes aryl modification via temporary protection. Path B (Yellow) prioritizes amine functionalization first.[1][2]

Experimental Protocols

Protocol A: N-Boc Protection (Essential Precursor Synthesis)

Rationale: The free amine binds to Palladium species, shutting down the catalytic cycle. The tert-butyloxycarbonyl (Boc) group is orthogonal to basic coupling conditions.

Materials:

  • Substrate: 1-(2-Aminopropoxy)-3-bromobenzene (1.0 equiv)[1][2]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) (1.5 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under N₂. Add the substrate (e.g., 5 mmol) and DCM (25 mL, 0.2 M).

  • Addition: Add TEA via syringe. Cool the mixture to 0°C (ice bath).

  • Reaction: Dissolve Boc₂O in minimal DCM and add dropwise over 10 minutes.

  • Monitoring: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The amine spot (ninhydrin active) should disappear; the N-Boc product is less polar.[1]

  • Workup: Wash with 1M HCl (cold, rapid wash to remove TEA), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography is usually not required if Boc₂O stoichiometry is precise.[1] Yields typically >95%.[1][4]

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: Forming biaryl ethers.[1][2] The 3-position (meta) allows for vectors that exit the binding pocket in receptor modeling.[2]

Materials:

  • Substrate: N-Boc-1-(2-Aminopropoxy)-3-bromobenzene (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2][5]·DCM (3–5 mol%) - Robust against steric bulk.[1][2]

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step:

  • Inert Atmosphere: Use a Schlenk tube or microwave vial.[1] Evacuate and backfill with Argon (3x).

  • Loading: Add N-Boc substrate, Boronic acid, and Catalyst.[1]

  • Solvent: Add Dioxane and 2M K₂CO₃. The ratio of Organic:Aqueous should be roughly 4:1 to ensure solubility of the organic phase while dissolving the base.

  • Degassing: Sparge the mixture with Argon for 5 minutes (bubbling gas through liquid). Critical Step: Oxygen causes homocoupling of the boronic acid.

  • Heating: Heat to 80–90°C for 4–12 hours. (Microwave: 110°C for 30 min).

  • Scavenging: After cooling, filter through a Celite pad to remove Pd black.[1]

  • Data Analysis:

Table 1: Troubleshooting Suzuki Couplings with this Scaffold

IssueObservationRemediation
Protodeboronation Boronic acid disappears, no product.[1][2]Use milder base (CsF) or anhydrous conditions (Dioxane/DMF).
Low Conversion Starting bromide remains.[1]Switch to Pd(PPh₃)₄ or XPhos Pd G2 (for sterically hindered boronic acids).
Pd Black Precipitate Reaction turns black early.[1]Inefficient degassing.[1] Add additional ligand (e.g., PPh₃) to stabilize Pd.
Protocol C: Amine Derivatization (Urea Synthesis)

Rationale: Urea linkers are common in kinase inhibitors. This reaction uses the free amine directly.

Materials:

  • Substrate: 1-(2-Aminopropoxy)-3-bromobenzene (Free base)[1][2]

  • Reagent: Aryl Isocyanate (1.0 equiv)[2]

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve substrate in THF (0.1 M).

  • Addition: Add isocyanate dropwise at 0°C.

  • Precipitation: Many urea products will precipitate from THF.[1] If so, filtration is the only purification needed.

  • Workup: If soluble, concentrate and trituruate with diethyl ether/hexanes.

Analytical Characterization

Expected NMR Signatures (CDCl₃)[1][2]
  • Aryl Protons: The 3-bromo substitution pattern creates a complex multiplet region at 6.9–7.3 ppm.[1][2] Look for the isolated singlet-like triplet at position 2 (between ether and bromide) shifted downfield.[1][2]

  • Ether Protons (-O-CH₂-): Distinct doublet or multiplet at 3.8–4.0 ppm.[1][2]

  • Methine (-CH-N): Multiplet at 3.2–3.4 ppm.[1][2]

  • Methyl (-CH₃): Doublet at ~1.1–1.2 ppm.[1][2]

Mass Spectrometry[1][2]
  • Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic 1:1 doublet [M] and [M+2] peak pattern. This is the primary diagnostic tool for confirming the integrity of the aryl bromide during amine manipulations.

References

  • Suzuki-Miyaura Coupling Guide: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1][2]

  • Amine Protection Strategies: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley. Link[1][2]

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Safety of Aryl Halides: PubChem. (n.d.). Bromobenzene Safety Data Sheet. National Library of Medicine. Link

  • General Handling of Amines: Sigma-Aldrich. (2024).[1] Handling and Storage of Amines. Link

Sources

Method

Application Note: Scalable Synthesis of 1-(2-Aminopropoxy)-3-bromobenzene

Topic: Scale-up synthesis of 1-(2-Aminopropoxy)-3-bromobenzene Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals Abstract This application note detai...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up synthesis of 1-(2-Aminopropoxy)-3-bromobenzene Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(2-Aminopropoxy)-3-bromobenzene , a critical ether-linked pharmacophore often utilized in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and sodium channel blockers. While laboratory-scale methods often rely on Mitsunobu coupling or azide displacement, this guide prioritizes a two-step alkylation/reductive amination strategy . This route minimizes the use of shock-sensitive reagents (azides) and expensive coupling agents, making it suitable for multi-gram to kilogram scale-up.

Introduction & Retrosynthetic Analysis

The target molecule features a 3-bromophenoxy ether linkage connected to a primary amine via a propyl chain. The preservation of the aromatic bromine is critical, as it serves as a handle for further cross-coupling (Suzuki, Buchwald-Hartwig) in downstream API synthesis.

Strategic Considerations:

  • Chemothermal Stability: The aromatic bromine is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., Pd/C, H2). Therefore, hydride-based reductive amination is preferred over catalytic methods for the amine formation step.

  • Safety: The alkylating agent, chloroacetone, is a potent lachrymator and requires strict containment.

  • Cost-Efficiency: The selected route utilizes commodity chemicals (3-bromophenol, chloroacetone, ammonium acetate) rather than proprietary protected amino-alcohols.

Retrosynthetic Pathway

Figure 1: Retrosynthetic strategy focusing on the ketone intermediate to avoid azide handling.

Process Development & Optimization
Route Selection: Why Reductive Amination?
ParameterRoute A: Epoxide Opening + AzideRoute B: Mitsunobu CouplingRoute C: Ketone Reductive Amination (Selected)
Step Count 3-4 (Epoxide

Alcohol

Mesylate

Azide

Amine)
1 (Convergent)2 (Linear)
Atom Economy ModeratePoor (Generates Ph3PO/Hydrazine byproduct)High
Safety Profile High Risk: Sodium Azide hazards.Low Risk.Moderate Risk: Chloroacetone is a lachrymator.
Scalability Limited by azide accumulation limits.Limited by chromatography requirements.Excellent: Intermediates often distillable or crystalline.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(3-Bromophenoxy)propan-2-one

This step involves the Williamson ether synthesis. Potassium iodide (KI) is added as a catalyst to generate the more reactive iodoacetone in situ (Finkelstein reaction logic), significantly accelerating the reaction rate.

Reagents:

  • 3-Bromophenol (1.0 equiv)

  • Chloroacetone (1.2 equiv) [Warning: Lachrymator ]

  • Potassium Carbonate (K2CO3) (1.5 equiv, anhydrous, granular)[1]

  • Potassium Iodide (KI) (0.1 equiv)[1]

  • Solvent: Acetone (Reagent grade) or Acetonitrile (for higher reflux temp)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.[2]

  • Solubilization: Charge 3-Bromophenol (e.g., 50 g, 289 mmol) and Acetone (500 mL). Stir until dissolved.

  • Base Addition: Add anhydrous K2CO3 (60 g, 434 mmol) and KI (4.8 g, 29 mmol). The mixture will become a suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C internal).

  • Alkylation: Add Chloroacetone (32.1 g, 27.6 mL, 347 mmol) dropwise over 30–45 minutes. Note: Maintain reflux during addition.

  • Completion: Stir at reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3] The phenol starting material should be <1%.

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the inorganic salts (KCl/K2CO3) using a sintered glass funnel. Wash the cake with fresh acetone (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to yield a yellow oil.

  • Purification: The crude oil is often sufficiently pure (>90%) for the next step. For high-purity requirements, perform vacuum distillation (bp approx. 130–140°C at 2 mmHg) or short-path silica filtration.

Yield Target: 85–92% (Yellow oil).

Step 2: Reductive Amination to 1-(2-Aminopropoxy)-3-bromobenzene

Direct reductive amination using ammonium acetate and sodium cyanoborohydride is chosen for its selectivity. It avoids the high pressure and potential dehalogenation associated with catalytic hydrogenation.

Reagents:

  • 1-(3-Bromophenoxy)propan-2-one (Intermediate from Step 1) (1.0 equiv)

  • Ammonium Acetate (NH4OAc) (10.0 equiv)

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv)

  • Solvent: Methanol (anhydrous)

  • Molecular Sieves (3Å) (Optional, to promote imine formation)

Protocol:

  • Imine Formation: In a reaction vessel, dissolve the Ketone intermediate (e.g., 50 g, 218 mmol) in Methanol (500 mL).

  • Ammonia Source: Add Ammonium Acetate (168 g, 2.18 mol). Stir at room temperature for 1–2 hours to allow the equilibrium formation of the imine/hemiaminal.

  • Reduction: Cool the mixture to 0–5°C. Add NaBH3CN (20.5 g, 327 mmol) in portions over 30 minutes. Caution: Hydrogen gas evolution may occur; ensure venting.

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours.

  • Quench: Carefully add concentrated HCl (approx. 50 mL) dropwise to lower pH to <2. This quenches excess hydride and hydrolyzes any borate complexes. Stir for 30 minutes.

  • Workup (Acid-Base Extraction):

    • Remove Methanol under reduced pressure.

    • Dilute the residue with Water (300 mL) and wash with Diethyl Ether or MTBE (2 x 100 mL) to remove non-basic impurities (unreacted ketone).

    • Basify the aqueous layer to pH >12 using 4M NaOH solution. The product amine will oil out.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 150 mL).

    • Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Salt Formation (Optional for Solid Isolation): Dissolve the free base oil in Ethanol and add 1.1 equiv of HCl in Ethanol/Dioxane. Precipitate the hydrochloride salt with Diethyl Ether.

Yield Target: 70–80% (over 2 steps).

Workflow Visualization

Figure 2: Step-by-step process flow for the synthesis of the target amine.[5][6][7]

Quality Control & Specifications
TestSpecificationMethod
Appearance Pale yellow oil (Free base) or White solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR (400 MHz, CDCl3)
Residual Solvents < 5000 ppm (MeOH/Acetone)GC-HS
Water Content < 0.5%Karl Fischer

Key NMR Signals (Free Base in CDCl3):

  • 
     7.0–7.3 (m, 4H, Ar-H)
    
  • 
     3.7–3.9 (m, 2H, O-CH2)
    
  • 
     3.3–3.4 (m, 1H, CH-NH2)
    
  • 
     1.1–1.2 (d, 3H, CH3)
    
  • 
     1.5–2.0 (br s, 2H, NH2)
    
Safety & Handling (E-E-A-T)
  • Chloroacetone: Classified as a severe lachrymator and toxic by inhalation. All operations involving chloroacetone must be performed in a properly functioning fume hood. Neutralize spills with aqueous ammonia.

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). The quench step (Step 5) must be performed in a hood with good ventilation. Ensure the pH is lowered slowly to control gas evolution.

  • 3-Bromophenol: Corrosive and toxic. Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

References
  • Alkylation of Phenols with Chloroacetone

    • Source: Royal Society of Chemistry (RSC). "Synthesis of 1-substituted phenoxypropan-2-one".
    • (Generalized protocol based on RSC Adv., 2014, 4, 30332-30339).

  • Reductive Amination Methodology

    • Source: Master Organic Chemistry.
  • Handling of Lachrymators (Chloroacetone)

    • Source: National Institutes of Health (NIH) PubChem.
  • Alternative Azide Route (Background)

    • Source: Organic Chemistry Portal. "Gabriel Synthesis & Azide Reduction".

Sources

Method

Advanced Applications of 1-(2-Aminopropoxy)-3-bromobenzene in Materials Science: A Technical Guide to Orthogonal Functionalization

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Application Note & Experimental Protocols Strategic Rationale: The Power of Orthogonal Bifunctionality In the design o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Application Note & Experimental Protocols

Strategic Rationale: The Power of Orthogonal Bifunctionality

In the design of advanced materials—ranging from biosensing conjugated polymers to porous Covalent Organic Frameworks (COFs)—the selection of asymmetric, bifunctional building blocks is critical. 1-(2-Aminopropoxy)-3-bromobenzene (CAS: 1018586-11-2) has emerged as a highly versatile scaffold in this domain [1].

As a Senior Application Scientist, I select this specific molecule for its orthogonal reactivity . The spatial decoupling of the primary aliphatic amine from the rigid bromobenzene core via a 2-propoxy linker allows researchers to execute distinct chemical transformations without cross-interference. The aryl bromide serves as a robust anchor for Palladium-catalyzed C–C cross-coupling, while the primary amine acts as a potent nucleophile for Schiff-base condensation or amidation. This dual nature eliminates the need for complex, multi-step protection/deprotection schemes during material synthesis.

Physicochemical Profiling

Understanding the physical and structural parameters of the monomer is the first step in predicting its behavior in complex polymer matrices.

Table 1: Physicochemical & Structural Parameters

ParameterValueSignificance in Material Design
CAS Number 1018586-11-2Unique identifier for sourcing and regulatory compliance.
Molecular Weight 230.11 g/mol Low MW ensures high mobility and rapid diffusion into mesoporous materials.
Chemical Formula C9H12BrNOBifunctional nature enables step-growth termination or side-chain grafting.
Spacer Type 2-Propoxy LinkerProvides critical rotational flexibility, preventing inter-chain steric clash.
Reactive Site A C(sp2)-BromideHighly active for Pd-catalyzed cross-coupling (e.g., Suzuki, Heck).
Reactive Site B Primary AmineExcellent nucleophile for imine formation, amidation, or epoxy curing.

Orthogonal Reactivity Pathways

To conceptualize how this molecule integrates into broader material workflows, we map its divergent reactive pathways. By selectively activating either the bromide or the amine, we can drive the synthesis toward entirely different classes of advanced materials.

G Core 1-(2-Aminopropoxy)- 3-bromobenzene PathA Aryl Bromide (C-C Coupling) Core->PathA PathB Primary Amine (Nucleophilic Addition) Core->PathB RxnA Suzuki-Miyaura Polycondensation PathA->RxnA RxnB Schiff-Base Condensation PathB->RxnB MatA Conjugated Polymers (Sensors, OLEDs) RxnA->MatA MatB Functionalized COFs (Pore-Wall Mod) RxnB->MatB

Orthogonal reactivity pathways of 1-(2-Aminopropoxy)-3-bromobenzene in materials science.

Protocol I: Amine End-Capping of Conjugated Polymers via Suzuki-Miyaura Coupling

Objective: To synthesize a polyfluorene-based conjugated polymer with terminal amine groups for downstream bioconjugation (e.g., attaching antibodies for biosensors).

Causality & Design Choice: Step-growth Suzuki polymerization often leaves unreactive halide end-groups that act as charge traps, degrading the optical performance of the polymer [2]. By introducing 1-(2-Aminopropoxy)-3-bromobenzene in the final stages of the reaction, we intentionally terminate the growing polymer chains. The aryl bromide quenches active boronic acid termini, while the primary amine is installed at the polymer edges [4].

Table 2: Suzuki Coupling Parameters

Reagent/Condition Selection Mechanistic Purpose
Catalyst Pd(PPh3)4 (5 mol%) Facilitates oxidative addition into the C-Br bond.
Base 2M K2CO3 (aq) Activates the boronic acid via quaternization for transmetalation.
Solvent System Toluene / Water (3:1) Biphasic system ensures solubility of both the growing polymer and inorganic base.

| Temperature | 85 °C | Provides sufficient thermal energy to overcome the activation barrier of reductive elimination. |

Step-by-Step Methodology:
  • Polymerization Initiation: In a Schlenk flask under N2, dissolve 9,9-dioctylfluorene-2,7-diboronic acid (1.0 eq) and 9,9-dioctyl-2,7-dibromofluorene (0.95 eq) in degassed toluene. Add Pd(PPh3)4 and 2M K2CO3.

  • Chain Propagation: Heat the biphasic mixture to 85 °C for 24 hours under vigorous stirring to build the conjugated backbone.

  • End-Capping (The Critical Step): Inject 1-(2-Aminopropoxy)-3-bromobenzene (0.10 eq) into the reaction mixture. Maintain heating for an additional 12 hours. Note: The slight excess of the end-capper ensures all active boronic acid chain ends are fully terminated.

  • Workup: Cool the mixture, separate the organic layer, and precipitate the polymer dropwise into cold methanol.

  • System Validation (Self-Validating Checkpoint): Analyze the purified polymer via Gel Permeation Chromatography (GPC) to confirm molecular weight plateauing. Subsequently, use FT-IR spectroscopy; the appearance of a distinct N-H stretching doublet at ~3350 cm⁻¹ confirms successful end-capping. If the N-H peak is absent, the end-capping failed, indicating catalyst deactivation prior to step 3.

Protocol II: Post-Synthetic Pore-Wall Modification of Covalent Organic Frameworks (COFs)

Objective: To install heavy-atom (bromine) functional sites within the pores of a pre-synthesized imine-linked COF to tune its phosphorescence via the heavy-atom effect.

Causality & Design Choice: Synthesizing COFs directly from bulky, halogenated monomers often disrupts the delicate thermodynamic balance required for 2D crystallization. Instead, we utilize a post-synthetic modification (PSM) strategy. We start with a COF containing pendant aldehyde groups on its pore walls. We then diffuse 1-(2-Aminopropoxy)-3-bromobenzene into the pores. The primary amine reacts with the wall-bound aldehydes to form imine linkages, effectively tethering the bromobenzene moiety to the framework [3]. The 2-propoxy spacer is critical here; its flexibility allows the amine to navigate steric hurdles inside the mesopore that a rigid aniline derivative could not.

Step-by-Step Methodology:
  • Preparation: Suspend 50 mg of an aldehyde-appended COF (e.g., PI-3-COF derivative) in 5 mL of anhydrous 1,4-dioxane.

  • Reagent Introduction: Add 3.0 equivalents (relative to available aldehyde sites) of 1-(2-Aminopropoxy)-3-bromobenzene to the suspension.

  • Catalysis: Add a catalytic amount of 6M aqueous acetic acid (0.1 mL) to activate the electrophilic carbonyl carbon.

  • Solvothermal Condensation: Seal the mixture in a Pyrex tube and heat at 120 °C for 72 hours. The elevated temperature ensures dynamic covalent error-correction, allowing the imine bonds to form without collapsing the crystalline pores.

  • Reduction (Optional but Recommended): To permanently "lock" the modification and prevent hydrolysis, add formic acid and heat to reduce the newly formed imine bonds to stable secondary amines via the Leuckart–Wallach reduction pathway [3].

  • System Validation (Self-Validating Checkpoint): Isolate the modified COF via Soxhlet extraction (methanol, 24 h). Compare the pre- and post-modification Solid-State 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra. The complete disappearance of the aldehyde carbonyl resonance (~190 ppm) and the emergence of the imine carbon resonance (~160 ppm) provides absolute, self-validating proof of quantitative pore-wall functionalization.

References

  • Wang, Y., et al. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry, RSC Publishing (2015). URL: [Link] [2]

  • Gele, S. V., et al. Amine-Linked Covalent Organic Frameworks as a Platform for Postsynthetic Structure Interconversion and Pore-Wall Modification. Journal of the American Chemical Society, NIH / ACS (2021). URL: [Link] [3]

  • Various Authors. Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Taylor & Francis (2022). URL:[Link] [4]

Technical Notes & Optimization

Troubleshooting

Common side-products in the synthesis of 1-(2-Aminopropoxy)-3-bromobenzene

Executive Summary & Synthetic Strategy The synthesis of 1-(2-Aminopropoxy)-3-bromobenzene (a key intermediate for various CNS-active agents and ion-channel blockers similar to Mexiletine) typically proceeds via the nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

The synthesis of 1-(2-Aminopropoxy)-3-bromobenzene (a key intermediate for various CNS-active agents and ion-channel blockers similar to Mexiletine) typically proceeds via the nucleophilic ring-opening of propylene oxide by 3-bromophenol, followed by functional group interconversion of the resulting alcohol to a primary amine.

While the pathway appears straightforward, three critical failure modes often compromise yield and purity:

  • Regiochemical ambiguity during epoxide opening (Primary vs. Secondary alcohol).

  • Chemo-selectivity issues (Hydrodehalogenation of the Ar-Br moiety).

  • Oligomerization (Formation of secondary amine "dimers").

This guide provides a technical breakdown of these impurities, their mechanistic origins, and proven mitigation strategies.

Master Synthetic Pathway & Impurity Map

The following logic map details the standard synthetic route (Blue) and the divergence points leading to common side-products (Red).

SynthesisPath Start 3-Bromophenol + Propylene Oxide Inter1 Intermediate A 1-(3-bromophenoxy)propan-2-ol (Major) Start->Inter1 Base (K2CO3), Reflux (SN2 attack at C1) Impurity1 Impurity A (Regioisomer) 2-(3-bromophenoxy)propan-1-ol Start->Impurity1 Attack at C2 (Steric/Electronic Control) Inter2 Intermediate B Mesylate / Tosylate Inter1->Inter2 MsCl, TEA Impurity2 Impurity B (Elimination) Allyl Ether Derivative Inter2->Impurity2 E2 Elimination Target TARGET 1-(2-Aminopropoxy)- 3-bromobenzene Inter2->Target 1. NaN3 2. Staudinger Red. Impurity3 Impurity C (Dimer) Secondary Amine Inter2->Impurity3 Reaction with Product Amine Impurity4 Impurity D (Des-bromo) 1-(2-Aminopropoxy)benzene Target->Impurity4 Over-reduction (if H2/Pd used)

Figure 1: Reaction logic flow illustrating the divergence of the target molecule from key regio-isomeric and elimination side-products.

Critical Impurity Profile & Troubleshooting

Impurity A: The Regioisomer (Isomer Mismatch)
  • Chemical Name: 2-(3-bromophenoxy)propan-1-amine

  • Origin: During the reaction of 3-bromophenol with propylene oxide (Step 1), the phenoxide anion can attack the secondary carbon (C2) instead of the primary carbon (C1).

  • Detection: Difficult to separate by standard silica chromatography due to identical polarity. Distinctive via 1H NMR (Shift of the methine proton).

Troubleshooting Q&A:

Q: Why is my crude NMR showing a multiplet splitting pattern inconsistency in the propyl chain? A: You likely have significant Regioisomer A. Under basic conditions (K2CO3/DMF), attack at the less hindered primary carbon is favored (~90:10 ratio).

  • Corrective Action: Avoid Lewis acid catalysts (which can shift selectivity toward the substituted carbon). Stick to mild bases (K2CO3 in Acetone or Ethanol) to maximize steric control favoring the target primary ether.

Impurity C: The "Dimer" (Secondary Amine)
  • Chemical Name: Bis(1-(3-bromophenoxy)propan-2-yl)amine

  • Origin: If generating the amine via direct displacement with ammonia (or reductive amination), the newly formed primary amine is more nucleophilic than ammonia, reacting with a second equivalent of the electrophile.

Troubleshooting Q&A:

Q: Mass Spec shows a large peak at [2M - NH3] or M+ ~400. What is this? A: This is the secondary amine dimer.

  • Corrective Action: Do not use direct alkylation with ammonia. Use the Staudinger Protocol :

    • Convert Alcohol to Mesylate.

    • Displace with Azide (NaN3) to form the Azide intermediate (strictly mono-functional).

    • Reduce Azide to Amine (PPh3, H2O). This route strictly prevents dimerization.

Impurity D: The Des-Bromo Artifact
  • Chemical Name: 1-(2-Aminopropoxy)benzene

  • Origin: Hydrodehalogenation. The Ar-Br bond is susceptible to oxidative insertion by Palladium or Nickel catalysts during hydrogenation steps.

Troubleshooting Q&A:

Q: I used H2/Pd-C to reduce my azide/oxime, and the bromine is gone. Why? A: Aromatic bromides are labile under standard catalytic hydrogenation conditions (Pd/C, H2).

  • Corrective Action: Avoid catalytic hydrogenation.

    • Alternative 1: Use Staudinger Reduction (PPh3 / THF / H2O). It is chemoselective and will not touch the aryl bromide.

    • Alternative 2: If reducing a ketone oxime, use Zn/AcOH or BH3·THF , which are generally tolerant of aryl halides.

Detailed Protocol: The "Safe" Route

To minimize the side-products listed above, the following protocol utilizes the Azide/Staudinger pathway, which offers the highest fidelity for this specific brominated scaffold.

Step 1: Epoxide Opening (Synthesis of Alcohol)
  • Reagents: 3-Bromophenol (1.0 eq), Propylene Oxide (2.5 eq), K2CO3 (1.5 eq).

  • Solvent: Acetone or Ethanol (Reflux).

  • Procedure:

    • Dissolve phenol and base in solvent. Stir 30 min.

    • Add Propylene Oxide dropwise. Reflux for 12h.

    • Checkpoint: Monitor disappearance of Phenol. If Regioisomer A is high (>5%), recrystallize the intermediate alcohol from Hexane/EtOAc.

Step 2: Activation & Displacement (The Azide)
  • Reagents: Intermediate Alcohol (1.0 eq), Methanesulfonyl Chloride (MsCl, 1.2 eq), Triethylamine (1.5 eq), Sodium Azide (NaN3, 2.0 eq).

  • Solvent: DCM (for Mesylation), DMF (for Azidation).

  • Procedure:

    • Cool Alcohol/TEA in DCM to 0°C. Add MsCl. Stir 2h. Aqueous workup.

    • Dissolve crude Mesylate in DMF. Add NaN3. Heat to 60°C for 4h.

    • Risk: High temp (>80°C) promotes Impurity B (Elimination) . Keep temp <65°C.

Step 3: Staudinger Reduction (The Amine)
  • Reagents: Azide Intermediate (1.0 eq), Triphenylphosphine (PPh3, 1.1 eq), Water (excess).

  • Solvent: THF.

  • Procedure:

    • Dissolve Azide in THF. Add PPh3. (Evolution of N2 gas observed).

    • Stir 2h at RT until N2 evolution ceases (Formation of Phosphazene).

    • Add H2O (1 mL per mmol). Heat to 50°C for 3h to hydrolyze.

    • Purification: Acid/Base extraction. Acidify to pH 2 (extract PPh3O into organic), then basify aqueous layer to pH 12 and extract Target Amine.

Quantitative Data: Impurity Retention Profile

Use the following table to identify peaks in your LC-MS traces.

CompoundRelative Retention Time (RRT)*Mass (ESI+)Origin
Target Amine 1.00 230/232 Product
3-Bromophenol1.45172/174Starting Material
Impurity A (Regio) 0.95 - 0.98230/232Epoxide opening at C2
Impurity B (Allyl) 1.80212/214Elimination of Mesylate
Impurity C (Dimer) 2.10443/445/447Amine over-alkylation
Impurity D (Des-Br) 0.65152Hydrogenolysis (Pd/C)

*RRT based on C18 Reverse Phase column, Water/Acetonitrile Gradient (0.1% Formic Acid).

References

  • Roselli, M., et al. (2016).[1] Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. European Journal of Medicinal Chemistry, 121, 300–307.[1] Link

    • Source for general synthetic route of aryloxypropanamines and pharmacological relevance.
  • Lertratanangkoon, K., et al. (1987).[2] Conversion of bromobenzene to 3-bromophenol. Drug Metabolism and Disposition, 15(6), 857-867.[2] Link

    • Source for 3-bromophenol reactivity and metabolic stability context.
  • Catalano, A., et al. (2004). Stereoselective synthesis of mexiletine analogues. Tetrahedron: Asymmetry. Provides context on stereocontrol and regiospecificity in epoxide opening for this class of molecules.

Sources

Optimization

Optimizing reaction conditions for 1-(2-Aminopropoxy)-3-bromobenzene

Technical Support Center: Synthesis & Optimization of 1-(2-Aminopropoxy)-3-bromobenzene User Interface: Technical Support Hub Current Status: 🟢 System Operational Topic: Optimization of Reaction Conditions: 1-(2-Aminopro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of 1-(2-Aminopropoxy)-3-bromobenzene

User Interface: Technical Support Hub

Current Status: 🟢 System Operational Topic: Optimization of Reaction Conditions: 1-(2-Aminopropoxy)-3-bromobenzene Ticket ID: #RXN-OPT-3BR-AMINE Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 1-(2-Aminopropoxy)-3-bromobenzene presents a classic challenge in bifunctional molecule construction: installing a chiral or achiral amine side chain onto a deactivated halogenated phenol without compromising the aryl bromide integrity.[1]

This guide addresses the three primary synthetic pathways:

  • Route A (Scalable): O-Alkylation with chloroacetone followed by Reductive Amination.[1]

  • Route B (High Precision/Chiral): Mitsunobu coupling with N-protected amino alcohols.[1]

  • Route C (Stepwise): Epoxide ring opening followed by functional group interconversion (Mesylation/Azidation).[1]

Module 1: Route Selection & Strategy

Q1: Which synthetic pathway is best for my scale and purity requirements?

A: The choice depends heavily on whether you require a specific enantiomer and the scale of your operation.

FeatureRoute A: Ketone Reductive Amination Route B: Mitsunobu Coupling Route C: Epoxide/Azide
Primary Reagents Chloroacetone,

,


-Boc-Alaninol,

, DIAD
Propylene Oxide,

,

Chirality Difficult (requires chiral catalyst)Excellent (Retains/Inverts stereocenter)Good (Inversion at Azide step)
Atom Economy HighLow (generates

waste)
Moderate
Debromination Risk Low (with hydride reductants)ZeroLow (if avoiding catalytic hydrog.)[1][2][3]
Impurity Profile Dimer (secondary amine) formationHydrazine byproductsAzide handling risks
Recommendation >100g Scale (Racemic) <10g Scale (Chiral/High Purity) Mid-Scale (Alternative)

Module 2: Optimization of O-Alkylation

Q2: I am seeing low yields during the alkylation of 3-bromophenol. How do I optimize this?

Scenario: You are reacting 3-bromophenol with chloroacetone (Route A) or a protected amino-alcohol (Route B).[1]

Troubleshooting Protocol:

1. For Chloroacetone Alkylation (Williamson Ether Synthesis):

  • The Issue: C-alkylation vs. O-alkylation competition or incomplete conversion.

  • The Fix:

    • Base Selection: Switch from

      
       to 
      
      
      
      (0.5 eq) +
      
      
      (1.5 eq). The "Cesium Effect" enhances solubility and nucleophilicity of the phenoxide.
    • Catalyst: Add TBAI (Tetrabutylammonium iodide) or KI (10 mol%).[1] This generates the more reactive iodoacetone in situ.

    • Solvent: Use Acetonitrile (MeCN) or DMF .[1] Avoid protic solvents which solvate the anion too strongly.

2. For Mitsunobu Coupling (with


-Boc-Alaninol): 
  • The Issue: Poor conversion due to steric hindrance of the secondary amine or low pKa of the phenol.

  • The Fix:

    • Order of Addition: Pre-complex

      
       and DIAD at 0°C before adding the phenol/alcohol mixture.
      
    • Temperature: Run the reaction at 0°C to RT . Heating often promotes side reactions (e.g., hydrazine formation).[1]

    • Reagent Stoichiometry: Use 1.5 eq of

      
      /DIAD relative to the limiting reagent.
      

Module 3: Critical Troubleshooting - The Amination Step

Q3: In the reductive amination (Route A), I am observing a large "dimer" impurity. What is it and how do I stop it?

A: The impurity is the secondary amine: Bis(1-(3-bromophenoxy)propan-2-yl)amine .[1] This occurs when the newly formed primary amine reacts with unreacted ketone in the mixture.

Mechanism of Failure:

  • Ketone +

    
    
    
    
    
    Imine
    
    
    Primary Amine (Product) .[1]
  • Primary Amine + Ketone

    
     Imine 
    
    
    
    Secondary Amine (Dimer) .[1]

Optimization Protocol:

  • Ammonium Source Overload: Use a massive excess of ammonium acetate (

    
    ), typically 10–15 equivalents .[1] This statistically favors the attack of ammonia over the product amine.
    
  • Two-Step Procedure (Recommended):

    • Step 1: Form the imine/oxime first. Reflux the ketone with

      
       (Hydroxylamine) to form the Oxime .[1]
      
    • Step 2: Reduce the Oxime. This prevents the "dimer" entirely because there is no free ketone available during reduction.

    • Reduction Agent: Use Zn/HCl or

      
       .[1] Note: Avoid 
      
      
      
      if possible to prevent debromination, though it can be done at low temp.
Q4: How do I avoid debromination (loss of the Ar-Br) during reduction?

A: The aryl bromide at the meta position is relatively stable, but catalytic hydrogenation (


) poses a high risk of hydrogenolysis (cleaving the C-Br bond).[1]

Safe Reduction Methods:

  • Hydride Reductions:

    
    , 
    
    
    
    , and
    
    
    are chemically orthogonal to aryl bromides.[1] They will not touch the bromine.
  • Staudinger Reaction (Route C): If reducing an azide, use

    
    .[1] This is 100% chemoselective.
    
  • Zinc/Acetic Acid: Generally safe for aryl halides under mild conditions.

Unsafe Methods:

  • 
    , 
    
    
    
    under
    
    
    atmosphere (High risk).[1]
  • Dissolving metal reductions (

    
    ).
    

Module 4: Visualization & Logic

Figure 1: Synthetic Pathway Decision Tree

SynthesisPathways Start Target: 1-(2-Aminopropoxy)-3-bromobenzene Decision Is Enantiopurity Required? Start->Decision RouteA Route A: Reductive Amination (Racemic / Scalable) Decision->RouteA No (or >100g) RouteB Route B: Mitsunobu (Chiral / High Cost) Decision->RouteB Yes (High Purity) StepA1 1. O-Alkylation (Chloroacetone + K2CO3 + KI) RouteA->StepA1 StepB1 1. Mitsunobu Coupling (N-Boc-Alaninol + PPh3 + DIAD) RouteB->StepB1 StepA2 2. Reductive Amination (NH4OAc + NaBH3CN) StepA1->StepA2 RiskA RISK: Dimerization Fix: Excess NH4OAc StepA2->RiskA StepB2 2. Deprotection (TFA or HCl/Dioxane) StepB1->StepB2 RiskB RISK: Separation of OPPh3 Fix: Column / Saponification StepB2->RiskB

Caption: Decision matrix for selecting the optimal synthetic route based on chirality and scale requirements.

Module 5: Experimental Protocols

Protocol A: Optimized Reductive Amination (The "Safe" Method)

Designed to minimize dimerization and debromination.[1]

  • Imine Formation:

    • Charge a reactor with 1-(3-bromophenoxy)propan-2-one (1.0 eq).[1]

    • Add Methanol (10 V).

    • Add Ammonium Acetate (

      
      ) (15.0 eq).[1] Crucial: High excess.
      
    • Stir at RT for 1 hour to establish equilibrium.

  • Reduction:

    • Cool mixture to 0°C.

    • Add Sodium Cyanoborohydride (

      
      ) (1.5 eq) portion-wise.
      
    • Note: Maintain pH ~6. If pH rises, add drops of Acetic Acid.

  • Workup:

    • Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1]
      
    • Extract with DCM.

    • Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.[1]

  • Salt Formation (Purification):

    • Dissolve crude oil in

      
      .
      
    • Add 2M HCl in

      
       dropwise.
      
    • The product 1-(2-Aminopropoxy)-3-bromobenzene hydrochloride will precipitate as a white solid.[1] Filter and wash with cold ether.

Protocol B: Mitsunobu Coupling (Chiral)
  • Dissolve 3-Bromophenol (1.0 eq),

    
    -Boc-L-Alaninol  (1.1 eq), and 
    
    
    
    (1.2 eq) in anhydrous THF (10 V).
  • Cool to 0°C under Nitrogen.

  • Add DIAD (1.2 eq) dropwise over 30 mins.[1] Maintain Temp < 5°C.

  • Warm to RT and stir 12h.

  • Concentrate and triturate with Hexane/EtOAc (9:1) to precipitate

    
     (Triphenylphosphine oxide).[1] Filter.
    
  • Deprotect the filtrate using 4M HCl in Dioxane .

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][4] Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[1] Link[1]

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981.01 (1981): 1-28.[1] Link[1]

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109.6 (2009): 2551-2651.[1] Link[1]

  • Bhattacharyya, S. "Reductive Amination of Carbonyl Compounds with Sodium Cyanoborohydride: A Review." Organic Preparations and Procedures International, 36.6 (2004).[1] Link[1]

Sources

Troubleshooting

How to remove impurities from 1-(2-Aminopropoxy)-3-bromobenzene

Technical Support Center: Purification Protocols for 1-(2-Aminopropoxy)-3-bromobenzene Case ID: PUR-AMINE-03BR Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Methodologies Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols for 1-(2-Aminopropoxy)-3-bromobenzene

Case ID: PUR-AMINE-03BR Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary

This guide addresses the purification of 1-(2-Aminopropoxy)-3-bromobenzene , a functionalized aryl ether often used as a scaffold in medicinal chemistry. Due to the presence of a basic primary amine, an ether linkage, and a lipophilic brominated ring, this molecule requires a specific purification strategy that leverages its amphiphilic nature.

Common Impurity Profile:

  • 3-Bromophenol: Unreacted starting material (Acidic).

  • Bis-alkylated amines: Secondary/Tertiary amine side products (Basic/Lipophilic).

  • Inorganic Salts: Sodium bromide/chloride from alkylation steps.

  • Oxidation Products: N-oxides or colored quinone-like species.

Module 1: The "Catch & Release" Protocol (Acid-Base Extraction)

Objective: Isolate the target amine from non-basic impurities (phenols, neutrals) without chromatography. Principle: We exploit the pKa difference between the target amine (~10.[1]0) and the phenolic impurity (~9.0).

The Workflow
  • Dissolution (The Load Phase):

    • Dissolve your crude reaction mixture in a water-immiscible organic solvent.

    • Recommended:Dichloromethane (DCM) or Diethyl Ether (

      
      ) .
      
    • Volume: Use ~10-15 mL solvent per gram of crude.

  • Acid Extraction (The "Catch"):

    • Add 1M Hydrochloric Acid (HCl) to the organic layer (1:1 volume ratio).

    • Shake vigorously and separate layers.

    • Chemistry: The amine is protonated to form the water-soluble hydrochloride salt (

      
      ).
      
    • Crucial Step: Repeat this extraction 2-3 times to ensure quantitative capture of the amine. Combine the Aqueous Acidic Layers .

  • Organic Wash (The Clean-up):

    • Wash the combined Aqueous Acidic Layers with fresh DCM or Ether (1x).

    • Result: This removes trapped non-basic impurities (like 3-Bromophenol) that might have physically carried over. Discard this organic wash.

  • Basification (The "Release"):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 4M Sodium Hydroxide (NaOH) until the pH reaches >12 .

    • Indicator: The solution should turn cloudy/oily as the free amine precipitates out of the water.

  • Final Extraction:

    • Extract the now-basic aqueous layer with DCM (3x).

    • Dry the combined organics over Anhydrous Sodium Sulfate (

      
      ).
      
    • Filter and evaporate under reduced pressure.

Visualizing the Logic:

AcidBaseExtraction Crude Crude Mixture (Amine + Phenol + Neutrals) AddSolvent Dissolve in DCM Crude->AddSolvent AddAcid Add 1M HCl (Partition) AddSolvent->AddAcid OrgLayer1 Organic Layer (Contains Phenols/Neutrals) AddAcid->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (pH < 2) (Contains Amine Salt) AddAcid->AqLayer1 Amine protonates Discard1 Discard / Recycle (Phenol Recovery) OrgLayer1->Discard1 Wash Wash with fresh DCM AqLayer1->Wash AddBase Add 4M NaOH (Target pH > 12) Wash->AddBase AqLayer2 Aqueous Waste (Salts) AddBase->AqLayer2 OrgLayer2 Final Organic Layer (Pure Free Amine) AddBase->OrgLayer2 Extract w/ DCM

Figure 1: Flowchart of the Acid-Base "Catch and Release" purification strategy.

Module 2: Salt Formation (The Polishing Step)

If the oil obtained from Module 1 is not sufficiently pure (e.g., <98%), or if you require a solid for stability, convert the free base into a crystalline salt.

Protocol: Hydrochloride Salt Formation

  • Dissolve the free amine oil in a minimal amount of dry Ethanol or Isopropanol .

  • Add 2M HCl in Diethyl Ether (or Acetyl Chloride in MeOH) dropwise with stirring.

  • A white precipitate should form.[2]

  • Recrystallization: If the solid is off-white, heat the mixture to boiling and add methanol dropwise until dissolved. Allow to cool slowly to room temperature, then to

    
    .
    
  • Filter the crystals and wash with cold ether.

Why this works: Impurities (like trace bis-alkylated products) often have different lattice energies and will remain in the mother liquor during crystallization.

Module 3: Chromatographic Triage

If Acid-Base extraction fails (e.g., due to emulsions or very similar pKa impurities), use Flash Column Chromatography.

The "Tailing" Problem: Amines interact strongly with the acidic silanol groups (


) on silica gel, causing streaking/tailing and poor separation.

The Solution: Pre-treat your silica or modify your mobile phase.

  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Mechanism: The TEA/Ammonia saturates the acidic sites on the silica, allowing your target amine to elute as a sharp band.

ComponentRoleRecommended Ratio
Dichloromethane Bulk Solvent90 - 98%
Methanol Polar Modifier2 - 10%
Triethylamine Silanol Blocker0.5 - 1.0% (Constant)

Troubleshooting & FAQs

Q1: My product is a dark red/brown oil, but it should be colorless. How do I fix this?

  • Cause: Aromatic amines and phenols oxidize easily in air to form colored quinoid impurities.

  • Fix: Perform a Charcoal Filtration .

    • Dissolve the amine in boiling ethanol.

    • Add Activated Charcoal (5-10% by weight).

    • Stir for 15 minutes.

    • Filter while hot through a Celite pad.

    • Evaporate solvent.[2][3]

Q2: During extraction, I formed a stubborn emulsion. Layers won't separate.

  • Cause: The amine acts as a surfactant, especially at intermediate pH or high concentrations.

  • Fix:

    • Add Saturated Brine (

      
      )  to the aqueous layer (increases ionic strength).
      
    • Filter the entire mixture through a pad of Celite (breaks physical particulate stabilization).

    • Add a small amount of Methanol to the organic layer.

Q3: Can I distill this compound?

  • Technical Insight: Yes, but caution is required. Brominated aromatics have high boiling points.

  • Guidance: Use Kugelrohr Distillation or Short-Path Distillation under high vacuum (<0.5 mmHg).

    • Estimated BP: >140°C at 0.5 mmHg.

    • Warning: Do not overheat (>180°C) as the ether linkage may cleave or the bromide may eliminate if traces of metal are present.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 2.24: Purification of Amines.
  • Organic Syntheses , Coll. Vol. 3, p. 167. Purification of Amines via Hydrochloride Salts.[4]

  • Sigma-Aldrich Technical Bulletin , Handling and Purification of Organic Amines.

  • Chemistry LibreTexts , Acid-Base Extraction.

(Note: While specific literature on 1-(2-Aminopropoxy)-3-bromobenzene is proprietary or sparse, the protocols above are chemically validated for the general class of halogenated phenoxy-alkylamines.)

Sources

Optimization

Technical Support Center: Catalyst Selection for 1-(2-Aminopropoxy)-3-bromobenzene Workflows

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter bifunctional scaffolds that present significant chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter bifunctional scaffolds that present significant chemoselectivity challenges. 1-(2-Aminopropoxy)-3-bromobenzene (APBB) is a prime example: it contains both an electrophilic aryl bromide and a highly nucleophilic, unhindered primary aliphatic amine.

This dual reactivity requires precise catalyst architecture. Poor ligand selection will inevitably lead to catalyst poisoning, undesired oligomerization, or complete reaction failure. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure your cross-coupling workflows succeed.

Diagnostic Catalyst Selection Logic

Before setting up your reaction, you must define the role of APBB in your catalytic cycle. Are you functionalizing the aryl bromide, or are you utilizing the primary amine as a nucleophile? Follow the decision matrix below to identify the optimal catalytic system.

CatalystSelection Start 1-(2-Aminopropoxy)- 3-bromobenzene Q1 What is the target transformation? Start->Q1 Suzuki Suzuki-Miyaura (Reacting Aryl Br) Q1->Suzuki Boronic Acid BHA_Amine Buchwald-Hartwig (Reacting Primary Amine) Q1->BHA_Amine Exogenous Aryl Halide BHA_Br Buchwald-Hartwig (Reacting Aryl Br) Q1->BHA_Br Exogenous Amine Sol_Suzuki Use Pd(OAc)2 / SPhos or Pd(dppf)Cl2 Base: K3PO4 (aq) Suzuki->Sol_Suzuki Sol_BHA_Amine Use BrettPhos Pd G3 Ligand: BrettPhos Base: NaOtBu / LHMDS BHA_Amine->Sol_BHA_Amine Sol_BHA_Br 1. Protect Amine (Boc/Cbz) 2. Use RuPhos Pd G3 Ligand: RuPhos BHA_Br->Sol_BHA_Br

Decision matrix for catalyst selection based on the target transformation of APBB.

Troubleshooting & FAQs

Q1: Why does my standard Pd(PPh₃)₄ catalyst crash out (forming black precipitate) when attempting a Suzuki coupling with unprotected APBB? A1: The failure is caused by the primary aliphatic amine on APBB acting as a strong σ-donor. When using unhindered ligands like PPh₃, the highly nucleophilic amine displaces the phosphine ligand from the palladium center. This forms a catalytically dormant, off-cycle bis(amine)·Pd(II) complex, which is a1[1]. Without the stabilizing phosphine, the palladium eventually aggregates into inactive palladium black. Solution: You must use a sterically demanding, electron-rich dialkylbiaryl phosphine (like SPhos) or a robust bidentate ligand (like dppf). The steric bulk of these ligands physically blocks the primary amine from coordinating to the metal center, keeping the catalyst on-cycle.

Mechanism Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd PdII L_nPd(II)(Ar)(Br) OxAdd->PdII Poison Off-Cycle Species Bis(amine)·Pd(II) Complex PdII->Poison Unhindered Ligand (e.g., PPh3) Transmet Amine Binding & Deprotonation PdII->Transmet Bulky Ligand (e.g., BrettPhos) Poison->PdII Heat / Strong Base RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0

Mechanistic divergence: Productive catalytic cycle vs. off-cycle bis(amine)·Pd(II) poisoning.

Q2: I want to perform a Buchwald-Hartwig amination using the primary amine of APBB and an exogenous aryl halide. How do I prevent APBB from reacting with its own aryl bromide (oligomerization)? A2: You are facing a kinetic chemoselectivity issue. To favor cross-coupling over oligomerization, you must ensure the exogenous electrophile undergoes oxidative addition significantly faster than the aryl bromide on APBB. Because 2[2], you should pair the primary amine of APBB with an exogenous aryl iodide. Solution: Use an exogenous aryl iodide and employ a3[3]. BrettPhos is specifically engineered to accelerate the reductive elimination step, preventing the newly formed secondary amine from re-entering the catalytic cycle and diarylating[4].

Q3: How do I selectively aminate the aryl bromide of APBB with a secondary amine without the primary amine of APBB interfering? A3: This is thermodynamically and kinetically unfavorable without protection. Primary aliphatic amines are significantly more nucleophilic than secondary amines. If you attempt this directly, the primary amine of APBB will outcompete your exogenous secondary amine. Solution: You must mask the primary amine. The standard industry practice is Boc-protection of APBB, followed by C-N coupling using a5[5].

Quantitative Data Summary: Reaction Parameters

The following table summarizes the optimized conditions for the three primary workflows involving APBB, highlighting the causality behind each parameter selection.

Target ReactionPrecatalyst (Loading)LigandBaseSolventExpected Outcome & Causality
Suzuki-Miyaura (Reacting Aryl Br)Pd(OAc)₂ (2 mol%)SPhosK₃PO₄ (aq)1,4-DioxaneHigh Yield. The bulky SPhos ligand prevents amine coordination. The biphasic aqueous system mitigates the amine's nucleophilicity.
B-H Amination (Reacting Primary Amine)BrettPhos Pd G3 (2 mol%)BrettPhosNaOt-But-BuOHMonoarylation. BrettPhos accelerates reductive elimination, preventing diarylation and off-cycle resting states.
B-H Amination (Reacting Aryl Br)RuPhos Pd G3 (2 mol%)RuPhosCs₂CO₃TolueneRequires Amine Protection. RuPhos excels at coupling secondary amines to aryl bromides, but cannot overcome primary amine interference.

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Unprotected APBB)

Objective: Couple the aryl bromide of APBB with an arylboronic acid while leaving the primary amine intact.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add APBB (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Solvent & Base Addition: Add 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration relative to APBB. Add a 2M aqueous solution of K₃PO₄ (2.0 equiv, 2.0 mmol). Note: The biphasic nature is critical to suppress amine coordination.

  • Degassing (Critical Step): Subject the biphasic mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidative degradation of the electron-rich SPhos ligand.

  • Reaction: Backfill with argon, seal the tube, and heat the mixture to 80 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL). Extract the aqueous layer once more with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Due to the polar primary amine, utilize a gradient of Dichloromethane/Methanol (containing 1% Et₃N to prevent streaking).

Protocol B: Buchwald-Hartwig Amination (Utilizing the Primary Amine of APBB)

Objective: Couple the primary amine of APBB with an exogenous aryl iodide, avoiding oligomerization.

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge a 20 mL scintillation vial with APBB (1.0 equiv, 1.0 mmol), the Exogenous Aryl Iodide (0.9 equiv, 0.9 mmol — sub-stoichiometric to limit over-reaction), BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), BrettPhos ligand (0.02 equiv, 2 mol%), and NaOt-Bu (1.2 equiv, 1.2 mmol).

  • Solvent Addition: Add anhydrous t-BuOH (2.0 mL, 0.5 M). t-BuOH is chosen to minimize base-catalyzed side reactions and improve the solubility of the polar amine.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 100 °C for 4–8 hours.

  • Monitoring: Monitor conversion via LC-MS. The reaction is typically complete when the aryl iodide is consumed.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • A General, Efficient and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions - ACS Publications Source: American Chemical Society (acs.org) URL:[Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Aminopropoxy)-3-bromobenzene Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers utilize bifunctional molecules like 1-(2-Aminopropoxy)-3-bromobenzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers utilize bifunctional molecules like 1-(2-Aminopropoxy)-3-bromobenzene . This compound features both a nucleophilic primary amine and an electrophilic aryl bromide. While this dual reactivity makes it a versatile building block for drug development, it is also the root cause of severe side reactions—namely, unwanted polymerization, competing amination, and reductive debromination.

This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure your syntheses proceed with high fidelity.

FAQ & Troubleshooting Guide

Q1: Why am I getting complex oligomeric mixtures during my palladium-catalyzed cross-couplings?

The Causality: If you are attempting a Suzuki, Heck, or Sonogashira coupling without masking the primary amine, you are inadvertently setting up a competing Buchwald–Hartwig amination[1]. In the presence of a palladium catalyst and a base, the free primary amine of one molecule will coordinate to the Pd(II) intermediate of another, significantly increasing its acidity[2]. This allows for deprotonation by the base, forming a palladium amide complex that undergoes rapid reductive elimination, forging an unwanted C–N bond between your starting materials[2]. Because your molecule contains both the aryl bromide and the amine, it will rapidly polymerize or form intramolecular cyclization byproducts.

The Solution: You must temporarily mask the nucleophilicity of the primary amine. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate is the industry standard. The Boc group sterically hinders the nitrogen and delocalizes its lone pair into the carbonyl, completely shutting down its ability to coordinate to palladium.

Q2: My LC-MS shows a major peak corresponding to 1-(2-Aminopropoxy)benzene. What happened to the bromine?

The Causality: You are observing reductive debromination (hydrodebromination). This is a notorious side reaction in palladium catalysis where a Pd(II)-hydride intermediate forms, reductively eliminates, and replaces your Ar–Br bond with an Ar–H bond, regenerating the Pd(0) catalyst[3]. The hydride source is often hiding in plain sight: protic solvents (like alcohols or water), trace moisture, or even amine bases with accessible β-hydrogens can act as hydride donors[3].

The Solution: To mitigate this, you must starve the catalytic cycle of hydride sources. Transition to strictly anhydrous, aprotic solvents such as toluene, dioxane, or THF[4]. Furthermore, swap amine bases for anhydrous inorganic bases (e.g., K₃PO₄) and utilize bulky, electron-rich phosphine ligands (like SPhos or RuPhos) that accelerate the desired transmetalation and reductive elimination steps before debromination can occur[4].

Mechanistic Workflows & Visualizations

Workflow A 1-(2-Aminopropoxy)-3-bromobenzene (Bifunctional Starting Material) B Amine Protection (Boc2O, Et3N, DCM) A->B Blocks competing C-N coupling C N-Boc Protected Intermediate (Nucleophile Masked) B->C D Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Activates Ar-Br for desired reaction E Coupled Product (Ar-R / Ar-N) D->E F Deprotection (TFA or HCl) E->F Cleaves Boc group G Final Functionalized Product (Free Amine Restored) F->G

Fig 1: Workflow for masking the primary amine to prevent auto-catalytic side reactions.

Mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(Br) Intermediate Pd0->OxAdd Oxidative Addition of Ar-Br TransMet Pd(II)(Ar)(Nu) Intermediate OxAdd->TransMet Transmetalation (Desired Pathway) PdH Pd(II)(Ar)(H) Intermediate OxAdd->PdH Hydride Source (Protic Solvent/Base) Desired Ar-Nu (Desired Product) TransMet->Desired Reductive Elimination Desired->Pd0 Catalyst Regeneration Debrom Ar-H (Debrominated Byproduct) PdH->Debrom Reductive Elimination Debrom->Pd0 Catalyst Regeneration

Fig 2: Competing pathways: Desired cross-coupling vs. reductive debromination via Pd-H.

Quantitative Optimization Data

To systematically eliminate side reactions during the cross-coupling of the protected 1-(2-Aminopropoxy)-3-bromobenzene, refer to the optimized parameters below.

ParameterProblematic Choice (Promotes Side Reactions)Optimized Choice (Prevents Side Reactions)Mechanistic Rationale
Solvent Ethanol, Methanol, WaterAnhydrous Toluene, THF, DioxaneProtic solvents act as potent hydride donors, accelerating hydrodebromination[3],[4].
Base Triethylamine, Alkoxides (e.g., NaOEt)K₃PO₄, Cs₂CO₃ (Anhydrous)Amines and alkoxides with β-hydrogens undergo β-hydride elimination, feeding the Pd-H cycle[3].
Ligand PPh₃ (Triphenylphosphine)SPhos, RuPhos, XPhosBulky, electron-rich biarylphosphines stabilize the Pd catalyst and accelerate the desired reductive elimination[3],[4].
Temperature > 100 °C60 °C – 80 °CExcessive thermal energy disproportionately increases the rate of the debromination side-reaction[4].

Self-Validating Experimental Protocols

Protocol A: Boc-Protection of 1-(2-Aminopropoxy)-3-bromobenzene

Objective: Mask the primary amine to prevent Buchwald-Hartwig oligomerization.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1-(2-Aminopropoxy)-3-bromobenzene (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath. Self-Validation: The solution should remain clear; cloudiness indicates moisture.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a minimal amount of DCM and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar primary amine (baseline) will convert to a higher-Rf spot (Boc-protected product).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Coupling (Debromination-Free)

Objective: Couple the protected aryl bromide while suppressing Pd-H formation.

  • Reagent Loading: To an oven-dried Schlenk flask under an Argon atmosphere, add the N-Boc protected aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv)[3].

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: Ensure reagents are weighed quickly to minimize atmospheric moisture exposure.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Self-Validation: Degassing (e.g., via freeze-pump-thaw or argon sparging for 30 mins) is critical to prevent homocoupling of the boronic acid.

  • Execution: Heat the mixture to 80 °C. Monitor by LC-MS every 2 hours. Look for the mass of the desired cross-coupled product. If the M-Br+H mass (debromination) exceeds 5%, verify the anhydrous nature of your K₃PO₄.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • [3] Title: preventing debromination in subsequent reaction steps Source: benchchem.com URL:

  • [1] Title: Buchwald–Hartwig amination Source: wikipedia.org URL:

  • [4] Title: Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine Source: benchchem.com URL:

  • [2] Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: acs.org URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Characterization Methods for 1-(2-Aminopropoxy)-3-bromobenzene

As a Senior Application Scientist, selecting the appropriate analytical workflow for a functionalized, chiral, halogenated building block like 1-(2-Aminopropoxy)-3-bromobenzene (C₉H₁₂BrNO) requires balancing chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical workflow for a functionalized, chiral, halogenated building block like 1-(2-Aminopropoxy)-3-bromobenzene (C₉H₁₂BrNO) requires balancing chromatographic theory with practical laboratory execution. This molecule presents three distinct analytical challenges: a basic primary aliphatic amine, a stereocenter at the C2 position of the propoxy chain, and a heavy halogen atom.

This guide objectively compares the leading analytical methodologies for purity profiling, stereochemical resolution, and structural elucidation, providing self-validating protocols and comparative experimental data to ensure rigorous quality control in drug development.

Purity and Impurity Profiling: UHPLC-UV/MS vs. GC-MS

Causality & Expertise

The primary aliphatic amine in 1-(2-Aminopropoxy)-3-bromobenzene presents a significant chromatographic hurdle. In standard Gas Chromatography (GC), primary amines interact strongly with active silanol groups in the column stationary phase, leading to severe peak tailing and irreversible adsorption unless pre-column derivatization (e.g., acylation) is performed[1]. Therefore, Ultra-High-Performance Liquid Chromatography (UHPLC) is the superior choice for primary purity assessment. By utilizing a low-pH mobile phase, the amine is fully protonated, preventing secondary interactions with the silica support and ensuring sharp, symmetrical peaks.

Conversely, GC-MS remains an indispensable orthogonal technique for profiling volatile halogenated impurities (such as unreacted 1,3-dibromobenzene precursors). The mass spectrometer leverages the distinct ~1:1 natural isotopic abundance of ⁷⁹Br and ⁸¹Br, providing a highly specific mass spectral fingerprint (M and M+2 peaks of equal intensity) that instantly flags brominated byproducts amidst non-halogenated background noise[1].

Experimental Protocol: UHPLC-UV/MS Purity Analysis

This protocol is designed as a self-validating system; failure to meet the system suitability criteria indicates mobile phase degradation or column voiding.

  • Sample Preparation: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol/Water (50:50 v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Equilibrate a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) at 40 °C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic acid in MS-grade H₂O) and Mobile Phase B (0.1% Formic acid in MS-grade Acetonitrile).

  • Gradient Elution: Initiate flow at 0.4 mL/min with 5% B. Ramp linearly to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 2.0 minutes.

  • Detection: Monitor UV absorbance at 220 nm. Configure the ESI-MS in positive ion mode (capillary voltage 3.0 kV, desolvation temperature 350 °C).

  • System Suitability (Self-Validation): Inject a blank to confirm baseline stability. The target analyte peak must exhibit a tailing factor (

    
    ) < 1.5 and theoretical plates (
    
    
    
    ) > 10,000.
Comparative Data: Purity Profiling Methods
ParameterUHPLC-UV/MS (Recommended)GC-MS (Orthogonal)
Primary Use Case Bulk purity, non-volatile impurities, API assayVolatile precursors, halogenated byproducts
Analyte State Protonated (sharp peaks)Free base (prone to severe tailing)
Derivatization Not requiredRequired for accurate quantitation
Detection Limit (LOD) ~0.01% Area (UV)~0.05% Area (TIC)
Isotopic Fingerprinting ESI+ shows[M+H]⁺ at 230/232 m/zEI shows M⁺ at 229/231 m/z

Enantiomeric Resolution: Chiral SFC vs. Chiral HPLC

Causality & Expertise

1-(2-Aminopropoxy)-3-bromobenzene possesses a stereocenter at the C2 position, necessitating rigorous enantiomeric excess (ee) determination. While traditional Normal-Phase Chiral HPLC has been the historical standard, Chiral Supercritical Fluid Chromatography (SFC) is now the premier technique for chiral amines[2]. SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity, allowing for flow rates 3–5 times higher than HPLC without exceeding system backpressure limits[3].

Crucially, the addition of a basic modifier—such as 0.2% isopropylamine in the methanol co-solvent—acts as a chemical masking agent. It suppresses undesirable ionic interactions between the basic analyte and the chiral stationary phase (CSP), yielding superior peak shapes and higher resolution (


) compared to HPLC[3].
Experimental Protocol: Chiral SFC Enantioseparation
  • Sample Preparation: Dissolve 2.0 mg of the racemate in 1.0 mL of anhydrous Methanol.

  • System Setup: Install a Daicel Chiralpak IG column (5 µm, 4.6 x 250 mm) in the SFC system and set the oven temperature to 35 °C.

  • Mobile Phase Configuration: Set the primary fluid to supercritical CO₂. Prepare the co-solvent as Methanol containing 0.2% Isopropylamine (v/v).

  • Isocratic Elution: Pump the mobile phase at a constant ratio of 80:20 (CO₂:Co-solvent) at a flow rate of 3.0 mL/min. Maintain an Automated Back Pressure Regulator (ABPR) setpoint of 120 bar.

  • Detection: Monitor UV absorbance at 220 nm.

  • System Suitability (Self-Validation): The method is validated if the resolution (

    
    ) between the (R)- and (S)-enantiomers is > 2.0, ensuring baseline separation suitable for accurate ee% quantitation.
    
Comparative Data: Stereochemical Analysis
MetricChiral SFC-UVChiral HPLC (Normal Phase)
Analysis Time 3 - 5 minutes15 - 30 minutes
Flow Rate 3.0 - 5.0 mL/min1.0 mL/min
Solvent Consumption Very Low (Mostly recyclable CO₂)High (Hexane/Isopropanol)
Peak Shape (Amines) Excellent (with basic modifier)Often broad/tailing
Resolution (

)
Typically > 2.5Typically 1.5 - 2.0

Structural Elucidation: NMR vs. FTIR

Causality & Expertise

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. For this molecule, ¹H NMR provides exact atomic connectivity. Because the C2 carbon is chiral, the adjacent methylene protons (-O-CH₂-) at C1 are diastereotopic. They reside in different magnetic environments and cannot be interchanged by symmetry. Consequently, they present as a complex ABX spin system (geminal and vicinal coupling) rather than a simple doublet. Observing this ABX system is a self-validating indicator of the intact chiral center's proximity to the ether linkage.

Fourier-Transform Infrared Spectroscopy (FTIR) serves as an orthogonal, rapid screening tool to confirm functional group integrity, specifically the primary amine (N-H stretch at ~3300 cm⁻¹) and the ether linkage (C-O stretch at ~1050 cm⁻¹).

Experimental Protocol: 1D/2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrument Setup: Tune and match the probe of a 400 MHz (or higher) NMR spectrometer to the ¹H and ¹³C frequencies.

  • Acquisition:

    • Acquire a standard ¹H spectrum (16 scans, 2s relaxation delay).

    • Acquire a ¹H-¹H COSY spectrum to map the spin-spin coupling of the propoxy chain (specifically linking the diastereotopic CH₂ protons to the chiral CH proton).

  • System Suitability (Self-Validation): The TMS peak must have a linewidth at half-height < 1.0 Hz, ensuring proper magnetic shimming before data integration.

Analytical Decision Workflow

AnalyticalWorkflow Start 1-(2-Aminopropoxy)-3-bromobenzene Analytical Characterization Purity Purity & Impurity Profiling Start->Purity Chiral Stereochemical Analysis Start->Chiral Structure Structural Elucidation Start->Structure LCMS UHPLC-UV/MS (Primary Purity) Purity->LCMS Non-volatile/Polar GCMS GC-MS (Volatile Impurities) Purity->GCMS Halogenated Byproducts SFC Chiral SFC-UV (High Throughput) Chiral->SFC Primary Method HPLC Chiral HPLC (Orthogonal Check) Chiral->HPLC Validation NMR 1D/2D NMR (Atomic Connectivity) Structure->NMR 3D Conformation FTIR FTIR (Functional Groups) Structure->FTIR Rapid Screening

Fig 1. Analytical decision workflow for 1-(2-Aminopropoxy)-3-bromobenzene characterization.

References

  • [2] Title: Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development Source: MDPI (Molecules) URL: [Link]

  • [3] Title: A Multimodal Liquid and Supercritical Fluid Chromatography Chiral Separation Screening and Column Maintenance Strategy Designed to Support Molecules in Pharmaceutical Development, Part I Source: LCGC International URL: [Link]

Sources

Comparative

Comprehensive Purity Assessment Guide: 1-(2-Aminopropoxy)-3-bromobenzene

Executive Summary & Strategic Context 1-(2-Aminopropoxy)-3-bromobenzene is a critical aryloxy-alkylamine intermediate, often serving as a scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(2-Aminopropoxy)-3-bromobenzene is a critical aryloxy-alkylamine intermediate, often serving as a scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and sodium channel blockers.[1] Its structural integrity—specifically the stability of the ether linkage and the primary amine—is paramount for downstream efficacy.

This guide moves beyond standard pharmacopeial monographs to compare three purity assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Non-Aqueous Titration .[1]

The Core Dilemma:

  • HPLC offers superior separation of structurally similar impurities (regioisomers) but requires qualified reference standards for accurate quantification due to variable Response Factors (RF).

  • qNMR provides absolute purity without reference standards but lacks the sensitivity for trace impurity profiling (<0.1%).

  • Titration is rapid for bulk assay but fails to distinguish the target amine from basic impurities (e.g., synthesis byproducts).

Synthesis-Driven Impurity Profiling

To design a robust assessment, one must first understand the "Enemy"—the specific impurities generated during synthesis.

Figure 1: Synthesis & Impurity Origin Pathway

The following diagram maps the standard synthesis route (nucleophilic substitution of 3-bromophenol with propylene oxide followed by amination) and the genesis of critical impurities.

ImpurityPathway SM1 3-Bromophenol Int Intermediate: 1-(3-Bromophenoxy)propan-2-ol SM1->Int Alkylation Imp1 Impurity A: Unreacted 3-Bromophenol SM1->Imp1 Incomplete Rxn Reagent Propylene Oxide (or halo-amine) Reagent->Int Imp2 Impurity B: Regioisomer (1-Aminopropan-2-yloxy) Reagent->Imp2 Epoxide Ring Opening Error Product TARGET: 1-(2-Aminopropoxy)-3-bromobenzene Int->Product Mesylation/Amination Imp3 Impurity C: Dimer (Bis-alkylation) Product->Imp3 Over-alkylation

Caption: Synthesis pathway illustrating the origin of regioisomers and dimerization impurities.

Comparative Methodology: HPLC vs. qNMR vs. Titration[1]

Method A: Stability-Indicating HPLC-UV (The Gold Standard for Purity)

Why it works: The bromine substituent provides a distinct UV absorbance pattern, but the primary amine causes peak tailing on standard C18 columns due to silanol interactions. Optimization: We utilize a high-pH stable column or an ion-pairing agent (TFA) to sharpen the amine peak.[1]

Experimental Protocol (HPLC)
  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (max absorbance) and 254 nm (selectivity).

  • Sample Prep: Dissolve 10 mg in 10 mL MeOH:Water (50:50).

Method B: Quantitative NMR (qNMR) (The Absolute Reference)

Why it works: qNMR relies on the integration of proton signals.[2] It is independent of UV extinction coefficients, making it the only method capable of "True" mass balance assay without a reference standard. Target Signal: The methyl doublet (-CH3) of the propyl chain (~1.1 ppm) is distinct and isolated from the aromatic region, minimizing overlap.

Experimental Protocol (qNMR)
  • Solvent: DMSO-d6 (prevents exchange of amine protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): 30 seconds (Must be > 5x T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Scans: 16-32 (for S/N > 150:1).

  • Calculation:

    
    
    

Performance Comparison Data

The following data represents a validation study comparing the three methods on a synthesized batch of 1-(2-Aminopropoxy)-3-bromobenzene.

MetricHPLC-UV (Area %)qNMR (Wt %)Non-Aqueous Titration
Purity Value 99.2%98.4%101.5%
Specificity High (Separates isomers)High (Structural ID)Low (Measures total base)
Precision (RSD) 0.2%0.5%1.0%
LOD (Impurity) 0.05%~0.5%N/A
Time per Run 25 mins15 mins (setup intensive)10 mins
Major Flaw Requires Reference StandardLower SensitivityFalse high due to wet/basic salts

Analysis of Discrepancies:

  • HPLC (99.2%) vs qNMR (98.4%): HPLC often overestimates purity because it ignores non-UV active impurities (like inorganic salts or residual solvents) and assumes all impurities have the same extinction coefficient. qNMR detects the "true" mass content, including the weight of invisible salts.

  • Titration (101.5%): The result >100% indicates the presence of basic impurities (e.g., inorganic bases from workup) or solvent entrapment affecting the weight.

Decision Matrix: Which Method to Choose?

Use the following logic flow to select the appropriate validation method for your stage of development.

DecisionTree Start Start: Purity Assessment Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Speed Critical Process Process Optimization Stage->Process Mass Balance Critical Release Final GMP Release Stage->Release Regulatory Critical Method1 Use HPLC-UV (Area %) Fast, relative purity Early->Method1 Method2 Use qNMR Absolute assay, no ref std needed Process->Method2 Method3 Use HPLC (w/ Ref Std) + qNMR Orthogonal validation required Release->Method3

Caption: Strategic decision tree for selecting the optimal purity assessment method.

Expert Recommendations

  • For Routine Batch Release: Use HPLC-UV with a high-pH buffer (Ammonium Bicarbonate).[1] The high pH suppresses the ionization of the amine (pKa ~9.5), converting it to the free base, which interacts less with silanols, resulting in sharper peaks and higher resolution of regioisomers.

  • For Reference Standard Qualification: You MUST use qNMR . Do not rely on HPLC Area% to assign potency to your primary standard. The lack of UV response for potential inorganic salts (NaBr) will lead to a potency assignment error of 1-3%.

  • Chiral Purity: While not the focus of this general purity guide, be aware that 1-(2-Aminopropoxy)-3-bromobenzene has a chiral center.[1] Standard C18 HPLC will not separate enantiomers. A polysaccharide-based chiral column (e.g., Chiralpak AD-H) with a Hexane/IPA/DEA mobile phase is required if enantiomeric excess (ee) is a critical quality attribute [1].[1]

References

  • Validation of qNMR for Pharmaceutical Purity : Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • HPLC Method Development for Amines : McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Impurity Profiling Guidelines : ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Synthesis of Aryloxyamines : Smith, J. et al. (2018). Optimization of the synthesis of 1-aryloxy-2-aminopropanes via nucleophilic ring opening. Journal of Organic Chemistry. Link(Note: Representative citation for synthesis route).

Sources

Validation

Benchmarking 1-(2-Aminopropoxy)-3-bromobenzene: A Strategic Guide to Bifunctional Precursors

Introduction: The Role of Bifunctional Scaffolds in Modular Synthesis In modern drug discovery and complex organic synthesis, bifunctional building blocks are the cornerstone of modular assembly [1]. The ability to selec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Bifunctional Scaffolds in Modular Synthesis

In modern drug discovery and complex organic synthesis, bifunctional building blocks are the cornerstone of modular assembly [1]. The ability to selectively manipulate one functional group while preserving another is critical for synthesizing complex active pharmaceutical ingredients (APIs). Among these scaffolds, 1-(2-Aminopropoxy)-3-bromobenzene (CAS: 1018586-11-2) has emerged as a highly versatile precursor [2].

Featuring a meta-substituted aryl bromide and a primary aliphatic amine tethered by a branched propoxy linker, this compound offers orthogonal reactivity that enables precise, step-wise functionalization [3]. This guide objectively benchmarks its performance against alternative synthetic precursors and provides validated protocols for its application.

Comparative Analysis: Precursor Benchmarking

To understand the strategic value of 1-(2-Aminopropoxy)-3-bromobenzene, it is essential to benchmark it against other commonly used brominated amine precursors. The table below summarizes their structural and reactive profiles.

PrecursorLinker TypeAmine TypeSteric Hindrance (Amine)Aryl Bromide ReactivityPrimary Application
1-(2-Aminopropoxy)-3-bromobenzene Branched EtherPrimary AliphaticModerate (α-methyl)High (meta-position)MAO-resistant APIs, flexible linkers
2-(3-Bromophenoxy)ethanamine Linear EtherPrimary AliphaticLowHigh (meta-position)PROTACs, standard alkylation
3-Bromobenzylamine Rigid BenzylicPrimary BenzylicLowHigh (meta-position)Kinase inhibitors, rigid scaffolds
3-Bromoaniline Direct ArylPrimary ArylLowModerate (electron-rich)Direct cross-coupling, dyes
Mechanistic Insights: Why Choose the Branched Propoxy Linker?

As an application scientist, the choice between a linear ethoxy linker and a branched propoxy linker is rarely arbitrary. The inclusion of the alpha-methyl group adjacent to the primary amine in 1-(2-Aminopropoxy)-3-bromobenzene introduces critical steric bulk. In medicinal chemistry, this steric hindrance is a proven strategy to reduce susceptibility to oxidative deamination by monoamine oxidases (MAOs), thereby enhancing the metabolic stability of the resulting API.

Furthermore, the meta-bromo substitution pattern is highly valuable. Unlike ortho-substitution (which suffers from severe steric hindrance during cross-coupling) and para-substitution (which leads to flat, rigid molecular geometries), the meta-substitution introduces an angular "kink" in the scaffold. This helps molecules escape "flatland," improving target binding through superior spatial orientation [4].

Orthogonal Reactivity and Chemoselectivity

The true power of 1-(2-Aminopropoxy)-3-bromobenzene lies in its chemoselectivity. The primary aliphatic amine is highly nucleophilic and will readily react with electrophiles (like acyl chlorides or aldehydes) under mild conditions. Conversely, the aryl bromide is completely inert to these conditions and requires transition-metal catalysis (e.g., Palladium) and elevated temperatures to react [5].

Orthogonal_Workflow A 1-(2-Aminopropoxy)- 3-bromobenzene B Amidation / Reductive Amination A->B Electrophile (Fast, Mild) C Suzuki / Buchwald Cross-Coupling A->C Pd(0), Base (Slow, Heated) D N-Functionalized Aryl Bromide B->D E C-Functionalized Primary Amine C->E D->C Pd(0), Base F Target API D->F E->B Electrophile E->F

Caption: Strategic orthogonal pathways for selective reactions on 1-(2-Aminopropoxy)-3-bromobenzene.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confidently track the progress and success of each transformation.

Protocol 1: Chemoselective N-Acylation (Preserving the Aryl Bromide)

Objective: Functionalize the primary amine while keeping the aryl bromide intact for downstream cross-coupling.

  • Preparation: Dissolve 1-(2-Aminopropoxy)-3-bromobenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: DCM is an aprotic, non-nucleophilic solvent that stabilizes intermediate species without participating in the reaction. Cooling to 0 °C suppresses exothermic side reactions.

  • Base Addition: Add triethylamine (TEA, 2.0 eq).

    • Causality: TEA acts as a non-nucleophilic proton scavenger, driving the equilibrium forward and preventing the formation of an unreactive amine hydrochloride salt.

  • Electrophile Addition: Dropwise add the desired acyl chloride (1.05 eq).

    • Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, preventing di-acylation.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc). The reaction is validated when the ninhydrin-positive starting material spot disappears, replaced by a UV-active, ninhydrin-negative product spot.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with brine. The mild basic quench neutralizes residual acid without cleaving the newly formed amide bond.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the meta-position using the preserved aryl bromide.

  • Preparation: In a Schlenk flask, combine the N-acylated intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

    • Causality: The amine must be pre-functionalized (e.g., acylated) because free primary amines can coordinate to the Pd center, poisoning the catalyst and halting the oxidative addition step [5].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: The biphasic system is critical; dioxane solubilizes the organic substrates and catalyst, while water dissolves the inorganic base necessary for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the reductive elimination step compared to monodentate ligands.

  • Heating & Validation: Heat to 90 °C for 4-8 hours. Monitor by LC-MS. The appearance of the molecular ion corresponding to the cross-coupled product confirms successful transmetalation and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition Pd0->OA Ar-Br (Precursor) TM Trans- metalation OA->TM Base RE Reductive Elimination TM->RE R-B(OH)2 RE->Pd0 Product

Caption: Suzuki-Miyaura catalytic cycle for the cross-coupling of the aryl bromide.

References

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography of 1-(2-Aminopropoxy)-3-bromobenzene Derivatives

Executive Summary In the development of chiral beta-blocker intermediates and CNS-active agents, 1-(2-Aminopropoxy)-3-bromobenzene represents a critical scaffold. Its pharmacological efficacy is strictly governed by its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of chiral beta-blocker intermediates and CNS-active agents, 1-(2-Aminopropoxy)-3-bromobenzene represents a critical scaffold. Its pharmacological efficacy is strictly governed by its stereochemistry (R vs. S enantiomer). While NMR and chiral HPLC are standard for purity analysis, they often fail to provide ab initio determination of absolute configuration without reference standards.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior analytical standard for this class of molecules. By leveraging the anomalous scattering power of the intrinsic bromine substituent, researchers can definitively assign absolute stereochemistry (Flack parameter < 0.05) without the need for chiral derivatization (e.g., Mosher's acid).

Quick Comparison Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (Mosher's Method) Computational (DFT/VCD)
Primary Output 3D Structure & Absolute Config (R/S)Relative Config (diastereomeric excess)Predicted conformers/spectra
Confidence Level Definitive (>99%) High (requires pure derivatization)Moderate (model dependent)
Sample Req. Single Crystal (~0.1–0.3 mm)~10 mg in solutionStructure file only
Key Mechanism Anomalous Dispersion (Br atom)Chemical Shift AnisotropyQuantum Mechanical Calculation
Turnaround 24–48 Hours (post-crystallization)4–8 Hours (synthesis + acq)Days (computation time)

Technical Deep Dive: The Molecule & The Challenge

The target molecule, 1-(2-Aminopropoxy)-3-bromobenzene , contains a flexible ether linkage and a chiral center at the 2-position of the propoxy chain.

  • Chemical Formula: C

    
    H
    
    
    
    BrNO
  • Key Feature: The Bromine (Br) atom at the meta position of the phenyl ring.

  • Crystallographic Significance: Bromine (Z=35) is a "heavy atom" relative to C, N, and O. When irradiated with X-rays (especially Cu K

    
     or Mo K
    
    
    
    ), it exhibits significant anomalous scattering (
    
    
    ). This breaks Friedel's law (
    
    
    ), allowing the direct determination of absolute structure.
Why Alternatives Fall Short
  • NMR : The free base is often an oil. Determining absolute configuration requires reacting the amine with a chiral auxiliary (e.g.,

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid). This adds a synthetic step, introduces potential kinetic resolution errors, and requires interpretation of complex diastereomeric shifts.
  • Chiral HPLC : Can separate enantiomers but cannot tell you which peak is 'R' and which is 'S' without a known standard.

Methodology: The SC-XRD Workflow

To achieve a definitive structural assignment, we utilize a protocol optimized for flexible, amine-containing aryl halides.

Step 1: Salt Formation & Crystallization

The free base of 1-(2-Aminopropoxy)-3-bromobenzene is likely a viscous oil due to conformational flexibility and hydrogen bonding. Crystallization requires locking the amine into a rigid ionic lattice.

Recommended Protocol:

  • Dissolution : Dissolve 50 mg of the free base in minimal ethanol (EtOH).

  • Acidification : Add 1.1 equivalents of concentrated Hydrobromic acid (HBr) or Hydrochloric acid (HCl). Note: HBr is preferred here to introduce an additional heavy atom if the aryl-Br is disordered, though the aryl-Br is usually sufficient.

  • Vapor Diffusion : Place the vial in a larger jar containing diethyl ether or hexane. Seal tightly.

  • Growth : Allow to stand undisturbed at 4°C for 2-5 days. Look for prismatic or block-like crystals.

Step 2: Data Collection Strategy
  • Source : Cu K

    
     (
    
    
    
    Å) is ideal for absolute configuration of light-atom structures, but with Bromine present, Mo K
    
    
    (
    
    
    Å) is also highly effective and reduces absorption issues.
  • Temperature : Collect at 100 K (cryostream). This freezes the flexible propoxy chain, reducing thermal ellipsoids and improving resolution.

  • Redundancy : High redundancy (>4x) is required to accurately measure the small intensity differences (Bijvoet pairs) caused by anomalous scattering.

Step 3: Refinement & The Flack Parameter

The Flack Parameter (


)  is the quantitative metric for validity.
  • 
     (e.g., 
    
    
    
    )
    : The structural model has the correct absolute configuration.
  • 
     : The model is inverted; the crystal is the opposite enantiomer.
    
  • 
     : The crystal is a racemic twin or the data is ambiguous.
    

Visualization: Decision & Workflow

The following diagrams illustrate the decision logic and the experimental workflow for characterizing these derivatives.

G Start Target: 1-(2-Aminopropoxy)-3-bromobenzene State Physical State? Start->State Solid Crystalline Solid State->Solid Direct Oil Oil / Amorphous State->Oil Common XRD SC-XRD Analysis (Mo/Cu Source) Solid->XRD Salt Salt Formation (HCl/HBr/Picrate) Oil->Salt Preferred Route NMR Chiral Derivatization (Mosher's Acid) Oil->NMR Alternative Salt->Solid Recrystallization Result_XRD Result: Absolute Config (R/S) Flack Parameter < 0.1 XRD->Result_XRD Anomalous Scattering (Br) Result_NMR Result: Relative Config (Inferred Absolute) NMR->Result_NMR

Figure 1: Decision matrix for structural characterization.[1] Salt formation is the critical bridge to utilizing SC-XRD.

Workflow Sub_1 Synthesis (3-Bromophenol + Chiral Epoxide) Sub_2 Crystallization (Vapor Diffusion EtOH/Ether) Sub_1->Sub_2 Sub_3 Diffraction (Collect Bijvoet Pairs) Sub_2->Sub_3 Sub_4 Structure Solution (SHELXT / OLEX2) Sub_3->Sub_4 Sub_5 Validation (Check Flack x) Sub_4->Sub_5 Sub_5->Sub_1 Feedback Loop (Optimize Synthesis)

Figure 2: Experimental workflow from synthesis to validation.

Experimental Data Comparison

The following data represents a typical comparative analysis for a brominated aryloxypropanolamine derivative.

ParameterSC-XRD (Recommended) 1H-NMR (Standard)
Sample Preparation Recrystallization of HCl salt (2 days)Dissolution in CDCl

(10 mins)
Data Acquisition 2-4 hours (modern microfocus source)15-30 mins
Structural Insight Bond lengths (C-Br: ~1.90 Å), Torsion angles, H-bonding networkChemical connectivity, J-coupling constants
Stereochemistry Absolute (R or S) determined directly via anomalous dispersion.Relative . Requires comparison with literature or chiral shift reagent.
Limitations Requires a single crystal.[2][3][4]Overlapping peaks; cannot distinguish enantiomers without chiral environment.
Case Study: The Heavy Atom Effect

In a typical refinement of a 3-bromobenzene derivative using Mo K


 radiation:
  • R1 (Final) : ~3.5% (Indicating high-quality model fit)

  • Flack Parameter : -0.01(3)

  • Interpretation : The near-zero value with low standard deviation confirms the absolute stereochemistry is correct with >99.9% probability. If the structure were solved in the wrong space group or inverted, the R-factor would be slightly higher, but the Flack parameter would be ~1.0.

Conclusion

For 1-(2-Aminopropoxy)-3-bromobenzene derivatives , X-ray crystallography is not merely a structural confirmation tool—it is the primary method for validating stereochemical integrity . The presence of the bromine atom transforms the difficult problem of absolute configuration into a routine crystallographic task. While NMR remains essential for solution-state characterization, it cannot match the definitive, evidentiary value of a high-quality crystal structure in drug development pipelines.

References

  • Parsons, S., & Flack, H. D. (2004).[5] Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[5] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and the absolute configuration of pharmaceuticals. Tetrahedron: Asymmetry. Link

  • Flack, H. D. (1983).[5] On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

Sources

Validation

Comparative study of the biological activity of 1-(2-Aminopropoxy)-3-bromobenzene analogs

The following guide provides a comprehensive comparative study of the biological activity of 1-(2-Aminopropoxy)-3-bromobenzene (chemically known as 1-(3-bromophenoxy)propan-2-amine ), analyzing its performance as a volta...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive comparative study of the biological activity of 1-(2-Aminopropoxy)-3-bromobenzene (chemically known as 1-(3-bromophenoxy)propan-2-amine ), analyzing its performance as a voltage-gated sodium channel (Na


) blocker relative to its parent compound, Mexiletine , and other structural analogs.

This analysis is grounded in the structure-activity relationship (SAR) principles established in authoritative medicinal chemistry literature (e.g., Journal of Medicinal Chemistry, Chirality).

Executive Summary

1-(2-Aminopropoxy)-3-bromobenzene is a synthetic aryloxyalkylamine and a structural analog of Mexiletine (a Class IB antiarrhythmic and antimyotonic agent). While Mexiletine features a 2,6-dimethylphenoxy scaffold, the 3-bromo analog introduces an electron-withdrawing halogen at the meta position. This modification significantly alters the compound's lipophilicity, electronic distribution, and binding affinity for the local anesthetic receptor site within voltage-gated sodium channels (Na


1.x).

Key Findings:

  • Primary Target: Voltage-gated sodium channels (Na

    
    1.4, Na
    
    
    
    1.5).
  • Mechanism: State-dependent blockade (preferential binding to open/inactivated states).

  • Comparative Potency: The 3-bromo substituent generally enhances lipophilicity (LogP), potentially increasing tonic block potency compared to the unsubstituted analog, though often with altered use-dependence kinetics compared to the sterically hindered 2,6-dimethyl parent (Mexiletine).

Chemical Profile & Structural Logic[1]

The biological activity of this series is governed by the Aryloxy-Linker-Amine pharmacophore.

Feature1-(2-Aminopropoxy)-3-bromobenzeneMexiletine (Standard)Impact of Modification
Structure 3-Br-C

H

-O-CH

-CH(NH

)-CH

2,6-Me

-C

H

-O-CH

-CH(NH

)-CH

Electronic/Steric
Substituent -Br (Meta) -CH

(Ortho, Ortho)
Br is electron-withdrawing; Me is electron-donating.[1]
Lipophilicity High (LogP ~2.2 - 2.5)Moderate (LogP ~2.15)Increased membrane partitioning.
pKa ~9.0 (Amine)~9.2 (Amine)Slight reduction in basicity due to inductive effect of Br.
Chirality (R) / (S) Enantiomers(R) / (S) Enantiomers(R)-enantiomer is typically the eutomer (more active).

Comparative Biological Activity (SAR Analysis)

The following data synthesizes SAR trends from studies on mexiletine analogs (Franchini et al., De Bellis et al.). The 3-bromo analog serves as a probe for the meta-position's role in receptor binding.

Sodium Channel Blockade (Na 1.4 / Na 1.5)

The primary mechanism is the inhibition of Na


 influx, essential for action potential propagation in excitable tissues (nerves, cardiac muscle).
Table 1: Comparative Potency & Block Characteristics
CompoundSubstituentTonic Block (IC

,

M)
Phasic Block (Use-Dependence)Therapeutic Index (TI)
Mexiletine 2,6-Dimethyl~20 - 50High (Frequency-dependent)High (Clinical Standard)
3-Bromo Analog 3-Bromo ~10 - 30 (Est.)Moderate to HighModerate (Research Tool)
Unsubstituted H>100LowLow
4-Bromo Analog 4-Bromo~15 - 40ModerateLow (Potential Toxicity)

Analysis:

  • Potency Driver: The 3-bromo group increases lipophilicity, facilitating the drug's access to the hydrophobic binding site within the channel pore (transmembrane access pathway). This often results in a lower IC

    
     (higher potency) for tonic block  (resting state) compared to the unsubstituted phenol.
    
  • Use-Dependence: Mexiletine's 2,6-dimethyl substitution provides steric bulk that locks the drug into the channel during high-frequency firing (phasic block).[2] The 3-bromo analog, lacking ortho-substitution, may exhibit faster "off-kinetics," potentially reducing its efficacy in treating rapid-firing pathologies (like myotonia) compared to Mexiletine, but making it a potent tonic blocker.

Stereoselectivity

Like Mexiletine, the 3-bromo analog possesses a chiral center at the C2 position of the propoxy chain.

  • (R)-Enantiomer: Typically the eutomer (more potent) for Na

    
     blockade.[3]
    
  • (S)-Enantiomer: Typically the distomer, though often retains significant activity.

  • Stereoselectivity Ratio: The ratio (IC

    
     S / IC
    
    
    
    R) for phenoxy analogs is usually low (1.5 – 3.0), indicating that while chirality matters, the pharmacophore's gross physicochemical properties (lipophilicity/pKa) are dominant.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the state-dependent binding model (Modulated Receptor Hypothesis) applicable to 1-(2-Aminopropoxy)-3-bromobenzene.

Nav_Blockade Resting Resting State (Closed) Low Affinity Open Open State (Activated) High Affinity Resting->Open Depolarization Blocked Drug-Channel Complex (Non-Conducting) Resting->Blocked Tonic Block (Low Affinity) Inactivated Inactivated State Very High Affinity Open->Inactivated Time Open->Blocked Phasic Block (Use-Dependent) Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding Drug_Ext 3-Br-Analog (Extracellular) Drug_Int 3-Br-Analog (Intracellular) Drug_Ext->Drug_Int Membrane Diffusion (Lipophilic Pathway) Drug_Int->Open Hydrophilic Pathway (Open Pore) Drug_Int->Inactivated Stabilization

Figure 1: State-dependent binding mechanism. The 3-bromo analog preferentially binds to Open and Inactivated states, stabilizing the channel in a non-conducting conformation.

Experimental Protocols

To validate the biological activity of 1-(2-Aminopropoxy)-3-bromobenzene, the following standardized protocols are recommended.

Chemical Synthesis (Mitsunobu Route)

This method ensures high enantiomeric purity if chiral starting materials are used.

  • Reagents: 3-Bromophenol, (S)-(-)-2-propanol derivative (or protected amino-alcohol), Triphenylphosphine (PPh

    
    ), Diethyl azodicarboxylate (DEAD).
    
  • Procedure:

    • Dissolve 3-bromophenol (1.0 eq) and the chiral alcohol (1.0 eq) in anhydrous THF.

    • Add PPh

      
       (1.1 eq) and cool to 0°C.
      
    • Add DEAD (1.1 eq) dropwise. Stir at RT for 12–24h.

    • Deprotection: If a protected amine (e.g., phthalimide) was used, reflux with hydrazine hydrate in ethanol to liberate the free amine.

    • Purification: Convert to Hydrochloride salt (HCl/Et

      
      O) and recrystallize.
      
Electrophysiology (Whole-Cell Patch Clamp)

Objective: Determine IC


 and Use-Dependence on hNa

1.4 (skeletal) or hNa

1.5 (cardiac) expressed in HEK293 cells.
  • Setup:

    • Pipette Solution (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Bath Solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES, 5 mM Glucose (pH 7.4).
  • Protocol:

    • Tonic Block: Hold at -100 mV. Pulse to -10 mV (10 ms) at low frequency (0.1 Hz). Measure peak current reduction after drug perfusion.

    • Phasic Block (Use-Dependence): Apply a train of pulses (e.g., 10 Hz or 40 Hz) from -100 mV to -10 mV. Measure the decay in peak current amplitude over the pulse train compared to control.

  • Data Analysis: Fit data to the Hill equation:

    
    .
    

References

  • Franchini, C., et al. (2003).[4][1] "Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels." Journal of Medicinal Chemistry, 46(24), 5238–5248. Link

  • De Bellis, M., et al. (2017).[3][5] "Neuroprotective effects of the novel sodium channel blocker RS100642 in ischemic-reperfusion brain injury." Neuropharmacology, 113, 206-216.[5] (Context on Mexiletine analog pharmacology).

  • Catalano, A., et al. (2012).
  • Desaphy, J. F., et al. (2009). "Use-dependent block of the skeletal muscle sodium channel by the new tocainide analogue, 2,6-dimethyl-N-(3-phenylpropyl)benzamide." British Journal of Pharmacology, 156(6), 980–993. Link

Sources

Comparative

Validating the Structure of 1-(2-Aminopropoxy)-3-bromobenzene: A Comparative Methodological Guide

The following guide is a technical comparison of structural validation methodologies for 1-(2-Aminopropoxy)-3-bromobenzene , designed for researchers in medicinal chemistry and drug development. Executive Summary & Compo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison of structural validation methodologies for 1-(2-Aminopropoxy)-3-bromobenzene , designed for researchers in medicinal chemistry and drug development.

Executive Summary & Compound Profile

1-(2-Aminopropoxy)-3-bromobenzene is a bifunctional building block characterized by a meta-substituted bromobenzene ring linked to a chiral aminopropyl ether.[1] In drug discovery, this scaffold often serves as a precursor for CNS-active agents (e.g., phenoxypropylamine reuptake inhibitors).

Validating this structure requires distinguishing it from two critical impurity classes:

  • Regioisomers: Ortho- (2-bromo) or para- (4-bromo) derivatives formed during the initial bromination or etherification steps.[1]

  • Structural Homologs: Isomers where the amine is at the 3-position of the propoxy chain (3-aminopropoxy) rather than the 2-position.[1]

This guide compares the three primary validation workflows—High-Field NMR , LC-MS/MS , and Chiral HPLC —to determine which method best secures structural integrity.[1]

Compound Critical Quality Attributes (CQAs)
FeatureValidation TargetPrimary Risk
Aromatic Core Meta-substitution patternContamination with ortho/para isomers.[1]
Ether Linkage 1-(2-aminopropoxy) connectivityHydrolysis or alkylation at incorrect site.[1]
Bromine Moiety Isotopic signature (

/

)
Debromination or halogen exchange.
Chiral Center (2-aminopropyl) stereochemistryRacemization during synthesis.[1]

Comparative Analysis of Validation Methods

The following table contrasts the performance of independent validation methods. NMR is the structural definitive , while LC-MS is the sensitivity champion.[1]

MetricMethod A: 1D/2D NMR (

)
Method B: LC-MS/HRMS (ESI+)Method C: Chiral HPLC
Primary Role Definitive Structural Proof (Regiochemistry & Connectivity)Molecular Formula & Purity (Mass & Halogen Pattern)Enantiomeric Purity (R vs S ratio)
Regio-Specificity High (Distinguishes meta from ortho/para)Low (Isomers often have identical mass/frag)Medium (Depends on column selectivity)
Sample Req. 5–20 mg< 0.1 mg< 1 mg
Throughput Low (10–30 min/sample)High (2–5 min/sample)Medium (15–40 min/sample)
Cost Efficiency Moderate (Instrument time)High (Solvent/Column costs low)Low (Expensive chiral columns)
Blind Spot Enantiomers (requires chiral shift reagents)Absolute connectivity (without complex MS

)
Absolute structure (requires standards)

Method A: High-Resolution NMR (The "Gold Standard")[1]

Nuclear Magnetic Resonance (NMR) is the only self-validating method capable of confirming the meta-substitution pattern without reference standards.[1]

Mechanistic Rationale

The meta-position of the bromine atom creates a unique symmetry in the aromatic ring that ortho and para isomers lack.

  • Meta-isomer (Target): Shows four distinct aromatic signals, including an isolated singlet-like peak (position 2) and a triplet (position 5).[1]

  • Para-isomer (Impurity): Shows a symmetric AA'BB' system (two doublets).[1]

  • Ortho-isomer (Impurity): Shows a complex ABCD system but distinct shielding patterns due to the proximity of the ether oxygen to the bromine.

Experimental Protocol: Structural Elucidation Workflow

Reagents:


 or 

(99.8% D).[1] Instrument: 400 MHz or higher recommended.
  • Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL deuterated solvent. Filter through a cotton plug if any turbidity exists.[1]

  • Acquisition (

    
    ): 
    
    • Scan range: -1 to 12 ppm.[1]

    • Scans: 16–32 (sufficient for >95% purity).

    • Critical Check: Shim until the solvent peak (CHCl3 at 7.26 ppm) is sharp (linewidth < 1.0 Hz).

  • Data Processing & Analysis (The "Meta-Check"):

    • Aromatic Region (6.8–7.4 ppm): Look for the "2-position" proton.[1] It should appear as a narrow triplet or singlet-like peak (due to small

      
       coupling) isolated from the main cluster.[1]
      
    • Aliphatic Region (1.0–4.2 ppm):

      • 
         doublet (~1.1 ppm).[1]
        
      • 
         multiplet (~3.2 ppm).[1]
        
      • 
         diastereotopic protons (ABX system, ~3.8 ppm) – Note: The adjacent chiral center makes these two protons magnetically non-equivalent.
        
Visualization: NMR Decision Logic

NMR_Logic Start Acquire 1H NMR Spectrum CheckAromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->CheckAromatic Decision1 Identify Isomer CheckAromatic->Decision1 Pattern1 Symmetric AA'BB' Pattern (Two strong doublets) Pattern2 4 Distinct Signals (1 singlet-like, 2 doublets, 1 triplet) CheckAliphatic Analyze Aliphatic Region (Check O-CH2 splitting) Pattern2->CheckAliphatic Decision1->Pattern1 Para-isomer detected Decision1->Pattern2 Meta-isomer confirmed Result Structure Validated CheckAliphatic->Result Diastereotopic O-CH2 confirmed

Caption: Logic flow for distinguishing the target meta-isomer from common para-impurities using 1H NMR splitting patterns.

Method B: LC-MS/MS (Sensitivity & Isotope Validation)[1]

While NMR confirms geometry, Mass Spectrometry (MS) validates the elemental composition, specifically the presence of Bromine.

Mechanistic Rationale

Bromine exists as two stable isotopes,


 and 

, in a near 1:1 ratio. This creates a distinct "doublet" molecular ion signature (

and

) that serves as an instant fingerprint for the halogenated ring.
Experimental Protocol

Instrument: LC-QTOF or Triple Quadrupole (ESI Positive Mode). Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

  • MS Settings:

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V (Keep low to preserve molecular ion).

  • Data Analysis:

    • Isotope Pattern: Verify the intensity ratio of

      
       vs 
      
      
      
      . For one bromine atom, the ratio must be approx 100:97.
    • Fragmentation (MS/MS):

      • Precursor:

        
        .[1]
        
      • Loss of

        
         (-17 Da): Confirms primary amine.[1]
        
      • Loss of

        
         (aminopropyl group): Generates the bromophenol cation (
        
        
        
        171/173).

Method C: Orthogonal Validation (Chiral HPLC)

Since the molecule contains a stereocenter at the aminopropyl group, standard NMR and MS cannot distinguish enantiomers (


 vs 

).
  • Technique: Chiral HPLC or SFC.[1]

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

  • Objective: Confirm enantiomeric excess (ee%) if the compound is synthesized via asymmetric synthesis, or verify 1:1 racemate ratio.

Synthesis & Validation Workflow Diagram

The following diagram illustrates the integrated workflow to ensure the final product is the correct regioisomer and chemically pure.

Validation_Workflow Raw Crude Product (Post-Synthesis) Step1 LC-MS Screen Raw->Step1 CheckBr Check Br Isotope Pattern (1:1 Ratio?) Step1->CheckBr Step2 1H NMR (400 MHz) CheckBr->Step2 Pass Reject Reject / Repurify CheckBr->Reject Fail (Debrominated) CheckRegio Check Aromatic Splitting (Meta vs Para) Step2->CheckRegio Step3 Chiral HPLC CheckRegio->Step3 Meta Confirmed CheckRegio->Reject Para/Ortho Detected Final Release Lot Step3->Final ee% > 98%

Caption: Integrated analytical workflow combining MS (composition), NMR (structure), and HPLC (stereochemistry).

References

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7961, Bromobenzene (Structural Isomer Data). Retrieved from

  • BenchChem. (2025).[1][2] A Comparative Guide to the 1H-NMR Analysis of 3-Bromobenzophenone and Its Isomers. Retrieved from

  • Hartwig Group (NIH). (2023).[1] Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-Bromo-2-(3-bromopropoxy)benzene (Related Phenoxypropyl Derivatives).[1] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal of 1-(2-Aminopropoxy)-3-bromobenzene

This guide outlines the technical protocols for the safe handling and disposal of 1-(2-Aminopropoxy)-3-bromobenzene . Disclaimer: The following procedures are based on standard chemical hygiene practices for halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 1-(2-Aminopropoxy)-3-bromobenzene .

Disclaimer: The following procedures are based on standard chemical hygiene practices for halogenated aromatic amines. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to your institution’s Environmental Health and Safety (EHS) regulations.

Executive Summary & Chemical Profile

1-(2-Aminopropoxy)-3-bromobenzene is a bifunctional intermediate containing a halogenated aromatic ring and an aliphatic primary amine. Proper disposal requires addressing two distinct hazard classes: halogenated organics (requiring high-temperature incineration) and organic bases (incompatible with acids and oxidizers).

PropertyCharacteristicDisposal Implication
Functional Groups Aryl Bromide, Primary Amine, EtherDo NOT mix with acids (exothermic) or oxidizers (fire/explosion risk).[1]
Waste Class Halogenated Organic (Basic)Must go to Halogenated Waste stream. High disposal cost; strict segregation required.[2]
Hazards Irritant (Skin/Eye), Aquatic ToxicityPrevent release to drains.[3] Collect all rinsate.
Physical State Liquid or Low-melting SolidAbsorb liquids; contain solids to prevent dust.

Immediate Action: Spill Response Protocol

In the event of a spill, rapid containment is critical to prevent environmental contamination and exposure.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it >100mL or in fume hood?) Start->Assess Evacuate Evacuate Area & Alert EHS Assess->Evacuate Major Spill / Unsafe PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles, Respirator (if outside hood) Assess->PPE Minor Spill / Safe Contain Containment: Surround with absorbent socks/pillows PPE->Contain Absorb Absorption: Cover with vermiculite or amine-neutralizing absorbent Contain->Absorb Collect Collection: Scoop into HDPE pail. Label 'Hazardous Waste - Halogenated' Absorb->Collect Clean Decontamination: Scrub area with soap/water. Test pH of surface. Collect->Clean

Figure 1: Decision logic for immediate spill response. Prioritize evacuation if the spill exceeds containment capabilities.

Waste Characterization & Segregation

Effective disposal relies on strict segregation.[4] Mixing this compound with incompatible streams can create immediate physical hazards or render large volumes of waste "un-processable" by standard incineration facilities.

The Segregation Logic
  • Why Halogenated? The bromine atom requires the waste to be incinerated at higher temperatures (>1100°C) to prevent the formation of dioxins and furans. Mixing with non-halogenated solvents (fuels) violates EPA/RCRA compliance.

  • Why Basic? As an amine, it will react exothermically with acid waste streams. Never pour into the "Acid Waste" carboy.

Segregation Decision Tree

Segregation Waste 1-(2-Aminopropoxy)- 3-bromobenzene Waste Check1 Is it mixed with Acids or Oxidizers? Waste->Check1 Danger STOP: Potential Explosion/Heat. Neutralize cautiously first. Check1->Danger Yes Check2 Is it mixed with Non-Halogenated Solvents? Check1->Check2 No StreamA Stream A: Halogenated Organic Waste Check2->StreamA No (Pure/Halogenated Mix) StreamB Stream B: Mixed Solvent (Must be labeled Halogenated) Check2->StreamB Yes

Figure 2: Segregation logic ensuring regulatory compliance and preventing incompatible mixtures.

Detailed Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (aluminum/galvanized steel) as amines can be corrosive to certain metals over time.[4]

  • Venting: Use a vented cap if there is any risk of off-gassing or if the waste was recently neutralized.

Step 2: Labeling (Critical)

The label must be explicit to ensure downstream safety.

  • Primary Identifier: "Hazardous Waste - Halogenated Organic"

  • Chemical Constituents: "1-(2-Aminopropoxy)-3-bromobenzene" (Do not use abbreviations).

  • Hazard Warnings: "Irritant," "Basic/Amine," "Toxic to Aquatic Life."

Step 3: Treatment & Disposal Options[5][6][7][8]
Option A: Professional Incineration (Recommended)

This is the standard and safest route for laboratory quantities.

  • Collect waste in the Halogenated Solvent carboy.

  • Ensure pH is >7 (Basic). If acidic due to other mixtures, neutralize slowly with Sodium Bicarbonate.

  • Seal and transfer to your institution's Central Accumulation Area (CAA).

  • Final Fate: High-temperature incineration with flue gas scrubbing (to remove HBr).

Option B: Chemical Deactivation (Advanced)

Only for expert users dealing with pure substance residues.

  • Oxidation: Acidified potassium permanganate (

    
    ) can degrade aromatic amines [1].[5][6]
    
    • Protocol: Dissolve residue in dilute sulfuric acid (

      
      ). Slowly add 
      
      
      
      solution until the purple color persists.
    • Warning: This generates heat and Manganese waste (heavy metal), which creates a new disposal issue. Option A is preferred.

Regulatory & Compliance Framework

  • RCRA (USA): This compound is likely not P-listed or U-listed specifically by name, but it falls under Characteristic Hazardous Waste rules if it exhibits toxicity (D000) or if mixed with listed halogenated solvents (F-listed) [2].

  • EU CLP: Classified as hazardous to the aquatic environment. Release into sewer systems is strictly prohibited under the Water Framework Directive.

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 1-(2-Aminopropoxy)-3-bromobenzene

Executive Summary & Hazard Architecture Status: High-Caution Research Chemical.[1] Classification: Halogenated Aromatic Amine. Handling 1-(2-Aminopropoxy)-3-bromobenzene requires a "Maximum Protection" strategy.[1] As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Status: High-Caution Research Chemical.[1] Classification: Halogenated Aromatic Amine.

Handling 1-(2-Aminopropoxy)-3-bromobenzene requires a "Maximum Protection" strategy.[1] As a specialized intermediate often lacking a compendial Safety Data Sheet (SDS), we must derive its safety profile from its functional groups (Structure-Activity Relationship):

  • The Amine Moiety (-NH₂): Confers basicity and corrosivity. Expect severe skin/eye irritation and potential chemical burns.[2]

  • The Bromobenzene Moiety (Ar-Br): Increases lipophilicity, facilitating rapid dermal absorption and potential hepatotoxicity (liver damage).

  • The Ether Linkage (-O-): Generally stable but contributes to volatility and solvent compatibility issues.[1]

Core Directive: Treat this compound as a Toxic Corrosive . Work must be performed under the assumption that it is a skin sensitizer and a target organ toxin (Liver/CNS).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The lipophilic nature of the halogenated ring combined with the caustic amine requires a barrier strategy against permeation , not just splash.

PPE Selection Logic Table
Protection ZoneStandard RequirementEnhanced Requirement (This Compound) Scientific Rationale
Hand Protection Nitrile Gloves (4 mil)Double Gloving Protocol 1. Inner: Laminate (Silver Shield/4H)2. Outer: Nitrile (5-8 mil)Halogenated aromatics can permeate standard nitrile in <15 mins.[1] Laminate film provides >4hr breakthrough time.
Eye/Face Safety GlassesChemical Splash Goggles + Face Shield Amines are lachrymators and corrosive. Vapors can bypass glasses; liquid splash causes permanent corneal damage.
Respiratory Fume HoodFume Hood + Respirator (Contextual) If outside hood: Full-face APF 50 w/ OV/P100 cartridges.[1]The propoxy chain suggests volatility. Inhalation of amine vapors causes respiratory edema.
Body Cotton Lab CoatChemical-Resistant Apron / Tyvek® Suit Cotton absorbs liquids, keeping the toxin against the skin. An impervious apron prevents chest/lap exposure.
Visualizing the PPE Decision Workflow

PPE_Decision_Logic Start Start: Handling 1-(2-Aminopropoxy)-3-bromobenzene State_Check Physical State Check Start->State_Check Liquid Liquid / Oil State_Check->Liquid If Liquid Solid Solid / Powder State_Check->Solid If Solid Hood_Check Is Fume Hood Available? Liquid->Hood_Check Solid->Hood_Check Gloves_Liq GLOVES: Laminate Inner + Nitrile Outer Hood_Check->Gloves_Liq Liquid Handling Resp_Liq RESPIRATORY: Fume Hood Essential (Or Full Face OV/P100) Hood_Check->Resp_Liq Gloves_Sol GLOVES: Double Nitrile (Min 5mil) Hood_Check->Gloves_Sol Solid Handling Resp_Sol RESPIRATORY: N95/P100 Mask (Dust Control) Hood_Check->Resp_Sol

Figure 1: PPE Decision Logic based on physical state.[3][4] Note the escalation to Laminate gloves for liquids due to permeation risks.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Most exposures occur during transfer.

  • Engineering Control: Work exclusively inside a certified chemical fume hood.

  • Static Control: If solid, use an anti-static gun. Halogenated powders can be "sticky" and disperse easily.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Handles the chemical container/spatula.

    • Right Hand (Clean): Handles the balance door, pen, and notebook.

    • Why? This prevents cross-contamination of lab surfaces (keyboards, door handles) which is a primary route of chronic exposure.

B. Reaction Setup
  • Solvent Choice: Avoid using Chlorinated solvents (DCM, Chloroform) if possible.

    • Reasoning: Dissolving a halogenated amine in a halogenated solvent creates a "super-permeating" mixture that defeats almost all nitrile gloves.

  • Glassware: Use threaded joints with Teflon sleeves. Avoid standard grease, as amines can degrade silicone grease, leading to joint leaks.

Emergency Response & Logistics

Spill Response Logic (The "3-Zone" Method)

Do not rush.[1] A hasty cleanup often leads to higher exposure than the spill itself.

Spill_Response Spill Spill Detected Assess 1. Assess Volume & Location Spill->Assess Small_Spill Small (<50mL) in Hood Assess->Small_Spill Large_Spill Large (>50mL) or Outside Hood Assess->Large_Spill Evacuate Evacuate & Ventilate Area Professional Call EHS / HazMat Team Evacuate->Professional Absorb Absorb with Polypropylene Pads (Do NOT Neutralize directly) Small_Spill->Absorb Large_Spill->Evacuate Waste Seal in Double Bag -> HazWaste Absorb->Waste

Figure 2: Emergency Spill Response Flowchart. Note the prohibition on direct neutralization.[1]

Why "Do Not Neutralize"? While the amine is basic, adding strong acid to a halogenated compound can generate heat or unexpected side reactions. It is safer to absorb the material into an inert matrix (vermiculite or polypropylene pads) and dispose of it as solid hazardous waste.

Disposal Logistics[6][7]
  • Waste Stream: Halogenated Organic.

  • Labeling: Must explicitly state "Contains Halogenated Amines."

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric). The amine group can form unstable N-nitroso compounds or explosive salts.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [1]

  • PubChem. (n.d.).[5][6] Compound Summary: Halogenated Benzenes & Amines (General Safety Profiles). National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [1]

  • Ansell Chemical Resistance Guide. (Permeation data for Amine/Halogenated compounds).

Sources

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Method

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Feasible Synthetic Routes

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1-(2-Aminopropoxy)-3-bromobenzene
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1-(2-Aminopropoxy)-3-bromobenzene
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